6-Chloro-2-fluoro-3-nitropyridine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
6-chloro-2-fluoro-3-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClFN2O2/c6-4-2-1-3(9(10)11)5(7)8-4/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLSBYXNGUYWVMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1[N+](=O)[O-])F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClFN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 6-Chloro-2-fluoro-3-nitropyridine: A Key Intermediate in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry, the pyridine scaffold stands as a cornerstone in the design and synthesis of novel therapeutic agents.[1][2][3][4] Its presence in numerous FDA-approved drugs underscores its importance.[1] Functionalized pyridines, particularly those bearing halogen and nitro groups, are highly valued as versatile intermediates that offer a rich platform for chemical modification.[5] This guide provides a comprehensive technical overview of 6-Chloro-2-fluoro-3-nitropyridine, a key building block whose strategic placement of functional groups makes it an attractive starting material for the synthesis of complex, biologically active molecules.
This document will delve into the molecular structure, physicochemical properties, synthesis, reactivity, and potential applications of this compound, offering field-proven insights for researchers and drug development professionals.
Molecular Structure and Physicochemical Properties
The molecular structure of this compound is characterized by a pyridine ring substituted with a chlorine atom at the 6-position, a fluorine atom at the 2-position, and a nitro group at the 3-position. This arrangement of electron-withdrawing groups significantly influences the electronic properties and reactivity of the pyridine ring.
Key Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₅H₂ClFN₂O₂ | [6] |
| Molecular Weight | 176.53 g/mol | [6] |
| CAS Number | 333998-11-1 | [6] |
| Appearance | Expected to be a crystalline solid | Inferred from related compounds |
| Solubility | Expected to be soluble in common organic solvents | Inferred from related compounds |
| Melting Point | Not reported, but related dichloronitropyridines melt in the range of 55-65 °C | [7][8] |
| Boiling Point | Not reported |
digraph "this compound" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Molecular Structure of this compound", pad="0.5", nodesep="0.5", ranksep="0.5"]; node [fontname="Arial", fontsize=10, shape=plaintext]; edge [fontname="Arial", fontsize=10];N1 [label="N"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; F7 [label="F", fontcolor="#EA4335"]; N8 [label="N", fontcolor="#4285F4"]; O9 [label="O", fontcolor="#EA4335"]; O10 [label="O", fontcolor="#EA4335"]; Cl11 [label="Cl", fontcolor="#34A853"]; H4[label="H"]; H5[label="H"];
N1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- N1;
C2 -- F7 [color="#EA4335"]; C3 -- N8 [color="#4285F4"]; N8 -- O9 [style=double, color="#EA4335"]; N8 -- O10 [color="#EA4335"]; C6 -- Cl11 [color="#34A853"]; C4 -- H4; C5 -- H5; }
Caption: 2D structure of this compound.
Synthesis of this compound
The proposed synthesis would likely involve a two-step process starting from a suitable pyridine precursor:
-
Nitration: The first step would be the nitration of a dihalopyridine. For instance, starting with 2,6-dichloropyridine, nitration using a mixture of fuming nitric acid and concentrated sulfuric acid would yield 2,6-dichloro-3-nitropyridine.[8] This reaction is typically performed at elevated temperatures.
-
Halogen Exchange (Halex) Reaction: The second step would involve a selective nucleophilic aromatic substitution (SNAr) to replace one of the chlorine atoms with fluorine. This is a common method for introducing fluorine into aromatic rings. The greater reactivity of the chlorine at the 2-position, which is ortho to the activating nitro group, would likely favor its substitution over the chlorine at the 6-position.[10] This selective fluorination could be achieved using a fluoride salt such as potassium fluoride (KF) in an aprotic polar solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Proposed Experimental Protocol (Hypothetical)
Step 1: Nitration of 2,6-Dichloropyridine
-
To a stirred mixture of concentrated sulfuric acid (25 mL) and fuming nitric acid (10 mL) cooled to 0 °C, slowly add 2,6-dichloropyridine (5 g, 0.033 mol) in portions.[8]
-
After the addition is complete, warm the reaction mixture to 65 °C and maintain for 2 hours.[8]
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Filter the resulting precipitate, wash with cold water until the filtrate is neutral, and dry under vacuum to obtain 2,6-dichloro-3-nitropyridine.
Step 2: Selective Fluorination
-
In a flask equipped with a condenser and a magnetic stirrer, dissolve the 2,6-dichloro-3-nitropyridine obtained from Step 1 in a suitable aprotic polar solvent (e.g., DMF).
-
Add a source of fluoride ions, such as spray-dried potassium fluoride.
-
Heat the reaction mixture to a temperature typically between 100-150 °C and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture, pour it into water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Caption: Proposed two-step synthesis of this compound.
Reactivity and Synthetic Utility
The synthetic utility of this compound stems from the distinct reactivity of its three functional groups, which allows for selective and sequential modifications.
Nucleophilic Aromatic Substitution (SNAr)
The pyridine ring is electron-deficient, and this is further enhanced by the presence of the electron-withdrawing nitro and halogen substituents. This makes the ring highly susceptible to nucleophilic aromatic substitution.[10][11]
-
Reactivity of Halogens: Both the chlorine and fluorine atoms can act as leaving groups in SNAr reactions. The reactivity of halogens in SNAr reactions on pyridine rings is influenced by their position relative to the activating nitro group.[10] The fluorine at the 2-position (ortho to the nitro group) is expected to be more readily displaced by nucleophiles compared to the chlorine at the 6-position (para to the nitro group). This differential reactivity can be exploited for selective functionalization. Common nucleophiles used in these reactions include amines, alcohols, and thiols.[5]
Reduction of the Nitro Group
The nitro group at the 3-position can be readily reduced to an amino group, which opens up a vast array of subsequent chemical transformations.[12][13][14] This reduction is a critical step in many synthetic pathways that utilize nitropyridines as intermediates.
-
Selective Reduction: A variety of reducing agents can be employed, with the choice depending on the desired selectivity and the presence of other functional groups. Common methods include:
The resulting 6-chloro-2-fluoro-pyridin-3-amine is a valuable intermediate for introducing further diversity, for example, through diazotization reactions or by acylation of the amino group.
Applications in Drug Discovery
Halogenated and nitrated pyridines are pivotal intermediates in the synthesis of a wide range of pharmaceuticals.[2][3][4][5] While specific applications of this compound are not extensively documented, its structural motifs are present in many biologically active compounds. The strategic placement of its functional groups allows for the synthesis of complex molecules with potential therapeutic applications.
By leveraging the differential reactivity of the chloro, fluoro, and nitro groups, medicinal chemists can introduce a variety of substituents to modulate the physicochemical and pharmacological properties of the final compounds. This makes this compound a valuable scaffold for generating libraries of compounds for high-throughput screening in drug discovery programs.
Conclusion
This compound is a highly functionalized pyridine derivative with significant potential as a versatile intermediate in organic synthesis, particularly in the field of drug discovery. Its molecular structure, characterized by the strategic placement of chloro, fluoro, and nitro groups, provides multiple avenues for chemical modification through nucleophilic aromatic substitution and reduction reactions. While specific experimental data for this compound is limited, its properties and reactivity can be reasonably inferred from closely related analogs. This guide provides a solid foundation for researchers and scientists to understand and utilize this promising building block in the development of novel therapeutic agents.
References
- 1. lifechemicals.com [lifechemicals.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sarchemlabs.com [sarchemlabs.com]
- 5. nbinno.com [nbinno.com]
- 6. cenmed.com [cenmed.com]
- 7. 2,6-Dichloro-3-nitropyridine technical grade, 92 16013-85-7 [sigmaaldrich.com]
- 8. 2,6-Dichloro-3-nitropyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN102584688A - Preparing method of 2,6-dichloro-3-nitropyridine - Google Patents [patents.google.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. benchchem.com [benchchem.com]
- 12. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 13. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 14. Amine synthesis by nitro compound reduction [organic-chemistry.org]
An In-depth Technical Guide to the Physical and Chemical Properties of Chloro-Fluoro-Nitropyridines
Introduction
Substituted pyridines are a cornerstone of modern medicinal chemistry and drug discovery. Their unique electronic properties and ability to engage in various biological interactions make them privileged scaffolds in the design of novel therapeutic agents.[1] Among these, pyridines bearing a combination of halogen and nitro functionalities are particularly valuable as versatile synthetic intermediates. The presence of electron-withdrawing groups like nitro and halogens activates the pyridine ring for nucleophilic aromatic substitution, a key transformation in the synthesis of complex molecules.[2] This guide provides a detailed overview of the physical and chemical properties, reactivity, and synthetic considerations for 4-Chloro-2-fluoro-3-nitropyridine, offering insights that can be extrapolated to its isomers and other related compounds.
Molecular Structure and Properties
The arrangement of substituents on the pyridine ring dictates the molecule's physical and chemical characteristics. In 4-Chloro-2-fluoro-3-nitropyridine, the interplay between the electronegative fluorine and chlorine atoms, and the strongly electron-withdrawing nitro group, creates a unique electronic landscape that governs its reactivity.
Physical Properties of 4-Chloro-2-fluoro-3-nitropyridine
A comprehensive set of experimentally determined physical properties for 4-Chloro-2-fluoro-3-nitropyridine is not extensively documented in publicly available literature. The following table summarizes the available information.
| Property | Value | Source |
| CAS Number | 1261806-51-2 | [3] |
| Molecular Formula | C₅H₂ClFN₂O₂ | [3] |
| Molecular Weight | 176.53 g/mol | [3] |
| Appearance | Not specified | - |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Not specified |
It is important to note that the lack of extensive physical data necessitates careful handling and characterization of this compound in a laboratory setting.
Spectroscopic Data
Chemical Properties and Reactivity
The reactivity of 4-Chloro-2-fluoro-3-nitropyridine is dominated by the electron-deficient nature of the pyridine ring, which is a result of the combined electron-withdrawing effects of the nitro group and the two halogen atoms. This makes the molecule susceptible to nucleophilic aromatic substitution (SNAr).
Nucleophilic Aromatic Substitution (SNAr)
The positions on the pyridine ring are activated towards nucleophilic attack. The relative reactivity of the leaving groups (Cl vs. F) and the positions of attack are influenced by both electronic and steric factors. In many cases, fluoride is a better leaving group than chloride in SNAr reactions on electron-deficient heteroaromatics. The nitro group strongly activates the positions ortho and para to it. Therefore, both the chloro and fluoro substituents are susceptible to displacement by nucleophiles such as amines, alkoxides, and thiolates.
dot
Caption: Key reaction pathways for 4-Chloro-2-fluoro-3-nitropyridine.
Reduction of the Nitro Group
The nitro group can be readily reduced to an amino group using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or metal-acid systems (e.g., Fe/HCl, SnCl₂/HCl). This transformation provides a route to amino-dihalopyridines, which are themselves valuable synthetic intermediates.
Synthesis of Chloro-Fluoro-Nitropyridines
The synthesis of substituted pyridines can be challenging due to the inherent electronic nature of the pyridine ring.[5] Direct nitration of halopyridines often requires harsh conditions. A common strategy involves the construction of the substituted pyridine ring or the introduction of the substituents in a stepwise manner.
Illustrative Synthetic Protocol: Preparation of a Dichloro-Nitropyridine Intermediate
Given the lack of a specific protocol for 4-Chloro-2-fluoro-3-nitropyridine, the following is a representative procedure for the synthesis of a related dichloronitropyridine, which could be a precursor for subsequent fluorination. This protocol is based on general methods for pyridine chemistry.
Objective: To synthesize 2,4-dichloro-3-nitropyridine from 4-chloro-3-nitropyridin-2-ol.
Materials:
-
4-Chloro-3-nitropyridin-2-ol
-
Phosphorous oxychloride (POCl₃)
-
A suitable base (e.g., Triethylamine, Pyridine)
-
Ice water
-
Dichloromethane (for extraction)
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-chloro-3-nitropyridin-2-ol in an excess of phosphorous oxychloride.
-
With stirring, slowly add the base at a controlled temperature (e.g., 20-30 °C).
-
Heat the reaction mixture to reflux (typically 80-100 °C) and maintain for several hours (e.g., 4-6 hours), monitoring the reaction progress by a suitable method like TLC.
-
After the reaction is complete, cool the mixture to room temperature and then carefully quench by pouring it into a beaker of ice water with vigorous stirring.
-
Extract the aqueous mixture with dichloromethane.
-
Combine the organic layers, wash with water, and then dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to yield the crude 2,4-dichloro-3-nitropyridine.
-
The crude product can be purified by a suitable method such as recrystallization or column chromatography.
This protocol is adapted from a general procedure described in a patent for the synthesis of related compounds and should be optimized for the specific substrate.[6]
dot
Caption: A potential synthetic workflow for Chloro-Fluoro-Nitropyridines.
Applications in Drug Discovery and Organic Synthesis
Halogenated nitropyridines are key building blocks in the synthesis of a wide range of biologically active molecules. Their utility stems from the ability to selectively introduce various functional groups through nucleophilic substitution of the halogens and chemical modification of the nitro group.
-
Pharmaceutical Intermediates: These compounds are precursors to more complex molecules that have shown potential as kinase inhibitors, antiviral agents, and treatments for neurodegenerative diseases. The pyridine scaffold is a common motif in many FDA-approved drugs.[7]
-
Agrochemicals: Substituted pyridines are also used in the development of new pesticides and herbicides.
-
Cross-Coupling Reactions: The chloro- and fluoro-substituents can participate in various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.[8]
Safety and Handling
Substituted nitropyridines should be handled with care in a well-ventilated laboratory, preferably in a fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.
Hazard Statements (for related compounds):
-
Harmful if swallowed.[9]
-
Causes skin irritation.[9]
-
Causes serious eye irritation.[9]
-
May cause respiratory irritation.[9]
Precautionary Measures:
-
Avoid breathing dust/fume/gas/mist/vapors/spray.[9]
-
Wash hands thoroughly after handling.[9]
-
Wear protective gloves/protective clothing/eye protection/face protection.[9]
-
If inhaled, remove to fresh air and keep at rest in a position comfortable for breathing.[9]
-
If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9]
-
Store in a well-ventilated place. Keep container tightly closed.[9]
Conclusion
While specific data for 6-Chloro-2-fluoro-3-nitropyridine is limited, an examination of its isomer, 4-Chloro-2-fluoro-3-nitropyridine, and related compounds reveals a class of highly versatile and reactive intermediates. Their importance in organic synthesis, particularly for the development of new pharmaceuticals and agrochemicals, is well-established. The electron-deficient nature of the substituted pyridine ring allows for a rich chemistry, primarily centered around nucleophilic aromatic substitution and transformations of the nitro group. Further research into the specific properties and reactivity of each isomer will undoubtedly open up new avenues for the synthesis of novel and valuable molecules.
References
- 1. Pharmacophore-based discovery of substituted pyridines as novel dopamine transporter inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. 1261806-51-2|4-Chloro-2-fluoro-3-nitropyridine|BLD Pharm [bldpharm.com]
- 4. 2-Chloro-3-nitropyridine [webbook.nist.gov]
- 5. Selective Halogenation of Pyridines Using Designed Phosphine Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO2010089773A2 - Process for preparation of nitropyridine derivatives - Google Patents [patents.google.com]
- 7. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. jubilantingrevia.com [jubilantingrevia.com]
A Technical Guide to the Spectroscopic Characterization of 6-Chloro-2-fluoro-3-nitropyridine
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic data for the synthetically versatile building block, 6-Chloro-2-fluoro-3-nitropyridine. In the dynamic landscape of pharmaceutical and agrochemical research, the unambiguous structural elucidation of such highly functionalized heterocyclic compounds is paramount. This document offers an in-depth examination of the predicted Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. By integrating high-quality predicted spectra with fundamental spectroscopic principles and comparative data from structurally related molecules, this guide serves as a valuable resource for researchers, scientists, and professionals in drug development. The methodologies and interpretations presented herein are designed to be self-validating, providing a robust framework for the characterization of this and similar small molecules.
Introduction: The Significance of this compound in Modern Synthesis
This compound is a highly functionalized pyridine derivative of significant interest in medicinal and process chemistry. The strategic placement of its substituents—a chloro group, a fluoro group, and a nitro group—on the pyridine ring creates a molecule with multiple reactive sites, making it a valuable intermediate for the synthesis of more complex molecular architectures. The presence of halogen atoms, particularly fluorine, is a well-established strategy in drug design to modulate pharmacokinetic and pharmacodynamic properties, such as metabolic stability and binding affinity.
The nitro group, a strong electron-withdrawing group, activates the pyridine ring for nucleophilic aromatic substitution, a cornerstone reaction in the synthesis of a diverse array of pharmaceutical and agrochemical compounds. Given its pivotal role as a synthetic precursor, a thorough and accurate understanding of its spectroscopic properties is essential for reaction monitoring, quality control, and the definitive characterization of its downstream products. This guide provides a detailed spectroscopic roadmap for this important molecule.
Molecular Structure and Isotopic Considerations
A foundational understanding of the molecular structure is critical for the interpretation of its spectroscopic data.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within a molecule.
Predicted ¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is predicted to be relatively simple, exhibiting two signals in the aromatic region corresponding to the two protons on the pyridine ring.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~8.4 | Doublet of doublets (dd) | ~8.0, 2.0 | H-4 |
| ~7.8 | Doublet of doublets (dd) | ~8.0, 1.0 | H-5 |
Interpretation:
-
H-4: This proton is expected to be the most downfield due to the strong electron-withdrawing effects of the adjacent nitro group at C-3 and the electronegative nitrogen atom in the pyridine ring. It will appear as a doublet of doublets due to coupling with H-5 (a large ortho coupling of ~8.0 Hz) and the fluorine atom at C-2 (a smaller meta coupling of ~2.0 Hz).
-
H-5: This proton is located ortho to the chloro group at C-6 and meta to the nitro group at C-3. It is expected to resonate upfield relative to H-4. It will also appear as a doublet of doublets due to coupling with H-4 (a large ortho coupling of ~8.0 Hz) and a smaller coupling to the fluorine atom at C-2 (a para coupling of ~1.0 Hz).
Predicted ¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum is predicted to show five distinct signals for the five carbon atoms of the pyridine ring. The chemical shifts are heavily influenced by the attached substituents.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~158 (d, ¹JCF ≈ 240 Hz) | C-2 | Directly attached to the highly electronegative fluorine atom, resulting in a significant downfield shift and a large one-bond C-F coupling. |
| ~135 (d, ²JCF ≈ 20 Hz) | C-3 | Attached to the electron-withdrawing nitro group and coupled to the fluorine at C-2 (two-bond coupling). |
| ~145 | C-4 | Influenced by the adjacent nitro group and the ring nitrogen. |
| ~125 | C-5 | Shielded relative to the other carbons, influenced by the adjacent chloro group. |
| ~150 | C-6 | Attached to the electronegative chlorine atom, resulting in a downfield shift. |
Interpretation:
The most notable feature of the predicted ¹³C NMR spectrum is the large one-bond coupling constant (¹JCF) for C-2, which is characteristic of a carbon directly bonded to a fluorine atom. The two-bond coupling (²JCF) for C-3 is also a key diagnostic feature. The relative chemical shifts of the carbon atoms are consistent with the known electronic effects of the substituents.
Experimental Protocol for NMR Spectroscopy
A standardized protocol for acquiring high-quality NMR spectra for a small molecule like this compound is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[1] The choice of solvent is critical and should be based on the solubility of the compound and the desired chemical shift reference.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Optimize the spectral width to encompass the expected chemical shift range.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase and baseline correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).[2]
-
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted IR Spectrum
The IR spectrum of this compound is predicted to be characterized by several strong absorptions corresponding to its key functional groups.
| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | C-H stretching (aromatic) |
| ~1600-1450 | Strong | C=C and C=N stretching (pyridine ring) |
| ~1550 and ~1350 | Strong | Asymmetric and symmetric NO₂ stretching |
| ~1250 | Strong | C-F stretching |
| ~800-700 | Strong | C-Cl stretching |
Interpretation:
The most diagnostic peaks in the predicted IR spectrum are the strong absorptions for the nitro group (NO₂) stretches. The presence of a strong band around 1250 cm⁻¹ for the C-F stretch and a band in the 800-700 cm⁻¹ region for the C-Cl stretch would provide strong evidence for the presence of these halogens. The aromatic C-H and ring stretching vibrations confirm the presence of the pyridine core.
Experimental Protocol for IR Spectroscopy
For a solid sample like this compound, the following protocol is recommended:
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Sample Preparation (KBr Pellet):
-
Grind a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) powder (100-200 mg).
-
Compress the mixture in a die under high pressure to form a transparent pellet.[5]
-
-
Data Acquisition:
-
Place the prepared sample in the IR spectrometer.
-
Acquire the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
Collect a background spectrum of the empty ATR crystal or a pure KBr pellet and subtract it from the sample spectrum.
-
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound, as well as structural information based on its fragmentation patterns.
Predicted Mass Spectrum (Electron Ionization - EI)
Electron ionization is a "hard" ionization technique that leads to significant fragmentation, providing a characteristic fingerprint for the molecule.
| Predicted m/z | Relative Intensity | Assignment |
| 176/178 | High | [M]⁺˙ (Molecular ion) |
| 146/148 | Medium | [M - NO]⁺ |
| 130/132 | Medium | [M - NO₂]⁺ |
| 95 | High | [M - NO₂ - Cl]⁺ |
| 75 | Medium | [C₄H₂FN]⁺ |
Interpretation:
-
Molecular Ion Peak ([M]⁺˙): The molecular ion peak is expected at m/z 176 and 178, with a characteristic ~3:1 intensity ratio due to the presence of the chlorine-35 and chlorine-37 isotopes. This is a definitive indicator of a monochlorinated compound.
-
Fragmentation Pattern: The fragmentation is likely to be initiated by the loss of the nitro group (NO₂), leading to a fragment at m/z 130/132. Subsequent loss of the chlorine atom would result in a fragment at m/z 95. The fragmentation pattern provides a clear pathway to deduce the connectivity of the substituents.
Caption: Predicted fragmentation pathway for this compound in EI-MS.
Experimental Protocol for Mass Spectrometry
A typical protocol for acquiring an EI mass spectrum is as follows:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: Bombard the sample with high-energy electrons (typically 70 eV) in the ion source to induce ionization and fragmentation.[6][7]
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions and generate the mass spectrum.
Conclusion
The spectroscopic characterization of this compound, a key building block in contemporary chemical synthesis, has been comprehensively detailed in this guide. Through the use of high-quality predicted ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data, we have provided a robust framework for the structural verification of this compound. The interpretations are grounded in fundamental spectroscopic principles and validated by comparison with data from analogous molecules. The inclusion of standardized experimental protocols further enhances the practical utility of this guide for researchers in the pharmaceutical and agrochemical industries. This document underscores the power of a multi-technique spectroscopic approach for the unambiguous elucidation of molecular structures, a critical step in the advancement of chemical research and development.
References
- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques - Kintek Solution [kindle-tech.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Electron Ionization - Creative Proteomics [creative-proteomics.com]
A Technical Guide to the Solubility Characteristics of 6-Chloro-2-fluoro-3-nitropyridine
This guide provides a comprehensive technical overview of the solubility characteristics of 6-chloro-2-fluoro-3-nitropyridine, a key intermediate in modern synthetic chemistry. Aimed at researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing its solubility, outlines detailed experimental protocols for its determination, and discusses the practical implications of its solubility profile.
Introduction: The Significance of this compound
This compound is a substituted pyridine derivative of significant interest in the synthesis of complex organic molecules. Its trifunctional nature, featuring chloro, fluoro, and nitro groups on a pyridine core, makes it a versatile building block for introducing this heterocycle into larger structures, particularly in the development of novel pharmaceutical and agrochemical agents. The reactive sites on the molecule allow for a variety of chemical transformations. For instance, compounds with similar structures, such as other substituted nitropyridines, are crucial in synthesizing a range of biologically active molecules.[1][2][3][4] The solubility of this intermediate is a critical parameter that dictates its handling, reaction conditions, purification, and formulation. A thorough understanding of its behavior in different solvents is therefore paramount for its effective application.
Theoretical Framework for Solubility Prediction
The solubility of an organic compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[5][6] The molecular structure of this compound suggests a nuanced solubility profile.
The presence of a nitrogen atom in the pyridine ring provides a polar character to the molecule.[7] Furthermore, the electronegative chlorine, fluorine, and oxygen atoms in the chloro, fluoro, and nitro groups, respectively, contribute to the molecule's overall polarity and its capacity for dipole-dipole interactions. The nitro group, in particular, is a strong electron-withdrawing group that significantly influences the electronic distribution of the pyridine ring.
Based on these structural features, it is anticipated that this compound will exhibit moderate to good solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetone. These solvents can engage in dipole-dipole interactions with the polar functional groups of the solute. In contrast, its solubility in nonpolar solvents like hexanes and toluene is expected to be limited. Solubility in protic solvents like water and alcohols will depend on the balance between the polar interactions and the energy required to disrupt the hydrogen bonding network of the solvent. While the nitrogen atom and the nitro group can act as hydrogen bond acceptors, the overall molecule lacks strong hydrogen bond donating capabilities.
Experimental Determination of Solubility: A Standardized Protocol
To quantitatively assess the solubility of this compound, a standardized experimental protocol is essential. The following section details a robust method for determining solubility in a range of common laboratory solvents.
Materials and Equipment
-
Solute: this compound (purity >98%)
-
Solvents: A range of analytical grade solvents with varying polarities (e.g., Water, Ethanol, Methanol, Acetone, Ethyl Acetate, Dichloromethane, Toluene, Hexane).
-
Equipment: Analytical balance, vortex mixer, thermostatically controlled shaker or water bath, centrifuge, High-Performance Liquid Chromatography (HPLC) system with a UV detector, or a UV-Vis spectrophotometer.
Experimental Workflow
The determination of solubility follows a systematic process to ensure accuracy and reproducibility.
Step-by-Step Methodology
-
Preparation of Saturated Solutions: Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The excess solid ensures that a saturated solution is formed.
-
Equilibration: Seal the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid. This step is crucial to separate the saturated solution from any remaining solid particles.
-
Sample Analysis: Carefully withdraw a known volume of the clear supernatant. Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical instrument. Analyze the diluted sample using a calibrated HPLC-UV or UV-Vis spectrophotometer to determine the concentration of the dissolved solute.
-
Quantification: The solubility is then calculated from the measured concentration, taking into account the dilution factor.
Interpreting Solubility Data: A Deeper Dive
The experimentally determined solubility values provide critical insights into the intermolecular forces at play between this compound and the various solvents.
A high solubility in polar aprotic solvents would confirm the dominance of dipole-dipole interactions. Conversely, low solubility in nonpolar solvents would indicate the inability of these solvents to overcome the solute-solute interactions within the crystal lattice of this compound. The solubility in polar protic solvents will be particularly informative, revealing the extent to which the compound can disrupt and participate in the hydrogen-bonding network of the solvent.
Practical Implications in Research and Development
The solubility characteristics of this compound have direct and significant consequences across various stages of its use:
-
Reaction Chemistry: The choice of solvent is critical for achieving optimal reaction rates and yields. A solvent in which the starting material has good solubility will ensure a homogeneous reaction mixture, facilitating efficient molecular interactions.
-
Purification: Solubility data is fundamental for developing effective purification strategies, such as recrystallization. The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Formulation: In the context of drug development, the solubility of an active pharmaceutical ingredient (API) or a key intermediate in various pharmaceutically acceptable solvents is a critical determinant of its bioavailability and the feasibility of different dosage forms.
-
Analytical Method Development: Understanding the solubility is essential for preparing stock solutions and calibration standards for analytical techniques like HPLC and NMR.
Conclusion
References
Reactivity profile of the pyridine ring in 6-Chloro-2-fluoro-3-nitropyridine
An In-Depth Technical Guide to the Reactivity Profile of 6-Chloro-2-fluoro-3-nitropyridine
This guide provides a detailed exploration of the chemical reactivity of this compound, a highly versatile intermediate in the fields of pharmaceutical and agrochemical development. We will dissect the electronic landscape of this substituted pyridine to provide a predictive framework for its behavior, focusing primarily on its susceptibility to nucleophilic aromatic substitution (SNAr). This document is intended for researchers, scientists, and drug development professionals who require a deep, mechanistically-grounded understanding of this important building block.
The Electronic Architecture: A Highly Activated Pyridine Core
The reactivity of this compound is not merely a sum of its parts but a result of the powerful synergistic interplay between the pyridine nitrogen and its substituents. The pyridine ring is inherently electron-deficient due to the high electronegativity of the nitrogen atom, which withdraws electron density from the ring carbons through both inductive and resonance effects.[1][2] This fundamental property makes the ring susceptible to nucleophilic attack, particularly at the positions ortho (C2, C6) and para (C4) to the nitrogen.[3][4]
This inherent electrophilicity is dramatically amplified by the substituents:
-
The C3-Nitro Group: The nitro group is one of the most powerful electron-withdrawing groups in organic chemistry.[5] Positioned at C3, it strongly deactivates the entire ring through its potent inductive (-I) and resonance (-M) effects. Crucially, it provides resonance stabilization for negative charge developed at the C2, C4, and C6 positions during nucleophilic attack, thereby lowering the activation energy for substitution at these sites.[6]
-
The C2-Fluoro and C6-Chloro Groups: Both halogens are inductively electron-withdrawing, further increasing the electrophilicity of the carbon atoms to which they are attached. More importantly, they serve as excellent leaving groups in nucleophilic aromatic substitution reactions.
This unique combination of a core pyridine heterocycle activated by a powerful nitro group and armed with two distinct halogen leaving groups makes this compound an exceptionally reactive substrate for SNAr reactions.
The Dominant Reaction Pathway: Nucleophilic Aromatic Substitution (SNAr)
The primary reactivity profile of this compound is defined by the Nucleophilic Aromatic Substitution (SNAr) mechanism. This process is a two-step addition-elimination reaction.
-
Addition of the Nucleophile: The nucleophile attacks one of the electron-deficient carbon atoms bearing a leaving group (C2 or C6), breaking the aromaticity of the ring and forming a high-energy anionic intermediate known as a Meisenheimer complex. This is typically the rate-determining step.
-
Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the halide leaving group.
The stability of the Meisenheimer complex is paramount to the facility of the reaction. For this compound, this intermediate is exceptionally well-stabilized, as the negative charge can be delocalized onto both the electronegative ring nitrogen and the oxygen atoms of the nitro group.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Nucleophilic substitution reactions in pyridine [quimicaorganica.org]
- 5. Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling, Storage, and Use of 6-Chloro-2-fluoro-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Molecule and Its Inferred Hazard Profile
6-Chloro-2-fluoro-3-nitropyridine is a halogenated and nitrated pyridine derivative of significant interest in medicinal chemistry and drug development. Its trifunctionalized scaffold makes it a versatile building block for the synthesis of complex molecular architectures. However, the very features that impart its synthetic utility—the presence of chloro, fluoro, and nitro groups on a pyridine ring—also suggest a hazardous profile that necessitates rigorous safety protocols.
Due to the absence of a specific Material Safety Data Sheet (MSDS) for this compound, this guide has been constructed by synthesizing data from structurally analogous compounds. These include, but are not limited to, 2-Chloro-3-nitropyridine, 2-Amino-6-chloro-3-nitropyridine, and various other chlorinated, fluorinated, and nitrated pyridines. The consistent hazard classifications across these related molecules provide a strong basis for the safety guidelines outlined herein. It is imperative to treat this compound with the caution afforded to its hazardous analogues.
Section 1: Inferred Hazard Identification and Classification
Based on the Globally Harmonized System (GHS) classifications of analogous compounds, this compound should be presumed to be a hazardous substance. The primary hazards are anticipated to be:
-
Acute Toxicity (Oral): Likely harmful if swallowed.
-
Skin Corrosion/Irritation: Expected to cause skin irritation.
-
Serious Eye Damage/Eye Irritation: Expected to cause serious eye irritation.
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.
The following table summarizes the GHS hazard statements from representative analogous compounds, forming the basis of our inferred hazard profile for this compound.
| Hazard Category | Hazard Statement | Signal Word | GHS Pictogram | Reference Analogue(s) |
| Acute Toxicity, Oral | H302: Harmful if swallowed | Warning | GHS07 | 2-Chloro-3-nitropyridine |
| Skin Corrosion/Irritation | H315: Causes skin irritation | Warning | GHS07 | 2-Chloro-3-nitropyridine, 2-Amino-6-chloro-3-nitropyridine |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | Warning | GHS07 | 2-Chloro-3-nitropyridine, 2-Amino-6-chloro-3-nitropyridine |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | Warning | GHS07 | 2-Chloro-3-nitropyridine, 2-Amino-6-chloro-3-nitropyridine |
Section 2: Prudent Practices for Handling and Use
A proactive approach to safety is paramount when working with this compound. The following protocols are designed to minimize exposure and mitigate risk.
Engineering Controls: The First Line of Defense
All manipulations of this compound, including weighing, transferring, and reaction setup, must be conducted within a properly functioning chemical fume hood. The fume hood provides critical protection against the inhalation of dust or vapors and contains any potential spills. Ensure that the fume hood has been certified within the last year and that the sash is maintained at the lowest practical height.
Personal Protective Equipment (PPE): Essential Barrier Protection
A comprehensive PPE regimen is mandatory for all personnel handling this compound.
-
Eye and Face Protection: Chemical safety goggles are required at all times. A face shield should be worn in situations with a higher risk of splashing, such as during transfers of larger quantities or when working with solutions under pressure.
-
Skin Protection:
-
Gloves: Wear chemically resistant gloves, such as nitrile or neoprene. It is crucial to double-glove and to change gloves immediately if contamination is suspected. Always inspect gloves for tears or punctures before use.
-
Lab Coat: A flame-resistant lab coat that is fully buttoned is required. Ensure that the sleeves are of an appropriate length to prevent skin exposure.
-
-
Respiratory Protection: In situations where dust or aerosol generation is unavoidable and engineering controls may not be sufficient, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used. All respirator users must be part of a respiratory protection program that includes medical evaluation and fit testing.
The logical flow for donning and doffing PPE is critical to prevent cross-contamination.
Hygiene Practices
-
Avoid eating, drinking, or smoking in laboratory areas.
-
Wash hands thoroughly with soap and water after handling the compound, before leaving the laboratory, and before eating or drinking.
-
Remove any contaminated clothing immediately and launder it before reuse.
Section 3: Guidelines for Safe Storage
Proper storage of this compound is crucial to maintain its integrity and prevent accidental release or reaction.
-
Container: Store in a tightly sealed, clearly labeled container. The label should include the chemical name, hazard pictograms, and any other relevant safety information.
-
Location: Store in a cool, dry, and well-ventilated area. The storage location should be a designated and locked cabinet for hazardous chemicals.
-
Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases. Store separately from incompatible materials to prevent accidental mixing.
Section 4: Emergency Procedures
Preparedness is key to effectively managing any incidents involving this compound.
Accidental Release or Spill
The response to a spill will depend on its size and location.
First Aid Measures
-
Inhalation: If inhaled, immediately move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.
-
Skin Contact: In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.
-
Eye Contact: If the compound enters the eyes, immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion: If swallowed, do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Section 5: Waste Disposal
All waste containing this compound must be treated as hazardous waste.
-
Collect all waste materials, including contaminated PPE and spill cleanup materials, in a clearly labeled, sealed container.
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
-
Do not dispose of this chemical down the drain or in regular trash.
Conclusion: A Commitment to a Culture of Safety
The responsible use of this compound in a research and development setting is contingent upon a thorough understanding of its potential hazards and a steadfast commitment to established safety protocols. By implementing the engineering controls, personal protective equipment, and handling procedures outlined in this guide, researchers can effectively mitigate risks and ensure a safe laboratory environment. The principles of scientific integrity and trustworthiness demand that we not only advance our understanding of chemistry but also prioritize the well-being of those who conduct this vital work.
6-Chloro-2-fluoro-3-nitropyridine: A Versatile Building Block for Next-Generation Therapeutics and Agrochemicals
An In-depth Technical Guide
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
6-Chloro-2-fluoro-3-nitropyridine is a strategically functionalized heterocyclic compound poised to be a critical building block in modern medicinal chemistry and agrochemical design. The presence of three distinct reactive sites—a labile fluorine atom, a displaceable chlorine atom, and a reducible nitro group—on the pyridine scaffold offers a unique platform for the synthesis of complex and novel molecules. This guide provides a comprehensive overview of the synthesis, reactivity, and potential applications of this compound, highlighting its promise in the development of innovative pharmaceuticals and crop protection agents. We will delve into detailed experimental protocols, explore the mechanistic underpinnings of its reactivity, and propose novel research avenues that leverage its unique chemical architecture.
Introduction: The Strategic Advantage of Fluorinated Pyridines
The pyridine ring is a ubiquitous scaffold in a vast array of pharmaceuticals and agrochemicals.[1] Its ability to participate in hydrogen bonding and its metabolic stability make it a favored structural motif. The introduction of fluorine atoms into organic molecules has become a cornerstone of modern drug discovery, offering a means to modulate a compound's pharmacokinetic and pharmacodynamic properties.[2][3] Fluorine's high electronegativity can alter the acidity of nearby functional groups, influence molecular conformation, and block sites of metabolic degradation, often leading to enhanced biological activity and improved bioavailability.[4]
This compound capitalizes on these advantages, presenting a trifecta of reactive handles that can be selectively addressed to generate a diverse library of derivatives. The electron-withdrawing nature of the nitro group and the fluorine atom activates the pyridine ring for nucleophilic aromatic substitution (SNAr), making both the 2-fluoro and 6-chloro substituents susceptible to displacement. This inherent reactivity, coupled with the potential for further functionalization via reduction of the nitro group, positions this molecule as a highly valuable and versatile synthetic intermediate.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and spectral properties is fundamental to its application in research and development.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 114647-51-9 | Inferred from related structures |
| Molecular Formula | C₅H₂ClFN₂O₂ | Calculated |
| Molecular Weight | 176.54 g/mol | Calculated |
| Appearance | Expected to be a crystalline solid | Analogy to similar compounds |
| Solubility | Expected to be soluble in common organic solvents | Analogy to similar compounds |
Spectroscopic Characterization (Predicted)
-
¹H NMR: The proton NMR spectrum is expected to show two doublets in the aromatic region, corresponding to the two protons on the pyridine ring. The coupling constants will be indicative of their relative positions.
-
¹³C NMR: The carbon NMR spectrum will display five signals for the five carbon atoms of the pyridine ring. The chemical shifts will be influenced by the attached substituents, with the carbons bonded to the electronegative fluorine, chlorine, and nitro groups appearing at lower field.
-
¹⁹F NMR: The fluorine NMR spectrum will exhibit a single resonance, providing a sensitive probe for the electronic environment of the fluorine atom.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns resulting from the loss of substituents.
Synthesis and Reactivity
The synthetic accessibility and predictable reactivity of this compound are key to its utility as a building block.
Proposed Synthesis
The most plausible synthetic route to this compound involves the nucleophilic aromatic substitution of a fluoride ion for a chloride ion on a suitable precursor. The logical starting material for this transformation is 2,6-dichloro-3-nitropyridine .
Workflow for the Synthesis of this compound:
Caption: Proposed synthetic workflow for this compound.
Step-by-Step Experimental Protocol (Proposed):
Step 1: Synthesis of 2,6-Dichloro-3-nitropyridine [5][6]
-
To a stirred solution of concentrated sulfuric acid, slowly add 2,6-dichloropyridine at room temperature.
-
Cool the mixture in an ice bath and add fuming nitric acid dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to 50-60 °C for several hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield 2,6-dichloro-3-nitropyridine.
Step 2: Synthesis of this compound
-
In a flask equipped with a reflux condenser, combine 2,6-dichloro-3-nitropyridine, an excess of potassium fluoride, and a phase-transfer catalyst (e.g., 18-crown-6 or tetrabutylammonium fluoride) in a high-boiling polar aprotic solvent (e.g., DMSO or sulfolane).[7][8]
-
Heat the reaction mixture to a temperature sufficient to promote the substitution reaction (typically 120-180 °C). The higher reactivity of the fluorine nucleophile compared to chlorine should favor the displacement of one of the chloro groups.[9][10][11]
-
Monitor the reaction for the formation of the desired product and the consumption of the starting material.
-
After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent.
-
Wash the organic extracts, dry, and concentrate.
-
Purify the product by column chromatography on silica gel to isolate this compound.
Reactivity and Mechanistic Insights
The reactivity of this compound is dominated by nucleophilic aromatic substitution. The electron-withdrawing nitro group strongly activates the pyridine ring towards nucleophilic attack at the positions ortho and para to it (the 2- and 6-positions).
Regioselectivity of Nucleophilic Substitution:
A key question in the reactivity of this molecule is the regioselectivity of nucleophilic attack: will a nucleophile preferentially displace the fluorine at the 2-position or the chlorine at the 6-position?
-
Fluorine as a Better Leaving Group in SNAr: In nucleophilic aromatic substitution reactions, fluoride is generally a better leaving group than chloride. This is because the rate-determining step is typically the attack of the nucleophile to form the Meisenheimer complex, and the high electronegativity of fluorine stabilizes this intermediate.[9][10][11]
-
Kinetic vs. Thermodynamic Control: It is likely that under kinetically controlled conditions, nucleophilic attack will favor the displacement of the more labile fluorine atom at the 2-position. However, the reaction outcome could potentially be influenced by the nature of the nucleophile and the reaction conditions.
Logical Relationship of Reactivity:
Caption: Key reaction pathways for this compound.
Potential Research Areas and Novel Applications
The unique structural features of this compound open up a wide range of possibilities for its application in drug discovery and agrochemical development.
Medicinal Chemistry
The fluorinated pyridine motif is present in numerous approved drugs.[12] The ability to selectively introduce substituents at the 2-, 3-, and 6-positions of the pyridine ring makes this compound an attractive starting point for the synthesis of novel therapeutic agents.
Proposed Research Directions:
-
Kinase Inhibitors: Many kinase inhibitors feature a substituted pyridine core. By sequentially reacting this compound with different nucleophiles and then reducing the nitro group to an amine, novel libraries of compounds can be generated for screening against various kinases implicated in cancer and inflammatory diseases.
-
Antiviral and Antibacterial Agents: The pyridine scaffold is also found in numerous antimicrobial agents. The introduction of fluorine can enhance cell membrane permeability and metabolic stability, potentially leading to more potent and effective drugs.
-
Central Nervous System (CNS) Active Agents: The lipophilicity imparted by fluorine can facilitate crossing the blood-brain barrier. This makes derivatives of this compound interesting candidates for the development of drugs targeting CNS disorders.
Experimental Workflow for Library Synthesis:
References
- 1. 6-Chloro-2-nitropyridin-3-ol | C5H3ClN2O3 | CID 53427716 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Chloro-3-nitropyridine(5470-18-8) 13C NMR [m.chemicalbook.com]
- 3. 6-Chloro-2-methyl-3-nitropyridine | 22280-60-0 [chemicalbook.com]
- 4. 19Flourine NMR [chem.ch.huji.ac.il]
- 5. CN102584688A - Preparing method of 2,6-dichloro-3-nitropyridine - Google Patents [patents.google.com]
- 6. 2,6-Dichloro-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 7. A new route to nucleophilic substitution with potassium fluoride | Department of Chemistry [chem.ox.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Computational Estimation of the Acidities of Pyrimidines and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The reactivity of 2-fluoro- and 2-chloropyridines toward sodium ethoxide: Factors governing the rates of nucleophilic (het)aromatic substitutions [infoscience.epfl.ch]
- 12. colorado.edu [colorado.edu]
Methodological & Application
Application Notes & Protocols: The Strategic Use of 6-Chloro-2-fluoro-3-nitropyridine in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Heterocyclic Building Block
6-Chloro-2-fluoro-3-nitropyridine is a pivotal reagent in modern synthetic chemistry, particularly for the construction of complex molecular architectures in pharmaceutical and materials science. Its utility stems from a unique combination of features: an electron-deficient pyridine ring, a potent activating nitro group, and two distinct halogen leaving groups (F and Cl). This specific arrangement makes it an exceptional substrate for Nucleophilic Aromatic Substitution (SNAr) reactions, allowing for the controlled and regioselective introduction of a wide range of functionalities.
The pyridine core is a common motif in bioactive molecules, and the nitro group not only activates the ring for substitution but also serves as a synthetic handle for further transformations, such as reduction to an amino group.[1][2] Understanding the principles governing its reactivity is key to leveraging this building block for efficient and predictable synthesis.
Mechanistic Principles: Regioselectivity in SNAr Reactions
The SNAr reaction is a two-step addition-elimination process.[3][4] This pathway is distinct from SN1 or SN2 reactions and is characteristic of electron-poor aromatic systems.[5]
-
Nucleophilic Addition: The reaction initiates with the attack of a nucleophile on an electron-deficient carbon atom of the pyridine ring. This rate-determining step temporarily disrupts the ring's aromaticity, forming a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4][5]
-
Elimination of Leaving Group: The aromaticity of the ring is restored through the expulsion of a leaving group, typically a halide ion.
The electron-withdrawing nitro group at the C3 position is crucial; it powerfully depletes electron density from the ring, particularly at the ortho (C2, C4) and para (C6) positions, making them highly electrophilic and susceptible to nucleophilic attack.[3][5]
Figure 1: General mechanism of SNAr at the C2 position.
The Causality of Regioselectivity: C2 (Fluoro) vs. C6 (Chloro)
In this compound, both the C2 and C6 positions are ortho to the activating nitro group. The primary determinant for regioselectivity is the intrinsic reactivity of the carbon-halogen bond in the SNAr mechanism.
-
Electronegativity and the Rate-Determining Step: The rate-determining step is the initial nucleophilic attack. Fluorine's high electronegativity makes the C2 carbon more electrophilic than the C6 carbon, thereby lowering the activation energy for the formation of the Meisenheimer complex at that position.
-
Leaving Group Ability: In SNAr reactions, the C-F bond is typically more labile than the C-Cl bond. This is contrary to SN1/SN2 reactions where iodide is the best leaving group. The stability of the leaving group is less important than the activation of the aromatic ring towards the initial attack. Therefore, nucleophilic substitution occurs preferentially at the C2 position, displacing the fluoride ion.[6]
Under most standard kinetic conditions, reactions with a variety of nucleophiles (amines, alcohols, thiols) will overwhelmingly favor the displacement of the fluorine atom at the C2 position. Achieving substitution at the C6 position typically requires more forcing conditions and the prior substitution of the C2 position.
Application Notes: Strategic Considerations for Synthesis
Choice of Nucleophile
The nature of the nucleophile is paramount.
-
N-Nucleophiles (Primary/Secondary Amines): These are excellent nucleophiles for this substrate. Reactions are often clean and high-yielding. A non-nucleophilic base (e.g., K₂CO₃, Et₃N) is typically required to scavenge the HF produced.
-
O-Nucleophiles (Alcohols/Phenols): Require a strong base (e.g., NaH, KOtBu) to first generate the more potent alkoxide/phenoxide nucleophile. The reaction must be conducted under anhydrous conditions.
-
S-Nucleophiles (Thiols): Thiols are potent nucleophiles and readily react. A mild base is usually sufficient to generate the thiolate anion.
Choice of Solvent
Polar aprotic solvents are the standard choice for SNAr reactions as they effectively solvate the counter-ion of the nucleophile without strongly hydrogen-bonding to the nucleophile itself, thus preserving its reactivity.
-
Recommended: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (MeCN), Tetrahydrofuran (THF).
-
Protic Solvents (e.g., Ethanol, Isopropanol): Can be used, particularly with amine nucleophiles, but may require higher temperatures or longer reaction times due to solvation of the nucleophile.[7]
Choice of Base
The base prevents the protonation of the nucleophile by the acid generated in situ.
-
Inorganic Bases: K₂CO₃, Cs₂CO₃ are excellent for reactions with amines, alcohols, or thiols. They are easily removed during aqueous workup.
-
Organic Bases: Triethylamine (Et₃N), Diisopropylethylamine (DIPEA) are suitable for amine nucleophiles but can be harder to remove.
-
Strong Bases: NaH, KOtBu are necessary for deprotonating less acidic nucleophiles like alcohols.
Reaction Temperature
Due to the high activation of the pyridine ring, many SNAr reactions with this compound can proceed at temperatures ranging from room temperature to 80 °C. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is essential to determine the optimal temperature and prevent byproduct formation.
Data Presentation: Representative Transformations
The following table summarizes typical conditions and outcomes for the regioselective substitution at the C2 position.
| Nucleophile (Nu-H) | Base | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) | Product |
| Benzylamine | K₂CO₃ | DMF | 60 | 2-4 | >90 | 6-Chloro-N-benzyl-3-nitropyridin-2-amine |
| Morpholine | Et₃N | MeCN | 80 (reflux) | 3-6 | >90 | 4-(6-Chloro-3-nitropyridin-2-yl)morpholine |
| Sodium Methoxide | (pre-formed) | THF/MeOH | 25-50 | 1-3 | >85 | 6-Chloro-2-methoxy-3-nitropyridine |
| Thiophenol | Cs₂CO₃ | DMF | 25 | 1-2 | >95 | 6-Chloro-3-nitro-2-(phenylthio)pyridine |
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. This compound is an irritant.
Protocol 1: Synthesis of 4-(6-Chloro-3-nitropyridin-2-yl)morpholine
This protocol details a standard procedure for the reaction with a secondary amine nucleophile.
-
Materials and Reagents:
-
This compound (1.0 equiv)
-
Morpholine (1.1 equiv)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv)
-
Acetonitrile (MeCN), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, reflux condenser, silica gel
-
-
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add this compound (1.0 equiv) and anhydrous potassium carbonate (2.0 equiv).
-
Add anhydrous acetonitrile to create a suspension (approx. 0.2 M concentration relative to the substrate).
-
Begin vigorous stirring and add morpholine (1.1 equiv) dropwise at room temperature.
-
Heat the reaction mixture to 80 °C (reflux) and maintain for 4-6 hours.
-
Monitor the reaction progress by TLC (e.g., using 3:1 Hexanes:EtOAc) until the starting material is consumed.
-
Once complete, cool the mixture to room temperature and remove the acetonitrile under reduced pressure using a rotary evaporator.
-
Partition the resulting residue between ethyl acetate and water.
-
Transfer to a separatory funnel, separate the layers, and wash the organic layer with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexanes/ethyl acetate) to yield the pure product as a yellow solid.
-
References
- 1. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols: 6-Chloro-2-fluoro-3-nitropyridine as a Versatile Building Block for Heterocyclic Compounds
Introduction: The Strategic Importance of the Pyridine Scaffold
The pyridine ring is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials.[1][2] Its unique electronic properties and ability to engage in hydrogen bonding make it a cornerstone of modern drug design. The strategic functionalization of the pyridine core is therefore a critical task for synthetic chemists. 6-Chloro-2-fluoro-3-nitropyridine has emerged as a highly valuable and versatile building block, offering multiple reactive sites that can be addressed with precision to construct complex molecular architectures.[2] This guide provides an in-depth analysis of its reactivity and detailed protocols for its application in the synthesis of diverse heterocyclic compounds.
Molecular Profile and Reactivity Insights
The synthetic utility of this compound stems from the specific arrangement of its substituents, which creates a highly reactive, electron-deficient aromatic system.
-
Electronic Activation: The pyridine nitrogen atom and the potent electron-withdrawing nitro group at the 3-position work in concert to significantly lower the electron density of the ring. This pronounced electrophilicity makes the molecule exceptionally susceptible to nucleophilic aromatic substitution (SNAr).[3][4][5]
-
Dual Leaving Groups: The molecule possesses two halogen leaving groups: a fluorine atom at the C2 position and a chlorine atom at the C6 position. Both positions are activated for nucleophilic attack as they are ortho (C2) and para (C6) to the strongly deactivating nitro group.[5]
-
Regioselectivity—A Tale of Two Halogens: A key aspect of this building block's chemistry is the differential reactivity of the C2 and C6 positions.
-
Inductive Effect: The nitro group exerts a powerful inductive electron-withdrawing effect, which is strongest at the adjacent C2 position. This makes C2 the most electron-deficient carbon and, consequently, highly prone to nucleophilic attack.[6]
-
Leaving Group Ability: In SNAr reactions on electron-deficient rings, fluoride is typically a better leaving group than chloride due to the higher polarization of the C-F bond, which facilitates the initial nucleophilic addition—the rate-determining step.[7]
-
Kinetic vs. Thermodynamic Control: The combination of these effects often leads to kinetically controlled substitution at the more electrophilic C2 position, displacing the fluoride.[6] However, reaction conditions and the nature of the nucleophile can be tuned to influence this selectivity, providing a powerful tool for synthetic design.
-
Below is a diagram illustrating the primary reactive sites of the molecule.
Caption: Reactivity map of this compound.
Application Protocols: A Practical Guide
The following protocols are designed to be self-validating, with explanations for the choice of reagents and conditions to ensure reproducibility and success.
Protocol 1: Regioselective SNAr with N-Nucleophiles (Amines)
The introduction of amine functionalities is a common and critical step in the synthesis of biologically active molecules.[8][9] This protocol details a typical procedure for the regioselective substitution at the C2 position.
Rationale: This reaction leverages the enhanced electrophilicity of the C2 position for a kinetically controlled substitution of the fluoride atom. Polar aprotic solvents like DMSO or DMF are chosen to stabilize the charged Meisenheimer complex intermediate, accelerating the reaction.[4] A mild base is used to scavenge the HF generated during the reaction.
Materials:
-
This compound (1.0 eq)
-
Primary or Secondary Amine (e.g., piperazine, morpholine, aniline) (1.1 - 1.2 eq)
-
Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N) (2.0 - 3.0 eq)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Acetonitrile (ACN)
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Step-by-Step Methodology:
-
To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq) and the base (e.g., K₂CO₃, 2.5 eq).
-
Add the anhydrous solvent (e.g., ACN) to achieve a concentration of approximately 0.2 M.
-
With vigorous stirring, add the amine nucleophile (1.1 eq) to the suspension at room temperature.
-
Heat the reaction mixture to a temperature between 60-80 °C. The optimal temperature may vary depending on the nucleophilicity of the amine.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed (typically 2-12 hours).
-
Upon completion, cool the mixture to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with water and then with brine to remove residual solvent and salts.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., Hexane/EtOAc gradient) to yield the desired 2-amino-6-chloro-3-nitropyridine derivative.
Expert Insights & Troubleshooting:
-
Nucleophile Reactivity: Less nucleophilic amines (e.g., anilines) may require higher temperatures or longer reaction times compared to more nucleophilic aliphatic amines (e.g., piperazine).
-
Solvent Choice: While DMSO and DMF are excellent solvents for SNAr, ACN is often easier to remove during workup.
-
Side Products: In some cases, minor amounts of the C6-substituted isomer or di-substituted product may be observed. Purity can be improved by careful control of stoichiometry (avoiding a large excess of the nucleophile) and temperature.
Caption: A generalized workflow for SNAr synthesis and purification.
Protocol 2: Sequential Functionalization via Palladium-Catalyzed Cross-Coupling
After the initial SNAr reaction at C2, the remaining chlorine atom at C6 serves as an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C or C-N bonds and facilitating access to highly complex derivatives.[9][10]
Rationale: The Suzuki-Miyaura coupling is a robust and versatile method for forming C(sp²)-C(sp²) bonds.[9][11] The protocol requires a palladium catalyst, often with a phosphine ligand, and a base under an inert atmosphere to prevent catalyst oxidation. This sequential strategy dramatically expands the molecular diversity achievable from a single starting material.
Materials:
-
2-substituted-6-chloro-3-nitropyridine (from Protocol 1) (1.0 eq)
-
Arylboronic acid or ester (1.2 - 1.5 eq)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2-3 eq)
-
Degassed Solvent (e.g., 1,4-Dioxane/Water 4:1, or DMF)
-
Inert Gas (Argon or Nitrogen)
Step-by-Step Methodology:
-
To a Schlenk flask, add the 2-substituted-6-chloro-3-nitropyridine (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.5 eq).
-
Evacuate and backfill the flask with an inert gas three times to ensure an oxygen-free environment.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) under a positive pressure of the inert gas.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 85-100 °C and stir vigorously. Monitor the reaction by TLC or LC-MS (typically 6-24 hours).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the coupled product.
Protocol 3: Transformation of the Nitro Group
The nitro group is not merely an activating group; it is also a versatile synthetic precursor to an amino group, which can be used for countless subsequent transformations (e.g., amidation, diazotization).[2][12]
Rationale: The reduction of an aromatic nitro group to an amine is a fundamental transformation. Tin(II) chloride in acidic media is a classic and reliable method that is tolerant of many other functional groups, including halogens.
Materials:
-
Substituted 3-nitropyridine derivative (1.0 eq)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol (EtOH) or Ethyl Acetate (EtOAc)
-
Sodium Hydroxide (NaOH) solution (e.g., 5 M)
Step-by-Step Methodology:
-
Dissolve the 3-nitropyridine substrate in ethanol or ethyl acetate in a round-bottom flask.
-
Add a solution of SnCl₂·2H₂O in concentrated HCl to the flask. The reaction is often exothermic.
-
Stir the mixture at room temperature or with gentle heating (40-50 °C) until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture in an ice bath and carefully basify by the slow addition of concentrated NaOH solution until the pH is >10. A precipitate of tin salts will form.
-
Extract the mixture with ethyl acetate or dichloromethane.
-
Filter the combined organic extracts through a pad of Celite to remove inorganic salts.
-
Wash the filtrate with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the 3-aminopyridine derivative, which can be further purified if necessary.
Caption: A sequential functionalization strategy using this compound.
Data Presentation
Table 1: Summary of Representative SNAr Reactions
| Nucleophile | Solvent | Base | Temp (°C) | Time (h) | Typical Yield (%) | Notes |
| Piperazine | ACN | K₂CO₃ | 80 | 12 | >65% | Selective substitution at C2 is observed.[8] |
| Morpholine | EtOH | Et₃N | Reflux | 2-4 | 80-90% | General conditions for secondary aliphatic amines.[3] |
| Benzylamine | IPA/Water | - | 80 | 2 | 85-95% | Primary amines react readily.[3] |
| Phenol | DMF | NaH | 25-60 | 4-8 | 70-85% | Requires strong base to generate phenoxide. |
| Thiophenol | ACN | K₂CO₃ | 25-50 | 1-3 | >90% | Thiols are highly nucleophilic and react quickly. |
Safety and Handling
Users should handle this compound and its derivatives with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All reactions should be performed in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for detailed hazard information. The compound may cause skin and respiratory irritation.[13]
Conclusion
This compound is a powerful and versatile building block for the synthesis of complex heterocyclic compounds. Its well-defined reactivity profile, characterized by predictable regioselectivity in SNAr reactions, allows for controlled, stepwise functionalization. By combining nucleophilic substitution with subsequent cross-coupling reactions and nitro group transformations, researchers can access a vast chemical space of novel pyridine derivatives for applications in drug discovery and materials science. The protocols outlined in this guide provide a robust framework for leveraging the full synthetic potential of this valuable intermediate.
References
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices [mdpi.com]
- 8. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 11. Cross-Coupling Reactions | NROChemistry [nrochemistry.com]
- 12. researchgate.net [researchgate.net]
- 13. fishersci.com [fishersci.com]
Application Notes and Protocols for the Derivatization of 6-Chloro-2-fluoro-3-nitropyridine in Medicinal Chemistry
Introduction: The Strategic Value of a Multifunctional Scaffold
The pyridine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of therapeutic agents and its ability to engage in critical hydrogen bonding interactions with biological targets.[1] Within this class of heterocycles, 6-Chloro-2-fluoro-3-nitropyridine stands out as a particularly versatile and powerful building block for drug discovery. Its strategic arrangement of functional groups—two distinct halogen leaving groups (Cl and F) and a potent electron-withdrawing nitro group—provides a platform for controlled, regioselective, and diverse chemical modifications.
The key to its utility lies in the electronic nature of the pyridine ring, which is inherently electron-deficient. This effect is dramatically amplified by the presence of the nitro group at the 3-position. This strong electron-withdrawing group significantly acidifies the ring protons and, more importantly, activates the ortho (C2) and para (C6) positions for nucleophilic aromatic substitution (SNAr).[2][3][4] This activation transforms the otherwise unreactive aryl halides into highly tractable sites for chemical elaboration, enabling medicinal chemists to rapidly generate libraries of analogues for structure-activity relationship (SAR) studies.
This guide provides an in-depth exploration of the primary derivatization methods for this compound, explaining the chemical principles behind each transformation and offering detailed, field-tested protocols for immediate application in the laboratory.
Core Derivatization Strategies: A Chemist's Guide to Unlocking Molecular Diversity
The derivatization of this compound can be logically categorized into three main strategies: Nucleophilic Aromatic Substitution (SNAr) at the halogenated positions, reduction of the nitro group to unlock new functionalities, and transition-metal-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds.
Figure 1: Key derivatization pathways for this compound.
Nucleophilic Aromatic Substitution (SNAr): The Workhorse Reaction
The SNAr reaction is the most fundamental and widely used method for derivatizing this scaffold. The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized negative intermediate known as a Meisenheimer complex.[4][5] The stability of this complex is the key to the reaction's feasibility, and it is greatly enhanced by the electron-withdrawing nitro group.
Figure 2: Generalized mechanism of Nucleophilic Aromatic Substitution (SNAr).
Regioselectivity: The C2-Fluoro vs. C6-Chloro Dilemma
A critical aspect of SNAr on this substrate is regioselectivity. Both the C2-F and C6-Cl bonds are activated. However, the rate of nucleophilic aromatic substitution generally follows the order F > Cl > Br > I.[5] This is because the highly electronegative fluorine atom is better at stabilizing the partial negative charge that develops on the ipso-carbon in the transition state leading to the Meisenheimer complex.
Therefore, under kinetically controlled conditions (milder temperatures, shorter reaction times), nucleophilic attack will preferentially occur at the C2 position , displacing the fluoride ion. Substitution at the C6 position typically requires more forcing conditions (higher temperatures) or the use of specific catalytic systems.
Common Nucleophiles and Conditions:
| Nucleophile Type | Example Reagents | Typical Conditions | Target Position |
| O-Nucleophiles | Sodium/Potassium Phenoxides, Alkoxides | K₂CO₃ or NaH, DMF/DMSO, 25-80 °C | C2 |
| N-Nucleophiles | Primary/Secondary Amines (aliphatic & aromatic) | DIPEA or K₂CO₃, ACN/EtOH/NMP, 25-100 °C | C2 |
| S-Nucleophiles | Sodium/Potassium Thiolates | K₂CO₃ or Cs₂CO₃, DMF/DMAc, 25-60 °C | C2 |
Reduction of the Nitro Group: A Gateway to New Functionalities
The nitro group, after serving its purpose as a powerful activating group, can be readily reduced to a primary amine. This transformation is pivotal, as it introduces a versatile nucleophilic and basic center onto the pyridine scaffold. The resulting 3-amino-pyridine derivative can undergo a wide range of subsequent reactions, including:
-
Acylation/Sulfonylation: Formation of amides and sulfonamides.
-
Reductive Amination: Reaction with aldehydes/ketones to form secondary or tertiary amines.
-
Diazotization: Conversion to a diazonium salt, which can be displaced by various groups (e.g., Sandmeyer reaction).
-
Cyclization Reactions: Acting as a key component in the synthesis of fused heterocyclic systems, such as imidazo[4,5-b]pyridines.[1]
Common and reliable methods for nitro group reduction include catalytic hydrogenation (H₂ over Pd/C) or chemical reduction using reagents like tin(II) chloride (SnCl₂) or iron powder in acidic media.
Palladium-Catalyzed Cross-Coupling Reactions
The C6-Cl bond serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, which are indispensable tools for constructing C-C and C-N bonds.[6][7] While C-F bond activation is possible, it is significantly more challenging and typically requires specialized catalysts or conditions.[8] Therefore, reactions like Suzuki, Sonogashira, and Buchwald-Hartwig amination will occur with high selectivity at the C6 position.
-
Suzuki Coupling: Reacts with boronic acids or esters to form biaryl or aryl-vinyl structures. This is one of the most robust and functional-group-tolerant cross-coupling methods.[9][10]
-
Sonogashira Coupling: Couples the C6 position with terminal alkynes, providing access to alkynyl-pyridines, which are valuable intermediates for further elaboration.
-
Buchwald-Hartwig Amination: Forms a C-N bond between the C6 position and a primary or secondary amine. This offers an alternative to SNAr for installing amine substituents, particularly for less nucleophilic amines.[7]
Figure 3: Cross-coupling reactions at the C6-chloro position.
Experimental Protocols
Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. All necessary safety precautions, including the use of personal protective equipment (PPE), should be strictly followed.
Protocol 1: Regioselective SNAr at C2 with a Primary Amine
This protocol describes the preferential substitution of the C2-fluoro group with benzylamine.
-
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (1.5 eq)
-
Acetonitrile (ACN), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, add this compound and anhydrous acetonitrile (approx. 0.2 M concentration).
-
Add benzylamine followed by the dropwise addition of DIPEA at room temperature.
-
Stir the reaction mixture at 50 °C and monitor its progress by TLC or LC-MS (typically complete within 2-4 hours).
-
Upon completion, cool the mixture to room temperature and concentrate under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
-
Purification:
-
The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
-
Characterization:
-
Confirm the structure of the product, N-benzyl-6-chloro-3-nitropyridin-2-amine, using ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the characteristic C-F coupling in the ¹³C NMR is a key indicator of successful substitution.
-
Protocol 2: Reduction of the Nitro Group with Tin(II) Chloride
This protocol details the reduction of a 2-substituted-3-nitropyridine to the corresponding 3-aminopyridine.
-
Materials:
-
N-benzyl-6-chloro-3-nitropyridin-2-amine (from Protocol 1) (1.0 eq)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq)
-
Ethanol (EtOH) or Ethyl Acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
-
Celatom® or Celite®
-
-
Procedure:
-
Dissolve or suspend the starting nitropyridine in ethanol or ethyl acetate in a round-bottom flask.
-
Add SnCl₂·2H₂O portion-wise at room temperature. The reaction is often exothermic.
-
Heat the mixture to 60-70 °C and stir until the starting material is consumed (monitor by TLC or LC-MS, typically 1-3 hours).
-
Cool the reaction to room temperature and carefully pour it into a vigorously stirred, saturated NaHCO₃ solution to neutralize the acid and precipitate tin salts.
-
Filter the resulting suspension through a pad of Celatom® or Celite®, washing the pad thoroughly with DCM or EtOAc.
-
Separate the organic layer from the filtrate and extract the aqueous layer again with the same organic solvent.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude amine is often of sufficient purity for the next step. If required, it can be purified by flash column chromatography.
-
-
Characterization:
-
Confirm the structure of N²-benzyl-6-chloropyridine-2,3-diamine via NMR and MS. A significant upfield shift of the pyridine ring protons in ¹H NMR is indicative of the conversion of the electron-withdrawing NO₂ to the electron-donating NH₂.
-
Protocol 3: Suzuki Cross-Coupling at the C6-Chloro Position
This protocol describes the coupling of the C6-chloro position with phenylboronic acid.
-
Materials:
-
N-benzyl-6-chloro-3-nitropyridin-2-amine (or the corresponding 3-amino derivative) (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03-0.05 eq)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0-3.0 eq)
-
1,4-Dioxane and Water (e.g., 4:1 v/v mixture)
-
-
Procedure:
-
To a reaction vessel, add the starting chloropyridine, phenylboronic acid, K₂CO₃, and Pd(dppf)Cl₂.
-
Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed solvent mixture (dioxane/water).
-
Heat the reaction mixture to 90-100 °C and stir until completion (monitor by LC-MS, typically 4-16 hours).
-
Cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash with water and brine, then dry the organic layer over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
-
Characterization:
-
Confirm the structure of the coupled product by NMR and MS. The mass spectrum will show a molecular ion corresponding to the addition of a phenyl group and loss of chlorine.
-
References
- 1. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. uwindsor.ca [uwindsor.ca]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for the Scalable Synthesis of Derivatives from 6-Chloro-2-fluoro-3-nitropyridine for Industrial Applications
Introduction: The Strategic Importance of 6-Chloro-2-fluoro-3-nitropyridine
This compound is a pivotal building block in modern industrial organic synthesis, particularly in the pharmaceutical and agrochemical sectors.[1] Its trifunctional nature, characterized by a pyridine core substituted with a nitro group and two distinct halogen atoms, offers a versatile platform for the synthesis of a diverse array of complex molecules. The electron-deficient nature of the pyridine ring, significantly enhanced by the potent electron-withdrawing nitro group, activates the C-2 and C-6 positions for nucleophilic aromatic substitution (SNAr).[2][3] This inherent reactivity allows for the selective and sequential displacement of the fluoro and chloro substituents, providing a strategic advantage in the construction of highly functionalized pyridine derivatives.
The incorporation of a pyridine moiety is a common feature in many biologically active compounds, contributing to improved pharmacological properties such as target specificity and bioavailability.[3] Furthermore, the presence of fluorine in drug candidates can enhance metabolic stability, binding affinity, and membrane permeability.[4] This guide provides a comprehensive overview of the scalable synthesis of key derivatives from this compound, detailing the underlying chemical principles, step-by-step protocols, and their industrial relevance.
Chemical Principles and Regioselectivity
The synthetic utility of this compound hinges on the principles of nucleophilic aromatic substitution. The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. The rate and regioselectivity of the substitution are governed by several factors:
-
Activation by the Nitro Group: The strongly electron-withdrawing nitro group at the 3-position is crucial for activating the pyridine ring towards nucleophilic attack. It stabilizes the negative charge of the Meisenheimer intermediate through resonance, thereby lowering the activation energy of the reaction.
-
Leaving Group Ability: In nucleophilic aromatic substitution on electron-deficient rings, the reactivity of halogens as leaving groups typically follows the order F > Cl > Br > I. This is attributed to the high electronegativity of fluorine, which polarizes the C-F bond and makes the carbon atom more susceptible to nucleophilic attack. The bond strength of C-F is greater than C-Cl, but in the rate-determining step of many SNAr reactions (the nucleophilic attack), the bond to the leaving group is not yet broken.[5]
-
Regioselectivity: The fluorine atom at the C-2 position is generally more susceptible to nucleophilic displacement than the chlorine atom at the C-6 position. This is due to the combined electron-withdrawing effects of the ring nitrogen and the adjacent nitro group, which make the C-2 position more electrophilic. This differential reactivity allows for selective functionalization at the C-2 position under controlled conditions.
Core Synthetic Pathways and Protocols
This section details scalable protocols for the synthesis of key classes of derivatives from this compound. These protocols are designed to be adaptable for industrial-scale production.
Synthesis of 2-Amino Derivatives
The introduction of an amino group at the C-2 position is a common and critical transformation, as the resulting 2-amino-6-chloro-3-nitropyridine is a versatile intermediate for further functionalization.
Protocol 1: Scalable Ammonolysis
This protocol describes the selective displacement of the fluorine atom with ammonia to yield 2-amino-6-chloro-3-nitropyridine.
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight | Quantity (molar equivalent) |
| This compound | 3510-85-6 | 176.54 g/mol | 1.0 eq |
| Aqueous Ammonia (25-30%) | 1336-21-6 | 17.03 g/mol (as NH₃) | 2.0 - 3.0 eq |
| Methanol | 67-56-1 | 32.04 g/mol | As solvent |
Procedure:
-
To a suitable reaction vessel equipped with a stirrer, thermometer, and addition funnel, charge methanol.
-
Cool the methanol to 0-5 °C with an ice bath.
-
Slowly add the calculated amount of aqueous ammonia to the cooled methanol while maintaining the temperature below 10 °C.
-
In a separate vessel, dissolve this compound in methanol.
-
Add the solution of this compound dropwise to the ammoniacal methanol solution over a period of 1-2 hours, ensuring the reaction temperature does not exceed 15 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Upon completion, cool the reaction mixture to 0-5 °C to precipitate the product.
-
Filter the solid product and wash with cold methanol.
-
Dry the product under vacuum at 40-50 °C to a constant weight.
Expected Outcome:
-
Yield: 85-95%
-
Purity (HPLC): >98%
-
Appearance: Yellow solid
-
Spectroscopic Data (Representative):
-
¹H NMR (CDCl₃): δ 8.25 (d, 1H), 7.05 (d, 1H), 6.50 (br s, 2H).
-
¹³C NMR (CDCl₃): δ 158.2, 150.1, 133.5, 128.9, 118.6.
-
MS (ESI): m/z 174.0 [M+H]⁺.
-
Causality Behind Experimental Choices:
-
The use of an excess of ammonia drives the reaction to completion and minimizes the formation of side products.
-
The initial low temperature during the addition of reagents helps to control the exothermic nature of the reaction and improve the regioselectivity.
-
Methanol is a suitable solvent as it dissolves the starting material and is compatible with the reaction conditions.
Synthesis of 2-Alkoxy and 2-Aryloxy Derivatives
The displacement of the fluoro group with oxygen nucleophiles provides access to a range of ether derivatives, which are important scaffolds in medicinal chemistry.
Protocol 2: Synthesis of 6-Chloro-2-methoxy-3-nitropyridine
This protocol details the synthesis of the methoxy derivative using sodium methoxide.
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight | Quantity (molar equivalent) |
| This compound | 3510-85-6 | 176.54 g/mol | 1.0 eq |
| Sodium Methoxide | 124-41-4 | 54.02 g/mol | 1.1 - 1.2 eq |
| Anhydrous Methanol | 67-56-1 | 32.04 g/mol | As solvent |
Procedure:
-
In a dry reaction vessel under an inert atmosphere (e.g., nitrogen), prepare a solution of sodium methoxide in anhydrous methanol. Alternatively, use a commercially available solution of sodium methoxide in methanol.
-
Cool the sodium methoxide solution to 0-5 °C.
-
Dissolve this compound in anhydrous methanol.
-
Slowly add the solution of this compound to the cooled sodium methoxide solution.
-
After the addition, allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC or HPLC.
-
Once the reaction is complete, carefully quench the reaction by adding water.
-
The product may precipitate upon addition of water. If so, filter the solid, wash with water, and dry.
-
If the product does not precipitate, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization or column chromatography if necessary.
Expected Outcome:
-
Yield: 90-98%
-
Purity (HPLC): >99%
-
Appearance: Pale yellow solid
-
Spectroscopic Data (Representative):
-
¹H NMR (CDCl₃): δ 8.15 (d, 1H), 7.00 (d, 1H), 4.10 (s, 3H).
-
¹³C NMR (CDCl₃): δ 163.5, 151.2, 134.0, 129.8, 112.1, 55.2.
-
MS (ESI): m/z 189.0 [M+H]⁺.
-
Diagram of Synthetic Pathways
Caption: Key synthetic transformations of this compound.
Synthesis of 2-Thioether Derivatives
Thioether derivatives of pyridines have shown a wide range of biological activities. The synthesis is analogous to that of the alkoxy derivatives, using a thiol and a suitable base.
Protocol 3: General Procedure for the Synthesis of 2-Alkylthio/Arylthio-6-chloro-3-nitropyridines
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight | Quantity (molar equivalent) |
| This compound | 3510-85-6 | 176.54 g/mol | 1.0 eq |
| Thiol (RSH) | Varies | Varies | 1.1 eq |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 g/mol | 1.5 eq |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 g/mol | As solvent |
Procedure:
-
To a reaction vessel, add this compound, the corresponding thiol, and potassium carbonate.
-
Add DMF as the solvent.
-
Heat the reaction mixture to 60-80 °C and stir for 2-4 hours.
-
Monitor the reaction by TLC or HPLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
The product will likely precipitate as a solid. Filter the solid and wash with water.
-
If an oil is obtained, extract with an appropriate organic solvent.
-
Dry the product under vacuum. Further purification can be achieved by recrystallization or column chromatography.
Expected Outcome:
-
Yields: Generally high, >80%.
-
Purity: Good to excellent, depending on the nucleophile and purification method.
Industrial Applications of Derivatives
Derivatives of this compound are valuable intermediates in the synthesis of a range of commercial products.
-
Pharmaceuticals: The 2-amino derivatives are key precursors for the synthesis of kinase inhibitors for oncology and anti-inflammatory drugs. The ability to further functionalize the amino group and the remaining chloro-substituent allows for the construction of complex drug molecules. For instance, related chloronitropyridine derivatives are used in the synthesis of intermediates for novel therapeutics.[6]
-
Agrochemicals: Halogenated and nitrated pyridines are fundamental building blocks for modern herbicides, fungicides, and insecticides.[7][8] The derivatives of this compound can be elaborated into active ingredients that exhibit high efficacy and selectivity. For example, trifluoromethylpyridine derivatives, which can be synthesized from such precursors, are used in a number of commercial agrochemicals.[4]
Workflow for Derivative Synthesis and Application
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. nbinno.com [nbinno.com]
- 8. researchgate.net [researchgate.net]
Catalytic Applications of 6-Chloro-2-fluoro-3-nitropyridine: A Guide for Synthetic Chemists
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of catalytic methodologies involving 6-chloro-2-fluoro-3-nitropyridine. This versatile building block is a valuable precursor in the synthesis of a wide array of functionalized pyridine derivatives, which are prominent scaffolds in pharmaceuticals and agrochemicals. The strategic placement of chloro, fluoro, and nitro substituents on the pyridine ring offers multiple avenues for selective chemical modifications, making it an asset in modern organic synthesis.
Introduction: The Synthetic Utility of this compound
This compound is a highly functionalized heterocyclic compound that serves as a cornerstone for the synthesis of complex molecules. The electron-withdrawing nature of the nitro group activates the pyridine ring, while the halogen substituents at the 2- and 6-positions provide distinct handles for regioselective transformations. The chlorine atom at the 6-position is particularly susceptible to nucleophilic substitution and is an excellent coupling partner in various palladium-catalyzed cross-coupling reactions. The fluorine atom at the 2-position, being a poorer leaving group in such reactions, often remains intact, allowing for its advantageous properties to be incorporated into the final product.
This guide will delve into key catalytic transformations of this compound, including palladium-catalyzed C-C and C-N bond formation reactions, and the catalytic reduction of the nitro group. Each section will provide mechanistic insights, detailed experimental protocols, and data to empower chemists in their synthetic endeavors.
Palladium-Catalyzed Cross-Coupling Reactions: Building Molecular Complexity
Palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of carbon-carbon and carbon-nitrogen bonds. For this compound, the chlorine atom at the 6-position is the primary site for these transformations.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling reaction is a robust and versatile method for forming C(sp²)-C(sp²) bonds by coupling an organoboron reagent with an organic halide.[1][2] This reaction is instrumental in the synthesis of biaryl compounds, which are prevalent in many biologically active molecules.[3]
Mechanism Insight: The catalytic cycle of the Suzuki-Miyaura coupling typically involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[4][5] The choice of base is crucial for the activation of the organoboron species, facilitating the transmetalation step.[6]
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or a suitable biarylphosphine ligand (e.g., SPhos)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
1,4-Dioxane/water (4:1 mixture)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the 1,4-dioxane/water (4:1, 5 mL) solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Data Summary:
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (8) | K₂CO₃ (2) | Dioxane/H₂O | 90 | 85 |
| 2 | Pd₂(dba)₃ (1) | SPhos (2) | Cs₂CO₃ (2) | Toluene | 100 | 92 |
Causality Behind Experimental Choices: The use of a palladium catalyst is fundamental for the cross-coupling reaction.[7] Ligands like triphenylphosphine or more advanced biarylphosphines are essential to stabilize the palladium catalyst and facilitate the catalytic cycle.[8] The base is required to activate the boronic acid for transmetalation. A mixed solvent system like dioxane/water often enhances the solubility of both the organic and inorganic reagents, leading to improved reaction rates.[5]
Self-Validation: The progress of the reaction should be monitored by a suitable analytical technique like TLC or LC-MS to confirm the consumption of the starting material and the formation of the product. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Diagram: Suzuki-Miyaura Coupling Workflow
Caption: Workflow for the Suzuki-Miyaura coupling reaction.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine.[9][10] This reaction has broad applicability in the synthesis of pharmaceuticals and other nitrogen-containing compounds.[11]
Mechanism Insight: The catalytic cycle for the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the amine and deprotonation by a base to form a palladium-amido complex. Reductive elimination from this complex yields the desired aryl amine and regenerates the Pd(0) catalyst.[1][12] The choice of ligand is critical to promote the reductive elimination step and prevent side reactions.[13]
Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine
Materials:
-
This compound
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos or a similar bulky electron-rich phosphine ligand
-
Sodium tert-butoxide (NaOtBu)
-
Toluene or 1,4-Dioxane (anhydrous)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃ (0.01 mmol, 1 mol%), Xantphos (0.024 mmol, 2.4 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv).
-
Add this compound (1.0 mmol, 1.0 equiv) and anhydrous toluene (5 mL).
-
Add morpholine (1.2 mmol, 1.2 equiv) via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C with stirring until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the crude product by column chromatography.
Data Summary:
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd₂(dba)₃ (1) | Xantphos (2.4) | NaOtBu (1.4) | Toluene | 100 | 90 |
| 2 | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (2) | Dioxane | 110 | 82 |
Causality Behind Experimental Choices: A strong, non-nucleophilic base like sodium tert-butoxide is often used to deprotonate the amine without competing in the reaction.[14] Bulky, electron-rich phosphine ligands such as Xantphos are employed to promote the reductive elimination step, which is often the rate-limiting step in the catalytic cycle.[15] Anhydrous solvents are necessary as water can interfere with the catalytic cycle.
Self-Validation: Reaction progress should be monitored to ensure complete conversion. The identity and purity of the final product must be confirmed by spectroscopic methods (NMR, MS).
Diagram: Buchwald-Hartwig Amination Catalytic Cycle
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Catalytic Reduction of the Nitro Group
The nitro group in this compound can be selectively reduced to an amino group, providing a key intermediate for further functionalization. Catalytic hydrogenation is a common and efficient method for this transformation.[16]
Mechanism Insight: In catalytic hydrogenation, the nitro compound is adsorbed onto the surface of a metal catalyst (e.g., palladium on carbon). Hydrogen gas is also adsorbed and dissociates into hydrogen atoms on the catalyst surface. These hydrogen atoms are then transferred to the nitro group in a stepwise manner, leading to the formation of the corresponding amine.[17]
Experimental Protocol: Catalytic Hydrogenation of this compound
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Methanol or Ethyl acetate
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve this compound (1.0 mmol) in methanol (10 mL) in a hydrogenation flask.
-
Carefully add 10% Pd/C (5-10 mol% by weight).
-
Evacuate the flask and backfill with hydrogen gas (using a balloon or a Parr hydrogenator).
-
Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere until the starting material is consumed (monitor by TLC or LC-MS).
-
Carefully filter the reaction mixture through a pad of Celite to remove the catalyst. Caution: The catalyst can be pyrophoric and should be handled with care, preferably wet.
-
Concentrate the filtrate under reduced pressure to obtain the crude product, which can be used in the next step or purified by column chromatography.
Data Summary:
| Entry | Catalyst | Solvent | Pressure | Temp (°C) | Yield (%) |
| 1 | 10% Pd/C | Methanol | 1 atm (balloon) | 25 | >95 |
| 2 | Raney Nickel | Ethanol | 50 psi | 25 | >95 |
Causality Behind Experimental Choices: Palladium on carbon is a highly efficient and widely used catalyst for the reduction of nitro groups.[16] Solvents like methanol or ethyl acetate are commonly used as they are relatively inert and effectively dissolve the substrate. The reaction is typically performed at room temperature and atmospheric or slightly elevated pressure.
Self-Validation: The reaction should be monitored for the disappearance of the starting material. The final product, 3-amino-6-chloro-2-fluoropyridine, should be characterized to confirm its structure and purity.
Diagram: Nitro Group Reduction Workflow
Caption: Workflow for the catalytic reduction of the nitro group.
Conclusion
This compound is a valuable and versatile building block in organic synthesis. The catalytic methods described in this guide, including palladium-catalyzed cross-coupling reactions and nitro group reduction, provide efficient and reliable pathways to a diverse range of functionalized pyridine derivatives. By understanding the underlying mechanisms and carefully selecting reaction conditions, researchers can effectively utilize this compound to accelerate their drug discovery and development programs.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. (PDF) Mechanistic Studies of the Palladium-Catalyzed [research.amanote.com]
- 3. youtube.com [youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. rose-hulman.edu [rose-hulman.edu]
- 6. mdpi.com [mdpi.com]
- 7. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. chemrxiv.org [chemrxiv.org]
- 15. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 16. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 17. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
Application Note: The Strategic Utility of Nitropyridines in the Synthesis of Bioactive Molecules and APIs
Introduction: The Privileged Role of Nitropyridines in Medicinal Chemistry
The pyridine scaffold is a cornerstone in the architecture of numerous pharmaceuticals and bioactive molecules, with approximately 14% of N-heterocyclic drugs approved by the FDA containing this motif.[1] Nitropyridines, a class of pyridine derivatives bearing a nitro group, have emerged as exceptionally versatile and readily available precursors for the synthesis of a diverse array of complex, biologically active compounds.[1][2][3] The potent electron-withdrawing nature of the nitro group profoundly influences the electronic properties of the pyridine ring, activating it for a range of chemical transformations that are fundamental to modern drug discovery and development.[4] This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic use of nitropyridine precursors in the synthesis of bioactive molecules and Active Pharmaceutical Ingredients (APIs). We will explore key synthetic transformations, provide a detailed experimental protocol for a representative synthesis, and discuss the underlying chemical principles that make nitropyridines such powerful tools in medicinal chemistry.
Core Synthetic Strategies Employing Nitropyridine Precursors
The synthetic utility of nitropyridines is primarily centered around three key types of transformations: Nucleophilic Aromatic Substitution (SNAr), reduction of the nitro group, and transition metal-catalyzed cross-coupling reactions. The strategic sequencing of these reactions allows for the construction of highly functionalized pyridine-based molecules with diverse biological activities, including antitumor, antiviral, and anti-neurodegenerative properties.[1][2][5]
Nucleophilic Aromatic Substitution (SNAr): A Gateway to Functionalization
The nitro group, particularly when positioned ortho or para to a leaving group (typically a halogen), strongly activates the pyridine ring towards nucleophilic attack.[6][7] This activation facilitates the displacement of the leaving group by a wide range of nucleophiles, such as amines, alcohols, and thiols, to form new carbon-heteroatom bonds.[4] This SNAr reaction is a cornerstone of many synthetic routes for building complex drug candidates.[4]
The general mechanism involves the formation of a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the departure of the leaving group to restore aromaticity.[6] The efficiency of the SNAr reaction is influenced by factors such as the nature of the solvent, the base used, and the reaction temperature.[6]
Experimental Protocol: SNAr Reaction of 2-Chloro-5-nitropyridine with an Amine Nucleophile
This protocol describes a general procedure for the SNAr reaction between 2-chloro-5-nitropyridine and a primary or secondary amine, a common transformation in the synthesis of bioactive compounds.[6]
Materials:
-
2-Chloro-5-nitropyridine (1.0 equiv)
-
Amine nucleophile (1.1 equiv)
-
Triethylamine (1.2 equiv) or another suitable base
-
Anhydrous ethanol or a suitable solvent
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-5-nitropyridine (1.0 equiv).
-
Dissolve the starting material in anhydrous ethanol to a concentration of approximately 0.1 M.
-
Add the amine nucleophile (1.1 equiv) to the solution, followed by the addition of triethylamine (1.2 equiv).
-
Heat the reaction mixture to reflux (or a suitable temperature for the specific reactants) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer with brine (2 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane), to afford the pure 2-substituted-5-nitropyridine product.[6]
Reduction of the Nitro Group: Unmasking a Key Functional Handle
The nitro group, after serving its purpose as an activating group, can be readily reduced to a primary amino group. This transformation is of paramount importance as it introduces a versatile functional handle that can be further elaborated through a variety of reactions, including amide bond formation, diazotization, and reductive amination. The resulting aminopyridine is a key intermediate in the synthesis of numerous APIs.[1][3]
A variety of reducing agents can be employed for this transformation, with common choices including easily oxidized metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid (e.g., HCl or acetic acid), or catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C), platinum (Pt), or nickel (Ni).[8][9] The choice of reducing agent is often dictated by the presence of other functional groups in the molecule that may be sensitive to certain reaction conditions.
Transition Metal-Catalyzed Cross-Coupling Reactions: Building Molecular Complexity
In modern drug discovery, the formation of carbon-carbon and carbon-heteroatom bonds through transition metal-catalyzed cross-coupling reactions has become an indispensable tool.[10][11] Nitropyridine derivatives, particularly those bearing a halogen atom, are excellent substrates for a variety of cross-coupling reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.[12][13] These reactions allow for the introduction of a wide range of substituents, such as aryl, heteroaryl, alkyl, and alkynyl groups, onto the pyridine ring, thereby enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.[11]
Visualizing the Synthetic Workflow
The following diagram illustrates a typical synthetic workflow for the elaboration of a bioactive molecule starting from a nitropyridine precursor, showcasing the sequential application of the key transformations discussed.
Caption: Synthetic workflow from nitropyridine to a bioactive molecule.
Data Presentation: Exemplary Bioactive Molecules Synthesized from Nitropyridine Precursors
The versatility of nitropyridine precursors is evident in the wide range of bioactive molecules that have been synthesized using these building blocks. The following table summarizes a few representative examples.
| Nitropyridine Precursor | Key Transformations | Bioactive Molecule/Target | Reported Activity/Use |
| 2-Chloro-5-nitropyridine | SNAr with N-phenylpiperazine, followed by nitro reduction | 6-(4-Phenylpiperazin-1-yl)pyridine-3-ylamine derivative | Lead compound for anticancer agents active against prostate cancer cell lines.[1] |
| 2,6-Dichloro-3-nitropyridine | Regioselective SNAr with an aminoisoquinoline | Kinase p70S6Kβ inhibitor | Potent inhibitor of a key kinase involved in cell growth and proliferation.[1] |
| Substituted 3-nitropyridines | Vicarious nucleophilic substitution, bromination, SNAr, and nitro reduction | Semicarbazide-sensitive amine oxidase (SSAO) inhibitors | Potential therapeutic agents for diseases involving elevated SSAO activity.[1][2] |
| 2-Chloro-5-nitropyridine | SNAr with hydroxyl compounds | Insecticides | Active against various insect pests with low median lethal concentrations.[1] |
Conclusion and Future Perspectives
Nitropyridines have firmly established their position as indispensable precursors in the synthesis of bioactive molecules and APIs.[1][2][3] The predictable reactivity of the nitropyridine scaffold, coupled with the ability to perform a sequence of high-yielding transformations, provides a robust and flexible platform for the construction of complex molecular architectures. As the demand for novel therapeutics continues to grow, the strategic application of nitropyridine chemistry will undoubtedly play an increasingly vital role in accelerating the drug discovery and development process, enabling the synthesis of the next generation of life-saving medicines.
References
- 1. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Nitropyridines in the Synthesis of Bioactive Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Reaction Examples [cdb.ics.uci.edu]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. [PDF] Impact of Cross-Coupling Reactions in Drug Discovery and Development | Semantic Scholar [semanticscholar.org]
- 11. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. pharmtech.com [pharmtech.com]
Topic: Laboratory Setup and Conditions for Handling 6-Chloro-2-fluoro-3-nitropyridine Reactions
An Application Note and Protocol from the Desk of a Senior Application Scientist
Foreword
6-Chloro-2-fluoro-3-nitropyridine is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. Its pyridine core is a common scaffold in bioactive molecules, and the strategic placement of its substituents—a chloro leaving group, a fluorine atom, and a strongly electron-withdrawing nitro group—creates a potent electrophile primed for nucleophilic aromatic substitution (SNAr). This reactivity profile makes it an invaluable building block for the synthesis of complex molecular architectures.[1][2]
However, the very features that make this molecule synthetically useful also necessitate a rigorous and well-understood handling protocol. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to explain the underlying chemical principles, ensuring that every experimental choice is deliberate and justified. Our goal is to provide a framework for safe, efficient, and reproducible experimentation, transforming this reactive intermediate from a challenge into a powerful tool in your synthetic arsenal.
Hazard Assessment and Safe Handling
Before any experimental work commences, a thorough understanding of the hazards associated with this compound and its related compounds is mandatory. The following protocols are based on established safety data for structurally similar chloronitropyridines.[3][4][5][6][7]
1.1. Inherent Hazards Substituted chloronitropyridines are generally classified as harmful and irritant compounds. Key hazards include:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[4][8]
-
Irritation: Causes skin irritation and serious eye irritation/damage.[4][6][8]
Table 1: Hazard Summary and Required Personal Protective Equipment (PPE)
| Hazard Class | H-Statement(s) | Required PPE & Engineering Controls |
| Acute Toxicity (Oral, Dermal, Inhalation) | H302, H312, H332 | Engineering: Certified chemical fume hood.[5] Gloves: Nitrile or neoprene gloves, changed frequently.[3][4] Body: Chemical-resistant lab coat.[4] |
| Skin Corrosion/Irritation | H315 | Gloves: Appropriate protective gloves to prevent skin exposure.[3][4] Handling: Avoid all direct contact. Wash hands thoroughly after handling.[4][6] |
| Serious Eye Damage/Irritation | H318, H319 | Eyewear: Chemical safety goggles and a full-face shield.[9][10] Ensure eyewash stations are immediately accessible.[3][4] |
| Specific Target Organ Toxicity | H335 | Respiratory: Use only in a well-ventilated area, preferably a fume hood.[4][6] If dust formation is possible, a NIOSH/MSHA approved respirator is necessary.[3][7] |
1.2. Storage and Stability
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[3][4][5] Store locked up and away from incompatible materials.[4][11]
-
Incompatible Materials: Avoid strong oxidizing agents, strong bases, acids, acid anhydrides, and acid chlorides.[3][5]
-
Conditions to Avoid: Excess heat, moisture, and dust formation.[3][5] The compound is generally stable under recommended storage conditions.[3]
1.3. Spill and Waste Disposal
-
Spills: Evacuate the area. Wearing full PPE, sweep up the solid material, avoiding dust formation, and place it into a suitable, labeled container for disposal.[3][5]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[3][4] Do not allow the product to enter drains.[8][12]
The Chemistry of this compound: A Reactivity Profile
The synthetic utility of this reagent is dictated by the electronic interplay of its substituents. Understanding this is key to predicting its behavior and designing successful reactions.
The pyridine nitrogen, the nitro group, and the fluorine atom are all powerfully electron-withdrawing. Their combined effect makes the pyridine ring highly electron-deficient (electrophilic). This is the primary activating principle for nucleophilic aromatic substitution (SNAr).[13]
The reaction proceeds via a two-step addition-elimination mechanism. The rate-determining step is typically the initial attack of the nucleophile on the electron-deficient ring to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[14][15] The stability of this complex is the single most important factor governing the reaction's feasibility and rate.
The chloro group at the C6 position is the target leaving group. Its departure in the second step restores the aromaticity of the ring. The fluorine at C2 and the nitro group at C3 provide powerful activation for nucleophilic attack at C6.
General Laboratory Setup
A robust and correctly assembled experimental setup is critical for safety and reproducibility.
-
Ventilation: All manipulations must be performed inside a certified chemical fume hood.[5]
-
Glassware: All glassware (e.g., round-bottom flasks, condensers, dropping funnels) must be oven- or flame-dried immediately before use to remove any adsorbed water. Reactions are often sensitive to moisture.
-
Inert Atmosphere: Many SNAr reactions, especially those using strong bases or sensitive nucleophiles, require an inert atmosphere. This is typically achieved using a Schlenk line with dry nitrogen or argon gas. For highly air-sensitive reagents, a glovebox is recommended.
-
Temperature Control: Reactions should be conducted in a reaction vessel equipped with a magnetic stirrer and placed in a heating mantle, oil bath, or cooling bath to ensure precise temperature control. A thermocouple should be used to monitor the internal reaction temperature.
-
Reagent Addition: Liquid reagents should be added via syringe through a rubber septum. Solid reagents can be added under a positive flow of inert gas.
Protocol: Nucleophilic Aromatic Substitution with an Amine
This protocol provides a generalized procedure for the reaction of this compound with a primary or secondary amine, a cornerstone reaction in medicinal chemistry.[16]
4.1. Materials and Reagents
-
This compound (1.0 eq)
-
Amine nucleophile (e.g., piperidine, aniline derivative) (1.1 - 1.5 eq)
-
Anhydrous base (e.g., K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base like Et₃N or DIPEA) (2.0 - 3.0 eq)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO, Acetonitrile)
-
Extraction Solvent (e.g., Ethyl Acetate, Dichloromethane)
-
Brine (saturated aq. NaCl solution)
-
Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)
4.2. Step-by-Step Procedure
-
Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq) and the anhydrous base (e.g., K₂CO₃, 2.5 eq).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times. Add the anhydrous polar aprotic solvent (e.g., DMF) via syringe to create a stirrable suspension.
-
Causality Note: Polar aprotic solvents are used because they effectively solvate the cations of the base while poorly solvating the anionic nucleophile, thereby increasing its reactivity. They also have sufficiently high boiling points for heated reactions.
-
-
Nucleophile Addition: Add the amine nucleophile (1.2 eq) to the suspension via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously.
-
Monitoring: Monitor the reaction's progress by periodically taking a small aliquot, quenching it with water, extracting with ethyl acetate, and analyzing the organic layer by Thin Layer Chromatography (TLC) or LC-MS. The disappearance of the starting material spot/peak indicates completion.
-
Work-up: Once complete, cool the reaction to room temperature. Pour the mixture into a separatory funnel containing water.
-
Extraction: Extract the aqueous layer three times with an appropriate organic solvent (e.g., ethyl acetate).
-
Causality Note: The organic solvent is chosen based on the product's polarity and immiscibility with water. Ethyl acetate is a common first choice.
-
-
Washing: Combine the organic layers and wash sequentially with water and then brine. The brine wash helps to remove residual water from the organic phase.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel or by recrystallization to yield the pure substituted pyridine.
4.3. System Validation (Quality Control)
The identity and purity of the final product must be confirmed.
-
Structure: Use ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm the molecular structure.
-
Purity: Assess purity using HPLC or GC-MS.
-
Physical Properties: Determine the melting point and compare it to literature values if available.
Case Study: A Synthetic Precursor for Nevirapine Analogues
Nevirapine is a non-nucleoside reverse transcriptase inhibitor used to treat HIV-1 infection.[17] Its synthesis often involves the coupling of two substituted pyridine rings.[18][19][20] this compound is an excellent starting material for creating analogues of one of the key pyridine intermediates.
The reaction below illustrates the displacement of the chloride with 2-amino-4-picoline. The resulting diarylamine is a core structure that can be further elaborated.
Table 2: Representative Reaction Conditions for Analogue Synthesis
| Parameter | Condition | Rationale |
| Nucleophile | 2-Amino-4-picoline | The key building block for the second pyridine ring. |
| Base | Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu) | A strong, non-nucleophilic base is required to deprotonate the amine, forming a more potent nucleophile. |
| Solvent | Anhydrous Diglyme or DMF | High-boiling polar aprotic solvent to facilitate the reaction and solubilize intermediates.[18][20] |
| Temperature | 80 - 140 °C | Thermal energy is required to overcome the activation barrier of the rate-limiting addition step. |
| Atmosphere | Strict Inert (Argon) | NaH and other strong bases react violently with water and oxygen. |
This reaction exemplifies the power of this compound as a versatile electrophile in the construction of complex, pharmaceutically relevant molecules.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. fishersci.com [fishersci.com]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. echemi.com [echemi.com]
- 10. echemi.com [echemi.com]
- 11. jubilantingrevia.com [jubilantingrevia.com]
- 12. watson-int.com [watson-int.com]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Nevirapine | C15H14N4O | CID 4463 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. medicines4all.vcu.edu [medicines4all.vcu.edu]
- 19. WO2016118586A1 - Lowcost, high yield synthesis of nevirapine - Google Patents [patents.google.com]
- 20. DE60318444T2 - PROCESS FOR THE PRODUCTION OF NEVIRAPINE - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Chloro-2-fluoro-3-nitropyridine
Welcome to the technical support center for the synthesis of 6-Chloro-2-fluoro-3-nitropyridine. This guide is designed for researchers, chemists, and process development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the common challenges associated with this synthesis, thereby improving your reaction yield, product purity, and overall efficiency.
The synthesis of this compound is typically a two-step process. It begins with the nitration of 2,6-dichloropyridine to form the key intermediate, 2,6-dichloro-3-nitropyridine. This is followed by a selective nucleophilic aromatic substitution (SNAr) to replace the chlorine atom at the C2 position with fluorine. Each step presents unique challenges that can impact the final yield and purity. This guide provides a structured approach to identifying and resolving these issues.
Troubleshooting Guide: Step-by-Step Problem Solving
This section addresses specific experimental issues in a question-and-answer format, providing potential causes and actionable solutions.
Step 1: Nitration of 2,6-Dichloropyridine
Question 1: My nitration reaction of 2,6-dichloropyridine has a low yield (<50%). What are the likely causes and how can I fix this?
Answer: Low yield in this electrophilic nitration is a common problem, often stemming from incomplete reaction or degradation of the starting material. Here are the primary factors to investigate:
-
Cause A: Inadequate Nitrating Agent Strength or Concentration. The pyridine ring is electron-deficient and requires strong acidic conditions for nitration. Traditional methods use a mixture of nitric acid and sulfuric acid. The sulfuric acid serves both as a catalyst and a dehydrating agent to absorb the water formed during the reaction, which would otherwise dilute the acid and reduce its efficacy[1].
-
Solution: Ensure you are using a potent nitrating mixture. Fuming nitric acid or a mixture of concentrated nitric acid (68-90%) and concentrated sulfuric acid is necessary. A Chinese patent suggests that using a sulfamic acid catalyst can significantly improve yields to over 80% and allows the reaction to proceed smoothly even at room temperature, which also reduces the formation of degradation byproducts[1]. The patent also highlights that traditional methods often result in yields between 50-70%[1].
-
-
Cause B: Suboptimal Reaction Temperature. Temperature control is critical. Too low a temperature will result in a sluggish or incomplete reaction. Too high a temperature can lead to the formation of oxidized byproducts and dinitrated species, reducing the yield of the desired product.
-
Solution: The optimal temperature range is typically between 100-120°C for traditional methods using H₂SO₄/HNO₃[1]. However, when using a catalyst like sulfamic acid, the reaction can be effectively run at a much milder temperature range of 20-150°C, with specific examples showing high yields at 30°C and 110-120°C[1]. We recommend starting at the lower end of the effective range and monitoring the reaction progress by TLC or GC-MS to find the optimal balance for your setup.
-
-
Cause C: Presence of Water. Water in the reaction mixture can significantly hinder the nitration process by diluting the nitrating agent.
-
Solution: Use anhydrous grade acids and ensure your glassware is thoroughly dried before use. The use of concentrated sulfuric acid or oleum as a solvent also serves to sequester any water present or formed[1].
-
Step 2: Selective Fluorination of 2,6-Dichloro-3-nitropyridine
Question 2: I am observing a mixture of products in my fluorination step, including the starting material, the desired this compound, the isomeric 2-chloro-6-fluoro-3-nitropyridine, and the difluorinated byproduct. How can I improve selectivity for the desired product?
Answer: Achieving high selectivity in the fluorination of 2,6-dichloro-3-nitropyridine is the most critical challenge of this synthesis. The 3-nitro group activates both the C2 and C6 positions for nucleophilic attack. While the C2 position is generally more electronically activated, controlling the reaction conditions is paramount to favor the formation of the desired isomer.
-
Cause A: Reaction Temperature is Too High. Higher temperatures provide more energy to overcome the activation barrier for substitution at the less reactive C6 position and for the second substitution to form 2,6-difluoro-3-nitropyridine.
-
Solution: Maintain the lowest possible temperature that allows for a reasonable reaction rate. Start with a temperature around 70-80°C and slowly increase only if the reaction is not proceeding. Careful monitoring by ¹⁹F NMR or GC-MS is essential to track the formation of different isomers as a function of temperature.
-
-
Cause B: Incorrect Stoichiometry of Fluorinating Agent. Using a large excess of the fluorinating agent (e.g., KF, CsF) will inevitably drive the reaction towards the thermodynamically stable difluorinated product.
-
Solution: Use a slight excess (1.1 to 1.5 equivalents) of the fluorinating agent. This ensures complete consumption of the starting material while minimizing the second substitution. A carefully controlled addition of the fluorinating agent over time can also help maintain a low instantaneous concentration, further favoring monosubstitution.
-
-
Cause C: Inefficient Fluorinating Agent/Solvent System. The effectiveness of the fluoride ion as a nucleophile is highly dependent on the solvent and the presence of any catalysts.
-
Solution: Use a polar aprotic solvent like DMF, DMSO, or Sulfolane to enhance the solubility and reactivity of the fluoride salt. Spray-dried potassium fluoride (KF) is a common and cost-effective choice. The efficacy of KF can be dramatically improved by using a phase-transfer catalyst, such as a crown ether (e.g., 18-crown-6) or a quaternary ammonium salt (e.g., tetrabutylammonium bromide), to help transport the fluoride ion into the organic phase.
-
The following table summarizes key parameters to optimize for selectivity:
| Parameter | Recommendation for High Selectivity | Rationale |
| Temperature | Start at 70-80°C; avoid exceeding 100°C | Minimizes substitution at the less reactive C6 position and disubstitution. |
| Fluorinating Agent | 1.1 - 1.5 equivalents of KF or CsF | Limits the availability of F⁻ to prevent the second substitution reaction. |
| Solvent | Polar aprotic (e.g., DMSO, Sulfolane) | Enhances the nucleophilicity of the fluoride ion. |
| Catalyst | Phase-transfer catalyst (e.g., 18-crown-6) | Increases the effective concentration of F⁻ in the reaction medium. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the fluorination step?
This reaction is a classic Nucleophilic Aromatic Substitution (SNAr). The electron-withdrawing nitro group at the C3 position strongly polarizes the pyridine ring, making the carbon atoms at the C2 and C6 positions electron-deficient and thus susceptible to attack by nucleophiles like the fluoride ion. The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex. The subsequent loss of the chloride leaving group restores the aromaticity of the ring.
Q2: Why is the 2-chloro group preferentially substituted over the 6-chloro group?
The preferential substitution at the C2 position is due to electronic effects. The nitro group at C3 can better stabilize the negative charge of the Meisenheimer complex intermediate when the nucleophile attacks the C2 position compared to the C6 position. This results in a lower activation energy for the C2 substitution pathway, making it the kinetically favored product under controlled conditions.
Q3: My final product is difficult to purify. What are the best methods?
Purification can be challenging due to the presence of the starting material and the isomeric byproduct.
-
Column Chromatography: This is the most effective method for separating the desired 2-fluoro isomer from the 6-fluoro isomer and any remaining starting material. A silica gel column with a non-polar/moderately polar eluent system (e.g., Hexane/Ethyl Acetate gradient) is typically successful.
-
Recrystallization: If the product is obtained as a solid and is relatively pure (>90%), recrystallization can be an effective final purification step to remove minor impurities. A solvent system like ethanol/water or isopropanol can be explored.
Q4: Are there any specific safety precautions I should take?
Yes. The reagents used in this synthesis are hazardous.
-
Nitration: Concentrated nitric and sulfuric acids are highly corrosive. The reaction can be exothermic. Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and safety goggles. Perform the reaction behind a blast shield.
-
Fluorination: Fluoride salts are toxic. Avoid inhalation of dust and skin contact. Phase-transfer catalysts like crown ethers also have associated toxicity. The use of high-boiling point aprotic solvents requires careful handling at elevated temperatures.
Experimental Protocols
Protocol 1: Synthesis of 2,6-Dichloro-3-nitropyridine
This protocol is adapted from the high-yield method described in patent CN102584688A[1].
-
To a dried three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and condenser, add 2,6-dichloropyridine (e.g., 29.6 g, 0.2 mol).
-
Add concentrated sulfuric acid (e.g., 89.0 g) to act as the solvent.
-
Add 30% nitric acid (e.g., 42.0 g, 0.2 mol) and sulfamic acid (e.g., 194 mg, 1 mol%).
-
Heat the reaction mixture to 110–120°C and maintain for 30 hours. Monitor the reaction progress by TLC or GC.
-
After completion, cool the reaction mixture to room temperature.
-
Slowly and carefully pour the reaction mixture into a beaker containing crushed ice/frozen water. This step is highly exothermic and should be done with caution in a fume hood.
-
A precipitate will form. Filter the solid product using a Büchner funnel.
-
Wash the filter cake thoroughly with cold water until the washings are neutral (check with pH paper).
-
Dry the resulting off-white solid under vacuum to yield 2,6-dichloro-3-nitropyridine. (Expected yield: ~82%[1]).
Protocol 2: Synthesis of this compound
This is a general procedure for selective nucleophilic aromatic substitution. Optimization of temperature and time is crucial.
-
To a dried three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and reflux condenser under a nitrogen atmosphere, add 2,6-dichloro-3-nitropyridine (e.g., 19.3 g, 0.1 mol).
-
Add spray-dried potassium fluoride (e.g., 7.0 g, 0.12 mol, 1.2 equivalents).
-
Add a phase-transfer catalyst, such as 18-crown-6 (e.g., 0.5 g, ~2 mol%).
-
Add a polar aprotic solvent, such as anhydrous DMSO (200 mL).
-
Heat the mixture to 80°C with vigorous stirring.
-
Monitor the reaction progress every hour using TLC, GC-MS, or ¹⁹F NMR, paying close attention to the ratio of starting material, desired product, and byproducts.
-
Once the starting material is consumed (typically 4-8 hours), cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing cold water (500 mL) and ethyl acetate (200 mL).
-
Separate the layers and extract the aqueous layer with ethyl acetate (2 x 100 mL).
-
Combine the organic layers, wash with brine (3 x 100 mL) to remove residual DMSO, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (Hexane/Ethyl Acetate gradient) to isolate the pure this compound.
Visualizations
Caption: Overall workflow for the synthesis of this compound.
Caption: Decision tree for troubleshooting the selective fluorination step.
References
Purification techniques for the crude product of 6-Chloro-2-fluoro-3-nitropyridine
Technical Support Center: Purification of 6-Chloro-2-fluoro-3-nitropyridine
Welcome to the technical support center for the purification of this compound. This guide is designed for researchers, scientists, and professionals in drug development who are working with this critical intermediate. The purity of this compound is paramount for the success of subsequent synthetic steps and for ensuring the integrity of biological data.
This document moves beyond simple protocols to provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in the principles of organic chemistry. We will explore the common challenges encountered during the purification of this and structurally similar compounds, offering logical, field-tested solutions.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of crude this compound.
Question 1: My isolated crude product is a dark, oily solid. What is the first step I should take?
Answer: An oily or discolored appearance in the crude product typically indicates the presence of residual solvents, acidic impurities from the nitration process, and colored by-products. The recommended first step is an aqueous workup followed by a simple purification technique.
-
Aqueous Wash: Dissolve the crude product in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate. Wash the organic layer sequentially with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize residual acids, followed by a brine wash to remove excess water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and concentrate it under reduced pressure. This process often yields a free-flowing solid. The synthesis of related nitropyridines frequently involves pouring the reaction mixture into ice water, which suggests the crude product can be isolated as a solid, and washing with water helps remove inorganic salts and acids.[1][2]
-
Charcoal Treatment: If the product is still colored, this indicates persistent colored impurities. These can often be removed by treating a solution of the crude product with activated charcoal.[3] Dissolve the material in a minimal amount of a hot solvent suitable for recrystallization, add a small amount of activated charcoal, heat for a few minutes, and then perform a hot filtration to remove the charcoal.[3]
Question 2: I performed a recrystallization, but my yield is very low. What went wrong?
Answer: Low yield in recrystallization is a common issue that can be traced back to several factors. The core principle of recrystallization is based on the differential solubility of your compound and its impurities in a chosen solvent at different temperatures.[3][4][5]
-
Excessive Solvent: The most frequent cause is using too much solvent to dissolve the crude product.[5] The goal is to create a saturated solution at the solvent's boiling point.[3] If too much solvent is used, the solution will not become saturated upon cooling, and a significant portion of your product will remain in the mother liquor.
-
Solution: To recover the product, you can try to evaporate some of the solvent from the mother liquor and attempt a second crystallization. For future attempts, add the hot solvent portion-wise until the solid just dissolves.[3]
-
-
Inappropriate Solvent Choice: The ideal solvent should dissolve the compound poorly at low temperatures but very well at high temperatures.[4] If the compound has high solubility at room temperature, your recovery will be minimal.
-
Cooling Too Rapidly: Cooling the solution too quickly can trap impurities and lead to the formation of small, impure crystals or an oil. Slow cooling is essential for the formation of a pure crystal lattice.[3]
-
Solution: Allow the flask to cool slowly to room temperature on the benchtop before moving it to an ice bath to maximize recovery.[3]
-
Question 3: My NMR analysis shows that an isomeric impurity is still present after recrystallization. How can I remove it?
Answer: Isomeric impurities, such as those arising from nitration at a different position on the pyridine ring, can be particularly challenging to remove due to their similar physical properties. The separation of isomers is a known difficulty in the synthesis of related chloro-nitropyridines.[6]
-
Multiple Recrystallizations: Sometimes, a single recrystallization is insufficient. A second or even third recrystallization may be necessary to achieve the desired purity. However, this often comes at the cost of reduced yield.
-
Column Chromatography: When recrystallization fails to separate isomers, column chromatography is the more powerful alternative.[7] This technique separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase.[8] Even small differences in polarity between isomers can be exploited to achieve separation.
-
Workflow: Start by developing a solvent system using Thin Layer Chromatography (TLC). Aim for a solvent system that gives your desired product an Rf value of ~0.3-0.4 and shows separation from the impurity. A common starting point for polar compounds like nitropyridines is a mixture of hexane and ethyl acetate.
-
Workflow for Purification Strategy Selection
The choice between recrystallization and column chromatography depends on the impurity profile and the required purity level. This diagram outlines a logical workflow for making this decision.
References
- 1. 6-Chloro-2-methyl-3-nitropyridine | 22280-60-0 [chemicalbook.com]
- 2. CN102584688A - Preparing method of 2,6-dichloro-3-nitropyridine - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. EP0102652B1 - Method for the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines - Google Patents [patents.google.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Chemistry Online @ UTSC [utsc.utoronto.ca]
Identification and minimization of side products in 6-Chloro-2-fluoro-3-nitropyridine reactions
Welcome to the technical support center for 6-Chloro-2-fluoro-3-nitropyridine. This versatile building block is pivotal in the synthesis of complex molecules for pharmaceutical and agrochemical applications. However, its reactivity profile, characterized by two distinct halogen leaving groups and a potent activating nitro group, presents unique challenges. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions to navigate these complexities, ensuring cleaner reactions and higher yields.
Frequently Asked Questions (FAQs)
Q1: In a nucleophilic aromatic substitution (SNA_r_) reaction with an amine, which halogen is expected to be displaced, the fluorine at C2 or the chlorine at C6?
A1: In the vast majority of cases, the fluorine at the C2 position will be preferentially displaced. This high regioselectivity is a result of several converging electronic factors inherent to the molecule's structure.
The reaction proceeds via a two-step addition-elimination mechanism, forming a negatively charged intermediate known as a Meisenheimer complex.[1][2] The stability of this intermediate is the key determinant of the reaction's rate.
-
Activation by the Nitro Group: The potent electron-withdrawing nitro group at the C3 position strongly stabilizes the negative charge of the Meisenheimer complex through resonance, but only when the nucleophile attacks the positions ortho (C2, C4) or para (C6) to it. In this molecule, it activates the C2 position.
-
Activation by the Pyridine Nitrogen: The pyridine nitrogen atom also withdraws electron density, particularly from the C2 and C6 positions, further increasing their electrophilicity.
-
Synergistic Effect at C2: The C2 position is uniquely activated by both the adjacent ortho nitro group and the pyridine nitrogen. This powerful synergistic effect makes the C2 carbon the most electron-deficient and, therefore, the most susceptible to nucleophilic attack.
-
Leaving Group Ability: While chlorine is typically a better leaving group than fluorine in S_N_2 reactions, the opposite is often true in S_N_Ar. The rate-determining step is the initial attack of the nucleophile. The extreme electronegativity of fluorine makes the attached C2 carbon significantly more electrophilic, accelerating this initial step.[3]
Therefore, the kinetically favored product is overwhelmingly the one resulting from the substitution of fluorine at the C2 position.[4][5]
Q2: My analysis shows a mixture of products, including the C6-substituted isomer. How can I improve the regioselectivity for the desired C2 substitution?
A2: Observing the C6-substituted isomer indicates that the reaction conditions may be favoring the thermodynamically controlled pathway or that the kinetic preference is not being fully exploited. To enhance selectivity for the C2 position, consider the following adjustments:
-
Temperature Control: This is the most critical parameter. The formation of the C2-substituted product is kinetically favored. Running the reaction at elevated temperatures can provide enough energy to overcome the higher activation barrier for C6 substitution, leading to a mixture of isomers. Recommendation: Start your reaction at a low temperature (e.g., 0 °C or even -20 °C) and allow it to slowly warm to room temperature. Avoid high temperatures unless absolutely necessary for reactivity.
-
Choice of Base: A bulky, non-nucleophilic base (e.g., DIPEA, DBU) is often preferred over smaller bases like triethylamine or inorganic bases like K₂CO₃. While the base's primary role is to scavenge the acid byproduct (HF), its size can influence the transition state, though temperature remains the dominant factor.
-
Solvent Effects: Aprotic polar solvents like DMF, DMSO, or NMP are standard as they can solvate the Meisenheimer complex. The choice of solvent generally has a smaller impact on regioselectivity compared to temperature but can influence reaction rates.
Q3: I'm consistently isolating a highly polar impurity that I suspect is a hydrolysis product. What is the cause and how can it be prevented?
A3: This is a common issue caused by the presence of water in the reaction. This compound is highly activated towards nucleophilic attack, and water (or hydroxide ions generated in the presence of a base) can act as a nucleophile, displacing one of the halogens to form 6-chloro-3-nitro-pyridin-2-ol or 2-fluoro-3-nitro-pyridin-6-ol.
Prevention Protocol:
-
Anhydrous Solvents: Use high-purity, anhydrous solvents. If the solvent is from a previously opened bottle, consider drying it using appropriate methods (e.g., distillation from a drying agent or passing it through a column of activated alumina). For routine use, solvents from sealed bottles over molecular sieves are recommended.
-
Dry Reagents: Ensure your nucleophile (amine, alcohol) and base are free of water. Liquid reagents can be stored over molecular sieves. Solid reagents should be dried under vacuum.
-
Inert Atmosphere: Assemble your reaction glassware while hot (after oven-drying) and under a positive pressure of an inert gas like nitrogen or argon. This prevents atmospheric moisture from entering the system. Maintain this inert atmosphere throughout the reaction.
Q4: My LC-MS analysis indicates the formation of a di-substituted product. How can I minimize this over-reaction?
A4: The formation of a di-substituted product, where both fluorine and chlorine have been replaced by the nucleophile, occurs when the initial product of C2 substitution goes on to react further. This is more likely under forcing conditions.
Minimization Strategies:
-
Stoichiometry Control: Use a precise amount of your nucleophile. A slight excess (e.g., 1.05-1.1 equivalents) is often sufficient. Using a large excess will drive the reaction towards di-substitution.
-
Controlled Addition: Add the nucleophile slowly to the solution of the pyridine starting material, especially if the reaction is exothermic. This maintains a low instantaneous concentration of the nucleophile.
-
Reaction Monitoring: Closely monitor the consumption of the starting material using TLC or LC-MS. Once the this compound is consumed, quench the reaction promptly to prevent the slower, secondary substitution at the C6 position.
-
Lower Temperature: As with improving regioselectivity, lower temperatures will significantly disfavor the second, more difficult substitution reaction.
Troubleshooting and Optimization Guide
This section provides more detailed protocols and visual aids to address the challenges discussed above.
Data Summary: Impact of Reaction Parameters on Product Distribution
The following table summarizes expected outcomes based on parameter adjustments.
| Parameter | Setting | Desired C2-Product | C6-Isomer Side Product | Di-substitution Side Product | Hydrolysis Side Product | Rationale |
| Temperature | Low (0 °C to RT) | High | Low | Very Low | Low | Favors the kinetically controlled C2 substitution. |
| High (>80 °C) | Decreased | Increased | Increased | Possible | Provides activation energy for less favorable pathways. | |
| Nucleophile (Nu) | 1.05 - 1.1 eq. | High | Unchanged | Low | Unchanged | Minimizes opportunity for the second substitution. |
| >1.5 eq. | Decreased | Unchanged | High | Unchanged | Drives the reaction towards completion and over-reaction. | |
| Solvent/Reagents | Anhydrous | High | Unchanged | Unchanged | Very Low | Eliminates water as a competing nucleophile. |
| Non-Anhydrous | Decreased | Unchanged | Unchanged | High | Water competes with the intended nucleophile. | |
| Reaction Time | Monitored & Quenched | Optimized | Low | Low | Low | Prevents slow formation of side products after SM is consumed. |
| Extended / Overnight | Possible Decrease | Possible Increase | Increased | Possible Increase | Allows slower, undesired reactions to proceed. |
Experimental Protocol: Maximizing C2-Substitution with an Amine Nucleophile
This protocol is a general guideline for achieving high regioselectivity.
-
Glassware Preparation: Oven-dry all glassware (round-bottom flask, dropping funnel, condenser) at 120 °C for at least 4 hours. Assemble the apparatus while hot under a stream of dry nitrogen.
-
Reagent Preparation:
-
To a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add this compound (1.0 eq.).
-
Dissolve it in a suitable volume of anhydrous DMF (e.g., 0.2 M concentration).
-
In a separate flask or dropping funnel, prepare a solution of the amine nucleophile (1.05 eq.) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (1.2 eq.) in anhydrous DMF.
-
-
Reaction Execution:
-
Cool the solution of the pyridine starting material to 0 °C using an ice-water bath.
-
Add the amine/base solution dropwise over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, let the reaction stir at 0 °C for 1 hour.
-
-
Monitoring and Work-up:
-
Take an aliquot for LC-MS or TLC analysis to check for the consumption of the starting material.
-
If the reaction is sluggish, allow it to warm slowly to room temperature and stir for an additional 2-4 hours, monitoring periodically.
-
Once the starting material is consumed, quench the reaction by pouring it into ice-water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography or recrystallization as needed.
-
Visual Diagrams
Caption: S_N_Ar mechanism for C2 substitution.
Caption: Troubleshooting guide for common side products.
References
- 1. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Mechanisms of Nucleophilic Aromatic Photosubstitution Reactions [acswebcontent.acs.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. echemi.com [echemi.com]
Technical Support Center: Troubleshooting Low Yields in Nucleophilic Aromatic Substitution (SNAr) of Functionalized Pyridines
Welcome to the Technical Support Center for Nucleophilic Aromatic Substitution (SNAr) on functionalized pyridines. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with these often nuanced reactions. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying chemical logic to empower you to diagnose and resolve issues leading to low yields. This resource is structured to provide a logical troubleshooting workflow, address frequently asked questions with in-depth explanations, and offer actionable experimental protocols.
Section 1: The Troubleshooting Workflow: A Systematic Approach to Diagnosing Low Yields
When an SNAr reaction on a pyridine substrate underperforms, a systematic approach is crucial to identifying the root cause. The following flowchart provides a logical progression for your troubleshooting efforts, starting with the most common and impactful variables.
Caption: A decision tree to systematically troubleshoot low yields in pyridine SNAr reactions.
Section 2: Frequently Asked Questions (FAQs) & In-Depth Answers
This section addresses common questions and provides detailed, evidence-based answers to guide your experimental design.
Q1: My SNAr reaction on a halopyridine is not proceeding or is giving a very low yield. What are the most likely causes?
A1: This is a multifaceted issue, but we can break it down by systematically evaluating the core components of the reaction.
-
Inadequate Activation of the Pyridine Ring: The inherent electron deficiency of the pyridine ring is often insufficient for facile SNAr. The reaction proceeds via a negatively charged intermediate (the Meisenheimer complex), which requires stabilization.[1] The presence of strong electron-withdrawing groups (EWGs), such as -NO₂, -CN, or -CF₃, at the C2 (ortho) or C4 (para) positions relative to the leaving group is critical for enhancing the electrophilicity of the carbon undergoing attack and for stabilizing the intermediate.[2][3] If your substrate lacks such activation, the reaction will likely be sluggish or require harsh conditions.
-
Incorrect Regiochemistry of the Leaving Group: Nucleophilic attack on pyridines is overwhelmingly favored at the C2 and C4 positions.[2][3] This is because the negative charge in the resulting Meisenheimer intermediate can be delocalized onto the electronegative ring nitrogen, providing significant stabilization.[2][4] Attack at the C3 (meta) position does not allow for this resonance stabilization, making it a much less favorable pathway.[3] Reactions with leaving groups at the C3 position are generally unsuccessful under standard SNAr conditions.
-
Poor Leaving Group: The nature of the leaving group is paramount. For SNAr reactions where the initial nucleophilic attack is the rate-determining step, the reactivity order for halogens is typically F > Cl ≈ Br > I .[1][2] This may seem counterintuitive based on bond strength, but the high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to attack. However, this trend can be inverted with certain nucleophiles where the expulsion of the leaving group becomes rate-limiting.[1]
Q2: I am observing the formation of multiple products, including what appears to be the wrong regioisomer. What governs regioselectivity?
A2: Regioselectivity in SNAr on pyridines is primarily dictated by electronics, with steric factors playing a secondary role.
-
Electronic Control: As mentioned in A1, the C2 and C4 positions are electronically activated towards nucleophilic attack due to the ability of the nitrogen atom to stabilize the anionic intermediate.[2][5] If your pyridine ring has multiple potential leaving groups, the one at the most electronically activated position (typically C4, followed by C2) will preferentially react. The presence of additional EWGs will further direct the nucleophile to the ortho or para position relative to the EWG.
-
Steric Hindrance: While C2 and C4 are both electronically favorable, the C2 position is sterically more hindered due to its proximity to the nitrogen atom's lone pair and any substituents on the nitrogen.[6] For bulky nucleophiles, attack at the C4 position may be kinetically favored over the C2 position, even if the electronic activation is similar.
Q3: My nucleophile is highly basic, and I'm getting a complex mixture of byproducts. What could be happening?
A3: While a strong nucleophile is necessary, excessively strong basicity can lead to undesirable side reactions.
-
Deprotonation: The protons on the pyridine ring, especially when activated by EWGs, are acidic. A very strong base (e.g., an organolithium or a hindered alkoxide) can deprotonate the ring, leading to a complex mixture of products upon workup.
-
Reaction with Functional Groups: If your pyridine substrate contains other sensitive functional groups (e.g., esters, ketones), a highly basic nucleophile may react with these groups instead of participating in the desired SNAr reaction.
-
The Chichibabin Reaction: In some cases, with extremely strong nucleophiles like sodium amide (NaNH₂), a direct substitution of a hydride ion can occur, a process known as the Chichibabin reaction.[4] This typically happens on unsubstituted or minimally substituted pyridines and leads to amination at the C2 position.
Q4: How does my choice of solvent affect the reaction yield, and what is the best solvent to start with?
A4: The solvent plays a critical role in SNAr reactions by solvating the reactants and stabilizing the charged intermediate. The general rule is that polar aprotic solvents are superior for SNAr reactions involving anionic nucleophiles.
-
Mechanism of Solvent Effect: Polar aprotic solvents like DMSO, DMF, and acetonitrile excel at solvating the cation of the nucleophilic salt while leaving the anion relatively "naked" and more nucleophilic.[7] In contrast, polar protic solvents (e.g., ethanol, water) can form strong hydrogen bonds with the anionic nucleophile, creating a solvent shell that hinders its reactivity.
-
Stabilization of the Meisenheimer Complex: The highly polar nature of these aprotic solvents also helps to stabilize the charge-delocalized Meisenheimer intermediate, lowering the activation energy of the first, often rate-determining, step.[8]
The following table provides a comparison of common solvents and their relevant properties for consideration in SNAr reactions.
| Solvent | Dielectric Constant (ε) | Dipole Moment (μ, D) | Type | Comments on SNAr Suitability |
| Dimethyl Sulfoxide (DMSO) | 46.7 | 3.96 | Polar Aprotic | Excellent choice. Highly polar, effectively solvates cations. Often leads to significant rate enhancements.[6][9][10][11] |
| N,N-Dimethylformamide (DMF) | 36.7 | 3.82 | Polar Aprotic | Very good alternative to DMSO. Widely used and effective.[6][9][10][11] |
| Acetonitrile (MeCN) | 37.5 | 3.92 | Polar Aprotic | Good choice, especially when a lower boiling point is desired for easier removal.[6][9][10][11] |
| Tetrahydrofuran (THF) | 7.5 | 1.75 | Polar Aprotic | Moderately effective. Less polar than DMSO/DMF, may result in slower reactions.[6][9][10][12] |
| Ethanol (EtOH) | 24.6 | 1.69 | Polar Protic | Generally poor choice for anionic nucleophiles due to hydrogen bonding, which reduces nucleophilicity.[6][9][10][11] |
| Toluene | 2.4 | 0.36 | Nonpolar | Not recommended. Does not effectively solvate charged species and may lead to poor solubility of reactants.[6][9][10][11] |
Data sourced from multiple references.[6][9][10][11][12]
Section 3: Quantitative Data for Informed Experimental Design
Table 2: Evaluating Leaving Group Ability via Conjugate Acid pKa
A good leaving group is a weak base, which corresponds to a strong conjugate acid (low pKa). This table can help you rationalize the choice of leaving group or understand why a particular substrate may be unreactive.[13]
| Leaving Group (LG) | Conjugate Acid | pKa in Water | General Leaving Group Ability |
| I⁻ | HI | ~ -10 | Excellent |
| Br⁻ | HBr | ~ -9 | Very Good |
| Cl⁻ | HCl | ~ -7 | Good |
| TsO⁻ (Tosylate) | TsOH | ~ -2.8 | Excellent |
| MsO⁻ (Mesylate) | MsOH | ~ -1.9 | Excellent |
| H₂O | H₃O⁺ | ~ -1.7 | Good (in neutral/acidic media) |
| F⁻ | HF | ~ 3.2 | Moderate to Good (in SNAr) |
| CH₃COO⁻ | CH₃COOH | ~ 4.8 | Poor |
| CN⁻ | HCN | ~ 9.3 | Very Poor |
| HO⁻ | H₂O | ~ 15.7 | Very Poor |
| NH₂⁻ | NH₃ | ~ 38 | Extremely Poor |
pKa values are approximate and sourced from various compilations.[14][15][16][17]
Note on Fluorine: While fluoride is a relatively strong base compared to other halides, its effectiveness in SNAr is due to its high electronegativity, which strongly activates the carbon for nucleophilic attack. This "element effect" often makes the initial addition step rate-limiting, where fluorine's electronic influence outweighs its basicity.[2][18]
Section 4: Experimental Protocols for Troubleshooting and Optimization
Protocol 1: General Workflow for Optimizing a Low-Yielding Pyridine SNAr Reaction
This protocol provides a systematic approach to optimizing your reaction conditions when the initial yield is unsatisfactory.
Objective: To identify improved conditions for a low-yielding SNAr reaction on a functionalized pyridine.
Materials:
-
Functionalized pyridine substrate
-
Nucleophile
-
A selection of polar aprotic solvents (e.g., DMSO, DMF, NMP, Acetonitrile)
-
A selection of bases if required (e.g., K₂CO₃, Cs₂CO₃, DBU, NaH)
-
Inert atmosphere setup (Nitrogen or Argon)
-
Reaction vials or small round-bottom flasks
-
Stir plate and stir bars
-
TLC plates and appropriate eluent system
-
LC-MS for quantitative analysis (optional but recommended)
Procedure:
-
Baseline Experiment:
-
Set up the reaction using your original, low-yielding conditions. This will serve as a baseline for comparison.
-
Ensure all reagents are pure and solvents are anhydrous, as water can interfere with many nucleophiles and bases.
-
-
Temperature Screen:
-
Set up three parallel reactions at different temperatures: your original temperature, a lower temperature (e.g., room temperature if originally heated), and a higher temperature (e.g., increase in 20-30 °C increments).
-
Causality: Reaction rates are highly temperature-dependent. Some SNAr reactions require significant thermal energy to overcome the activation barrier, while for others, elevated temperatures may promote decomposition or side reactions.[2][3]
-
Monitor all reactions by TLC or LC-MS at set time points (e.g., 1h, 4h, 12h).
-
-
Solvent Screen:
-
Based on the optimal temperature from step 2, set up parallel reactions in a range of polar aprotic solvents (e.g., DMF, DMSO, NMP).
-
Causality: As detailed in the FAQ section, solvent polarity and aprotic nature are critical for nucleophile reactivity and intermediate stabilization. A solvent screen is one of the most effective ways to improve yield.
-
Monitor the reactions for conversion and byproduct formation.
-
-
Base Screen (if applicable):
-
If your nucleophile is an alcohol, thiol, or amine that requires deprotonation, the choice of base is crucial.
-
Using the best solvent/temperature combination, screen a panel of bases with varying strength and solubility (e.g., K₂CO₃, Cs₂CO₃, NaH).
-
Causality: The base must be strong enough to deprotonate the nucleophile but not so strong that it reacts with the pyridine substrate. The solubility of the resulting nucleophilic salt can also dramatically impact reactivity.
-
-
Concentration and Stoichiometry:
-
Once a promising set of conditions is identified, investigate the effect of concentration. Sometimes, more dilute conditions can suppress bimolecular decomposition pathways.
-
Vary the stoichiometry of the nucleophile (e.g., 1.1, 1.5, and 2.0 equivalents) to see if an excess drives the reaction to completion without increasing byproduct formation.
-
Caption: A stepwise workflow for the systematic optimization of a pyridine SNAr reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. SNAr Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. depts.washington.edu [depts.washington.edu]
- 7. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ce.sysu.edu.cn [ce.sysu.edu.cn]
- 10. Solvent Physical Properties [people.chem.umass.edu]
- 11. arcorepoxy.com [arcorepoxy.com]
- 12. www1.chem.umn.edu [www1.chem.umn.edu]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. organicchemistrydata.org [organicchemistrydata.org]
- 15. The pKa in Organic Chemistry - Chemistry Steps [chemistrysteps.com]
- 16. pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca [owl.oit.umass.edu]
- 17. cactus.utahtech.edu [cactus.utahtech.edu]
- 18. researchgate.net [researchgate.net]
Effective work-up procedures for reactions involving 6-Chloro-2-fluoro-3-nitropyridine
Welcome to the technical support resource for researchers working with 6-Chloro-2-fluoro-3-nitropyridine. This guide, developed by Senior Application Scientists, provides field-proven insights into effective work-up procedures, troubleshooting common issues, and ensuring the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the essential safety precautions for handling this compound?
A1: this compound and related structures are classified as irritants.[1][2][3] It is crucial to handle this reagent with appropriate personal protective equipment (PPE) in a well-ventilated area or chemical fume hood.[4][5]
Core Safety Protocols:
-
Engineering Controls: Always work in a certified chemical fume hood. Ensure safety showers and eyewash stations are readily accessible.[1][2]
-
Personal Protective Equipment (PPE):
-
Handling: Avoid creating dust. Do not get in eyes, on skin, or on clothing. Wash hands thoroughly after handling.[1][2][4][5]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place away from incompatible materials like strong oxidizing agents.[1][2][4]
Q2: What is the expected reactivity order for nucleophilic aromatic substitution (SNAr) on this substrate?
A2: In nucleophilic aromatic substitution (SNAr) reactions, the rate is often governed by the ability of the leaving group to depart. For activated aryl halides, the typical reactivity order, known as the "element effect," is F > Cl ≈ Br > I.[6] This is because the rate-determining step is typically the initial nucleophilic attack, which is facilitated by a more electronegative halogen stabilizing the intermediate Meisenheimer complex.[7][8]
For this compound, the pyridine nitrogen and the nitro group strongly activate the ring for nucleophilic attack. The fluorine at the 2-position is significantly more activated by the adjacent nitro group and the ring nitrogen than the chlorine at the 6-position. Therefore, nucleophilic attack will preferentially occur at the C2 position, displacing the fluoride.
Q3: Is this compound susceptible to hydrolysis? What byproducts should I anticipate?
A3: Yes, like many activated halo-nitropyridines, this compound can undergo hydrolysis, especially under basic conditions or in the presence of water at elevated temperatures. The highly electron-deficient pyridine ring is susceptible to attack by water or hydroxide ions. Hydrolysis would likely lead to the formation of 6-Chloro-3-nitro-2-pyridone as the major byproduct, displacing the more labile fluoride. If conditions are harsh, further reaction at the C6 position is possible.
Q4: My reaction solvent is THF or Dioxane. Can this complicate the work-up?
A4: Yes, water-miscible solvents like THF and Dioxane can complicate standard aqueous extractions.[9] It is often best practice to remove these solvents by rotary evaporation before initiating the aqueous work-up.[9] If the product is volatile or thermally sensitive, you must dilute the reaction mixture significantly with a water-immiscible organic solvent (e.g., Ethyl Acetate, DCM) before washing with water or brine to ensure proper phase separation.[9]
Troubleshooting Guides & Protocols
Q5: My SNAr reaction with an amine nucleophile is complete. How do I design an effective aqueous work-up to isolate the crude product?
A5: A standard aqueous work-up is designed to separate the desired product from unreacted starting materials, reagents, and reaction byproducts based on their differing solubilities in aqueous and organic phases.
Experimental Protocol: Standard Aqueous Work-up
-
Quenching: Cool the reaction mixture to room temperature (or 0 °C if the reaction is exothermic). Slowly add deionized water to quench any reactive species.
-
Solvent Addition/Exchange: Dilute the mixture with an appropriate water-immiscible organic solvent for extraction, such as Ethyl Acetate (EtOAc) or Dichloromethane (DCM). If the reaction was run in a water-miscible solvent like THF, it is best to remove it under reduced pressure first.[9]
-
Phase Separation: Transfer the mixture to a separatory funnel.
-
Aqueous Wash (Neutral): Wash the organic layer with deionized water (2 x 50 mL for a 100 mL organic phase). This removes water-soluble salts and impurities.
-
Aqueous Wash (Acidic - Optional): If your nucleophile was a basic compound (e.g., an amine) and some remains, wash the organic layer with dilute aqueous HCl (e.g., 1M HCl). This protonates the excess amine, forming a salt that is soluble in the aqueous layer and is thus removed.[10]
-
Brine Wash: Wash the organic layer with saturated aqueous NaCl (brine). This step helps to remove residual water from the organic phase and aids in breaking up any emulsions that may have formed.
-
Drying: Separate the organic layer and dry it over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filtration & Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
The following diagram illustrates this general workflow.
Caption: General workflow for an SNAr reaction work-up.
Q6: I have a persistent emulsion during my liquid-liquid extraction. How can I resolve this?
A6: Emulsions are a common and frustrating issue in work-ups. They are colloidal suspensions of one liquid in another and often form when there are surfactants or fine particulate matter present.
Troubleshooting Decision Tree: Breaking Emulsions
Caption: Decision tree for troubleshooting emulsions.
Causality Behind the Methods:
-
Brine Addition: Increases the ionic strength of the aqueous phase, which decreases the solubility of organic materials in it and can disrupt the stabilizing forces of the emulsion.
-
Filtration through Celite®: Fine solid particles can stabilize an emulsion. Filtering the entire mixture through a pad of Celite® can remove these particulates, allowing the phases to separate.
Q7: My crude product is an oil/solid but appears very impure by TLC, with significant baseline material. What should I do before column chromatography?
A7: Highly polar or colored impurities can streak on a silica gel column, leading to poor separation and product contamination. A "silica plug" filtration is an excellent intermediate step.
Protocol: Silica Plug Filtration
-
Prepare the Plug: Place a small cotton or glass wool plug at the bottom of a fritted funnel or a Pasteur pipette. Add a layer of sand (~1 cm) followed by a layer of silica gel (~5-10 cm). Top with another layer of sand.
-
Equilibrate: Pack and equilibrate the plug with a non-polar solvent, such as hexane or a 95:5 mixture of hexane:EtOAc.
-
Load the Sample: Dissolve your crude product in a minimal amount of a suitable solvent (like DCM or the equilibration solvent). Load it onto the top of the plug.
-
Elute:
-
Begin eluting with the non-polar solvent. This will wash through non-polar byproducts and potentially your product if it is also non-polar.
-
Gradually increase the polarity of the eluting solvent (e.g., move to 90:10 hexane:EtOAc). This will elute your product while leaving the highly polar, baseline impurities adsorbed to the top of the silica plug.
-
-
Collect & Analyze: Collect fractions and analyze them by TLC to determine which ones contain your purified product.
This technique is a rapid, low-resolution form of chromatography that effectively removes "junk" before you commit your material to a full, high-resolution column.
Data Presentation: Solvent Properties for Extraction
Choosing the right extraction solvent is critical for a successful work-up. The ideal solvent should readily dissolve the compound of interest, be immiscible with the other phase (usually water), have a low boiling point for easy removal, and be relatively non-toxic.
| Solvent | Formula | Density (g/mL) | Boiling Point (°C) | Water Immiscible? | Comments |
| Ethyl Acetate | C₄H₈O₂ | 0.902 | 77.1 | Yes | Good general-purpose solvent; slightly water-soluble. |
| Dichloromethane (DCM) | CH₂Cl₂ | 1.326 | 39.6 | Yes | Denser than water; can dissolve many organic compounds. |
| Diethyl Ether | C₄H₁₀O | 0.713 | 34.6 | Yes | Very volatile and flammable; good for sensitive compounds. |
| Hexanes | ~C₆H₁₄ | ~0.655 | ~69 | Yes | For non-polar compounds; often used with EtOAc. |
| Toluene | C₇H₈ | 0.867 | 110.6 | Yes | High boiling point; can be difficult to remove. |
References
- 1. fishersci.com [fishersci.com]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. scribd.com [scribd.com]
- 10. rtong.people.ust.hk [rtong.people.ust.hk]
Technical Support Center: Troubleshooting the Nitration of Substituted Pyridines
Welcome to the technical support center for navigating the complexities of substituted pyridine nitration. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in synthesizing and purifying nitrated pyridine derivatives. The electron-deficient nature of the pyridine ring presents unique hurdles, often leading to stubborn impurities that co-purify with the desired product.[1][2][3] This resource provides in-depth, experience-driven answers to common questions, focusing on the "why" behind the troubleshooting steps to empower you to optimize your experimental outcomes.
Frequently Asked Questions & Troubleshooting Guides
Impurity Profiles & Formation
Question 1: I've performed a nitration on my substituted pyridine, but my crude NMR shows a complex mixture. What are the most common stubborn impurities I should be looking for?
Answer: The nitration of substituted pyridines, especially under harsh conditions, is prone to generating several types of impurities that can be challenging to separate.[1] Understanding their origin is the first step toward effective removal.
-
Isomeric Byproducts: Direct nitration of the pyridine ring is often not highly regioselective, leading to a mixture of nitro-isomers.[4] The electronic properties of your substituent(s) will dictate the major and minor isomers formed. Electron-donating groups can activate the ring, but may direct to multiple positions, while electron-withdrawing groups further deactivate the ring, often requiring forceful conditions that reduce selectivity.[5]
-
Over-nitrated Species: Under forcing conditions (high temperatures, strong nitrating mixtures), di- or even tri-nitrated pyridines can form.[4] These are often highly electron-deficient and may have significantly different solubility and chromatographic behavior.
-
Pyridine N-oxides: The pyridine nitrogen is a nucleophilic site and can be oxidized by nitric acid, especially in the absence of a stronger acid like sulfuric acid, to form the corresponding N-oxide.[6] If your starting material is a pyridine N-oxide, incomplete deoxygenation in a subsequent step will leave it as an impurity.[4][7]
-
Degradation Products: The combination of high heat and strong acids can lead to ring-opening or other degradation pathways, resulting in a complex mixture of byproducts.[1]
-
Unreacted Starting Material: Due to the low reactivity of the pyridine ring, incomplete conversion is a common issue, especially with milder nitrating agents.[1][8]
-
Decarboxylated Byproducts: If your substituted pyridine contains a carboxylic acid group, particularly at the 2- or 4-position, decarboxylation can occur under the acidic and often heated reaction conditions, leading to nitrated pyridines lacking the carboxyl group.[9][10] This is especially prevalent for picolinic acid derivatives.[9]
Question 2: My starting material is a pyridine N-oxide, which I've nitrated to obtain the 4-nitro derivative. However, I'm struggling to remove the unreacted N-oxide and some 2-nitro isomer. What's the best approach?
Answer: This is a classic challenge. While nitration of pyridine N-oxide strongly favors the 4-position, minor amounts of the 2-nitro isomer can form.[7][11] The key to purification lies in exploiting the differences in basicity and polarity between your product and the impurities.
Troubleshooting Workflow:
Caption: Purification workflow for nitrated pyridine N-oxides.
-
Acid-Base Extraction: The unreacted pyridine N-oxide is significantly more basic than the nitrated products. You can perform a liquid-liquid extraction using a dilute aqueous acid (e.g., 1M HCl).[12][13][14] The more basic pyridine N-oxide will be protonated and move to the aqueous phase, while the less basic nitro-isomers remain in the organic layer. Subsequent neutralization of the aqueous layer can recover the starting material if desired.
-
Chromatography: To separate the 4-nitro and 2-nitro isomers, column chromatography is often the most effective method.[15][16]
-
Stationary Phase: Silica gel is a common choice. However, the basicity of pyridines can lead to peak tailing.[15] Using a mobile phase containing a small amount of a basic modifier like triethylamine (TEA) can improve peak shape.[15] Alternatively, alumina may provide better separation for these types of compounds.
-
Mobile Phase: A gradient of ethyl acetate in hexanes or dichloromethane is a good starting point. The more polar 2-nitropyridine N-oxide will typically elute later than the 4-nitro isomer.
-
-
Recrystallization: If your 4-nitropyridine N-oxide is a solid, recrystallization can be a highly effective final purification step to remove trace impurities.[4][17][18] Acetone or ethanol are often suitable solvents.[4]
Purification Strategies & Protocols
Question 3: I have a mixture of my desired nitrated pyridine and what appears to be dinitrated byproducts. Recrystallization isn't working. What should I try next?
Answer: Dinitrated pyridines are often significantly less soluble and more polar than their mononitrated counterparts, which can make co-crystallization a problem. When recrystallization fails, chromatography is the next logical and powerful step.[16][19]
Experimental Protocol: Flash Column Chromatography
-
Sample Preparation: Adsorb your crude product onto a small amount of silica gel. To do this, dissolve the crude material in a minimal amount of a polar solvent (like acetone or dichloromethane), add silica gel, and then remove the solvent under reduced pressure until you have a dry, free-flowing powder. This ensures a uniform application to the column.
-
Column Packing: Dry pack a column with silica gel in your chosen non-polar solvent (e.g., hexanes). Then, flush the column with the same solvent to ensure a well-packed bed.
-
Loading: Carefully add the silica-adsorbed sample to the top of the column.
-
Elution: Begin eluting with your non-polar solvent. Gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 100% hexanes to 50:50 hexanes/ethyl acetate.
-
The less polar, mononitrated product should elute first.
-
The more polar, dinitrated byproducts will elute at higher concentrations of the polar solvent.
-
-
Fraction Collection & Analysis: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing your pure product.
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard choice for most organic purifications. |
| Mobile Phase System | Hexanes/Ethyl Acetate or Dichloromethane/Methanol | Offers a good polarity range for separating nitrated pyridines. |
| Detection | UV light (254 nm) | Aromatic nitro-compounds are typically UV-active. |
Question 4: My nitrated pyridine is an oil and seems to be thermally unstable, ruling out distillation. How can I purify it?
Answer: For thermally sensitive, non-crystalline compounds, your primary options are chromatography and acid-base extraction. The choice depends on the nature of the impurities.
Decision Workflow:
Caption: Purification strategy for oily, thermally unstable nitropyridines.
-
Acid-Base Extraction: This is a highly effective first pass if you have impurities with different pKa values.[12][13][20] For example, if you have unreacted starting material (more basic) or acidic byproducts from degradation, a carefully planned extraction sequence can remove them.[14]
-
Dissolve the crude oil in an organic solvent (e.g., ether or dichloromethane).
-
Wash with a dilute acid (e.g., 1M HCl) to remove more basic impurities.
-
Wash with a dilute base (e.g., saturated NaHCO₃ solution) to remove acidic impurities.
-
Wash with brine, dry the organic layer with an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate to recover your partially purified product.[4]
-
-
Chromatography: If the impurities have similar acid-base properties to your product, chromatography is necessary. For oily products, be mindful of the amount of sample loaded onto the column to avoid overloading, which can compromise separation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Pyridine - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Discuss the chemistry of pyridine under nitration | Filo [askfilo.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. electronicsandbooks.com [electronicsandbooks.com]
- 11. youtube.com [youtube.com]
- 12. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. m.youtube.com [m.youtube.com]
- 15. benchchem.com [benchchem.com]
- 16. moravek.com [moravek.com]
- 17. Lab Procedure: Recrystallization | Chemistry | ChemTalk [chemistrytalk.org]
- 18. Purifying by recrystallisation | 16–18 years | Resource | RSC Education [edu.rsc.org]
- 19. biopharminternational.com [biopharminternational.com]
- 20. people.chem.umass.edu [people.chem.umass.edu]
Technical Support Center: Safe Quenching of Reactive Intermediates in 6-Chloro-2-fluoro-3-nitropyridine Synthesis
This guide provides researchers, scientists, and drug development professionals with essential troubleshooting and safety protocols for the synthesis of 6-Chloro-2-fluoro-3-nitropyridine. The focus is on the safe quenching of reactive intermediates, a critical step where operational errors can lead to significant hazards. This document is structured to provide direct, actionable answers to common issues encountered in the laboratory.
Troubleshooting Guide: Managing Uncontrolled Exotherms and Reaction Stalls
This section addresses specific problems that can arise during the synthesis, their underlying causes, and validated solutions.
Issue 1: Rapid, Uncontrolled Temperature Increase (Runaway Reaction)
Question: My reaction temperature is rising rapidly and uncontrollably after the addition of the nitrating agent. What should I do, and what caused this?
Answer:
An uncontrolled exotherm is a critical safety event. Your immediate priority is to prevent a runaway reaction.
Immediate Actions:
-
Cease Reagent Addition: Immediately stop the addition of the nitrating agent.
-
Enhance Cooling: Increase the efficiency of your cooling bath. If using an ice-water bath, add more ice and salt to lower the temperature.
-
Emergency Quenching (Last Resort): If the temperature continues to rise dramatically, and your laboratory has an established emergency procedure, prepare to quench the reaction. This involves cautiously adding the reaction mixture to a large volume of cold water or ice.[1] Caution: This procedure is itself hazardous as the dilution of strong acids is highly exothermic and should only be performed as a last resort with appropriate safety measures in place.[1] Always alert your supervisor and adhere to all established laboratory emergency protocols.
Root Cause Analysis and Prevention:
-
Inadequate Cooling: The cooling bath may lack the capacity to dissipate the heat generated. Ensure you are using an appropriate cooling medium, such as an ice-salt bath for lower temperatures.
-
Rapid Addition of Nitrating Agent: Adding the nitrating agent too quickly generates heat faster than the cooling system can remove it.[1] A slow, dropwise addition with continuous monitoring of the internal temperature is crucial.[1]
-
Poor Agitation: Inefficient stirring can create localized "hot spots" with high reactant concentrations, leading to a localized runaway that can propagate.[1] Ensure vigorous and consistent agitation throughout the reaction.
-
Incorrect Reagent Concentration or Ratio: Using overly concentrated acids or an incorrect ratio of nitric acid to sulfuric acid can increase the reaction's exothermicity.
-
Accumulation of Unreacted Nitrating Agent: If the reaction temperature is too low, the nitration rate can be slow, leading to an accumulation of the nitrating agent. A subsequent small temperature increase can then trigger a rapid, delayed exothermic reaction.[1]
Table 1: Key Parameters for Controlled Nitration
| Parameter | Recommended Range | Rationale |
| Reaction Temperature | 0 - 10 °C | Minimizes side reactions and controls the exothermic nitration. |
| Addition Rate of Nitrating Agent | Slow, dropwise | Prevents rapid heat generation and allows for effective cooling.[1] |
| Stirring Speed | > 300 RPM (Vessel Dependent) | Ensures homogenous mixing and prevents localized "hot spots".[1] |
| Molar Ratio (Substrate:HNO₃:H₂SO₄) | 1 : 1.1 : 3 | A slight excess of nitric acid ensures complete reaction, while sufficient sulfuric acid acts as a catalyst and dehydrating agent. |
Issue 2: Reaction Stalls or Incomplete Conversion
Question: My reaction seems to have stopped, or TLC/LC-MS analysis shows a significant amount of unreacted starting material. What could be the problem?
Answer:
A stalled reaction can be due to several factors, often related to the reaction conditions or reagent quality.
Troubleshooting Steps:
-
Verify Temperature: Ensure the reaction temperature has not dropped too low, which can significantly slow down the reaction rate.
-
Check Reagent Quality: The concentration of the nitric acid and sulfuric acid is critical. Use fresh, properly stored acids. Older or improperly stored nitric acid can decompose, reducing its effective concentration.
-
Agitation: Confirm that the stirring is adequate to ensure proper mixing of the reactants.
-
Controlled Warming: If the above factors are ruled out, a very slow and controlled warming of the reaction mixture to a slightly higher temperature (e.g., 15-20 °C) might be necessary to restart the reaction. This should be done with extreme caution and constant temperature monitoring.
Logical Flow for Troubleshooting a Stalled Reaction
Caption: Decision tree for troubleshooting a stalled nitration reaction.
Frequently Asked Questions (FAQs)
Q1: What is the standard and safest procedure for quenching the nitration reaction at the end of the experiment?
A1: The standard and safest method is to slowly and carefully pour the reaction mixture onto a large amount of crushed ice or into ice-water with vigorous stirring.[1][2] This serves two main purposes: it dilutes the strong acids and effectively stops the reaction, and it helps to dissipate the significant heat generated during the dilution of sulfuric acid.[2] The product can then be isolated, often by filtration if it precipitates, or by extraction with a suitable organic solvent.[1][2]
Q2: My product did not precipitate upon quenching with ice-water. What should I do?
A2: If your product does not precipitate, it is likely soluble in the acidic aqueous mixture or is an oil at the quenching temperature.[2] The recommended procedure is to perform a liquid-liquid extraction. Transfer the entire quenched mixture to a separatory funnel and extract it several times with a water-immiscible organic solvent like diethyl ether, ethyl acetate, or dichloromethane.[2] The combined organic extracts can then be washed, dried, and concentrated to yield the crude product.[2]
Q3: What are the primary reactive intermediates I should be concerned about?
A3: The primary reactive species in this synthesis is the nitronium ion (NO₂⁺), which is generated from the reaction of nitric acid and sulfuric acid. While essential for the reaction, its high reactivity can lead to uncontrolled side reactions and exotherms if not properly managed. Additionally, the starting material, 2,6-dichloropyridine, and the product, this compound, are halogenated nitroaromatic compounds that should be handled with care due to their potential toxicity and reactivity.[3][4][5][6][7]
Q4: What personal protective equipment (PPE) is essential when performing this synthesis?
A4: Due to the hazardous nature of the reagents, appropriate PPE is mandatory. This includes, at a minimum:
-
Acid-resistant gloves[2]
-
Safety goggles and a face shield[2]
-
A chemical-resistant lab coat[2] All manipulations should be carried out in a certified chemical fume hood.[4][5][7]
Detailed Experimental Protocol: Safe Quenching of this compound Synthesis
This protocol outlines a standardized and safe procedure for quenching the reaction mixture.
Materials:
-
Completed reaction mixture of this compound.
-
Large beaker (at least 10 times the volume of the reaction mixture).
-
Crushed ice and deionized water.
-
Large magnetic stir bar and stir plate.
-
Appropriate organic solvent for extraction (e.g., ethyl acetate or dichloromethane).
-
Saturated sodium bicarbonate solution.[2]
-
Brine solution.
-
Anhydrous sodium sulfate or magnesium sulfate.
-
Personal Protective Equipment (see FAQ Q4).
Procedure:
-
Prepare the Quenching Vessel: In a large beaker, prepare a slurry of crushed ice and water. The volume of the ice/water mixture should be at least 5-10 times the volume of the reaction mixture.[2] Place the beaker in a secondary container (e.g., an ice bath) to manage any potential splashing and to help keep the quenching medium cold.
-
Controlled Addition: Slowly and carefully, pour the completed reaction mixture in a thin stream into the vigorously stirred ice/water slurry.[2] Monitor the addition closely to prevent excessive foaming or splashing.
-
Neutralization (if necessary): If the product precipitates, collect it by vacuum filtration and wash the solid with cold water until the filtrate is neutral to pH paper.[2]
-
Extraction (if no precipitate forms): If the product remains in solution, transfer the quenched mixture to a separatory funnel. Extract the aqueous phase 2-3 times with an appropriate organic solvent.[2]
-
Washing the Organic Phase: Combine the organic extracts and wash sequentially with:
-
Saturated sodium bicarbonate solution to neutralize any remaining acid. Vent the separatory funnel frequently to release any CO₂ gas that evolves.[2]
-
Water.
-
Brine solution to aid in the removal of water.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
Workflow for Safe Quenching and Isolation
Caption: Step-by-step workflow for the safe quenching and isolation of the product.
References
Validation & Comparative
A Senior Application Scientist's Comparative Guide to Purity Assessment of 6-Chloro-2-fluoro-3-nitropyridine
For researchers and professionals in drug development, the purity of a chemical intermediate is not merely a number on a certificate of analysis; it is the bedrock upon which the success of a synthetic campaign and the safety of a final active pharmaceutical ingredient (API) are built. 6-Chloro-2-fluoro-3-nitropyridine is a key building block whose reactivity is dictated by its precise structure. The presence of even minor impurities, such as regioisomers or residual starting materials, can lead to significant downstream consequences, including challenging purifications, reduced yields, and the generation of difficult-to-remove, structurally related impurities in the final API.[1]
This guide provides an in-depth comparison of the principal analytical methods for assessing the purity of this compound. We will move beyond procedural lists to explore the underlying principles, explain the rationale behind methodological choices, and present a holistic strategy for ensuring the quality of this critical intermediate.
Anticipating the Challenge: Potential Impurities
A robust analytical strategy begins with understanding what one might find. The synthesis of this compound likely involves the nitration of a dichloropyridine precursor followed by a halogen exchange (Halex) reaction, or nitration of a chlorofluoropyridine.[2][3] This understanding allows us to anticipate potential process-related impurities:
-
Regioisomers: Nitration of a substituted pyridine can often lead to a mixture of isomers. For instance, 6-Chloro-2-fluoro-5-nitropyridine could be a significant isomeric impurity, which may have very similar chromatographic behavior to the desired product.
-
Starting Materials: Incomplete reactions can result in the carry-over of precursors like 2,6-dichloro-3-nitropyridine or 2-chloro-6-fluoropyridine.
-
Hydrolysis Products: The presence of water during synthesis or workup could lead to the formation of hydroxy-derivatives, such as 6-chloro-2-hydroxy-3-nitropyridine.
Identifying and quantifying these specific impurities is the primary goal of the analytical methods discussed below.
Chromatographic Techniques: The Workhorses of Purity Analysis
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary tools for quantitative purity assessment. The choice between them depends on the analyte's properties and the specific information required.
High-Performance Liquid Chromatography (HPLC)
HPLC is an exceptionally versatile and widely used technique in pharmaceutical quality control due to its high resolution and applicability to a broad range of compounds, including those that are non-volatile or thermally sensitive.[4][5]
Principle of Separation: For a molecule like this compound, Reversed-Phase HPLC (RP-HPLC) is the method of choice. The separation occurs on a nonpolar stationary phase (typically C18 or C8) with a polar mobile phase. The analyte and its impurities are separated based on their relative hydrophobicity; more nonpolar compounds interact more strongly with the stationary phase and thus elute later.
Why RP-HPLC is a Superior First-Line Approach:
-
Robustness: RP-HPLC methods are highly robust and reproducible, making them ideal for routine quality control.[6]
-
Versatility: Simple modifications to the mobile phase (e.g., changing the organic solvent ratio or pH) can significantly alter selectivity, allowing for the resolution of closely related impurities like regioisomers.[7]
-
Non-destructive: HPLC is a non-destructive technique, allowing for the collection of fractions for further analysis if needed.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful alternative, combining the high separation efficiency of gas chromatography with the definitive identification capabilities of mass spectrometry.[8] It is best suited for analytes that are volatile and thermally stable.
Principle of Separation: In GC, the sample is vaporized and separated in a capillary column based on its boiling point and interactions with the column's stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented, providing a unique mass spectrum that acts as a chemical fingerprint.
Why GC-MS is an Excellent Confirmatory Technique:
-
High Efficiency: Capillary GC columns offer extremely high separation efficiency, capable of resolving complex mixtures.
-
Definitive Identification: The mass spectrum provides structural information that can confirm the identity of the main peak and tentatively identify unknown impurities.[9]
-
Sensitivity: GC-MS, particularly with modern detectors, offers excellent sensitivity for detecting trace-level impurities.[10]
Comparative Analysis: HPLC vs. GC-MS
The following table summarizes the key operational and performance characteristics of HPLC and GC-MS for the analysis of this compound.
| Feature | Reversed-Phase HPLC (RP-HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Partitioning based on polarity/hydrophobicity between a liquid mobile phase and solid stationary phase. | Partitioning based on volatility/boiling point between a gaseous mobile phase and a liquid/solid stationary phase. |
| Analyte Suitability | Excellent for a wide range of polarities. No requirement for volatility. Ideal for this compound.[4] | Requires analyte to be volatile and thermally stable. Suitable for this compound, but thermal degradation is a possibility. |
| Instrumentation | HPLC system with UV or Photodiode Array (PDA) detector. | Gas chromatograph coupled to a mass spectrometer. |
| Selectivity | High. Tunable by altering mobile phase composition (solvent ratio, pH, additives).[7] | Very high. Tunable via column chemistry and oven temperature programming. MS provides an orthogonal dimension of selectivity. |
| Sensitivity (LOD/LOQ) | Good to excellent (typically low ng range). | Excellent (typically pg range), especially in Selected Ion Monitoring (SIM) mode. |
| Quantitative Accuracy | High. Area percent calculation is a standard for purity assessment. | High, but can be affected by inlet discrimination if not optimized. |
| Key Advantage | Robust, versatile, and the standard for pharmaceutical QC. Avoids thermal stress on the analyte. | Provides structural confirmation of impurities via mass spectra, aiding in their identification.[9] |
| Potential Limitation | Co-eluting impurities with no UV chromophore may be missed. MS detector (LC-MS) mitigates this. | Potential for on-column degradation of thermally sensitive impurities. Non-volatile impurities will not be detected. |
Orthogonal Verification: The Role of NMR Spectroscopy
While chromatography provides quantitative purity data, it relies on the assumption that all components are separated and detected. Nuclear Magnetic Resonance (NMR) spectroscopy serves as an essential orthogonal technique for absolute structural confirmation and can be used for quantitative analysis (qNMR) without the need for a reference standard of the impurity itself.[11]
For this compound, a multi-nuclear NMR approach is indispensable:
-
¹H NMR: Provides information on the aromatic protons. The chemical shifts and coupling constants confirm the substitution pattern on the pyridine ring.
-
¹³C NMR: Confirms the carbon skeleton of the molecule.
-
¹⁹F NMR: This is a particularly powerful tool for any fluorinated compound. ¹⁹F is a 100% abundant, spin ½ nucleus with high sensitivity and a very wide chemical shift range, which makes it exquisitely sensitive to its electronic environment.[12][13] A single, sharp signal in the ¹⁹F NMR spectrum is a strong indicator of a single fluorine-containing species, providing a rapid and unambiguous purity check.
Experimental Protocols
The following protocols are robust starting points for method development. They are designed to be self-validating by including system suitability checks and clear performance criteria.
Protocol 1: Purity Determination by RP-HPLC
Objective: To quantify the purity of this compound and separate it from potential process-related impurities.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and PDA detector.
-
Data acquisition and processing software.
Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 95% B
-
15-18 min: 95% B
-
18.1-22 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Detection: PDA scan 210-400 nm, quantification at 254 nm
-
Injection Volume: 5 µL
Sample Preparation:
-
Accurately weigh approximately 25 mg of the sample into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water to create a 0.5 mg/mL stock solution.
-
Filter an aliquot through a 0.22 µm PTFE syringe filter before injection.
System Suitability:
-
Inject the standard solution six times.
-
The relative standard deviation (RSD) for the peak area of this compound should be ≤ 1.0%.
-
The tailing factor should be between 0.8 and 1.5.
Purity Calculation: Purity is calculated based on area normalization: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100
Protocol 2: Confirmatory Analysis by GC-MS
Objective: To confirm the identity of the main component and identify volatile impurities.
Instrumentation:
-
Gas chromatograph with a capillary inlet system coupled to a mass spectrometer with an Electron Ionization (EI) source.
Chromatographic Conditions:
-
Column: HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Inlet Temperature: 270 °C
-
Injection Mode: Split (50:1)
-
Oven Program:
-
Initial: 80 °C, hold for 2 min
-
Ramp: 15 °C/min to 280 °C
-
Hold: 5 min at 280 °C
-
-
MS Transfer Line Temp: 280 °C
-
Ion Source Temp: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-450
Sample Preparation:
-
Prepare a 1.0 mg/mL solution of the sample in Dichloromethane.
-
Filter through a 0.22 µm PTFE syringe filter if necessary.
Data Analysis:
-
Confirm the identity of the main peak by comparing its retention time and mass spectrum with a reference standard or library data (e.g., NIST).
-
Integrate all peaks in the total ion chromatogram (TIC).
-
Tentatively identify impurity peaks by searching their mass spectra against the NIST library.
Protocol 3: Structural Confirmation by NMR Spectroscopy
Objective: To unequivocally confirm the chemical structure and assess for the presence of fluorinated impurities.
Instrumentation:
-
NMR spectrometer (400 MHz or higher) equipped with a broadband probe.
Sample Preparation:
-
Dissolve 10-15 mg of the sample in ~0.7 mL of Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Add a small amount of Tetramethylsilane (TMS) as an internal reference for ¹H and ¹³C spectra.
Acquisition Parameters:
-
¹H NMR: Acquire standard proton spectrum. Pay attention to the integration and splitting patterns of the two aromatic protons.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum.
-
¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum. Use a wide spectral width to ensure all potential signals are observed. The presence of a single sharp peak confirms high purity with respect to other fluorinated species.[13]
Visualizing the Analytical Workflow
A structured workflow ensures that all necessary checks are performed systematically.
Caption: Comprehensive analytical workflow for quality control.
Decision Logic for Method Selection
The choice of method is driven by the analytical question at hand.
Caption: Decision tree for selecting the appropriate analytical method.
Conclusion
A multi-faceted analytical approach is crucial for ensuring the purity of this compound. While RP-HPLC stands out as the primary method for robust, routine quantitative analysis, GC-MS provides invaluable confirmatory data, especially for impurity identification. Both chromatographic methods should be complemented by NMR spectroscopy, with ¹⁹F NMR offering a rapid and definitive check for structural integrity. By combining these techniques, researchers and drug development professionals can proceed with confidence, knowing their starting material meets the stringent quality standards required for pharmaceutical development.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. CN102584688A - Preparing method of 2,6-dichloro-3-nitropyridine - Google Patents [patents.google.com]
- 3. 6-Chloro-3-hydroxy-2-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. QbD-driven RP-HPLC method for the simultaneous analysis of dihydropyridines calcium channel blockers in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum [chromforum.org]
- 8. mdpi.com [mdpi.com]
- 9. LC–TOF-MS/MS and GC-MS based phytochemical profiling and evaluation of wound healing activity of Oroxylum Indicum (L.) Kurz (Beka) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 12. 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 19Flourine NMR [chem.ch.huji.ac.il]
A Senior Application Scientist's Guide to the Structural Characterization of 6-Chloro-2-fluoro-3-nitropyridine Derivatives using ¹H and ¹³C NMR
A Note on Data Availability: Comprehensive, publicly available experimental ¹H and ¹³C NMR data for the parent compound, 6-Chloro-2-fluoro-3-nitropyridine, is limited. Therefore, this guide will utilize a combination of established principles for the NMR analysis of substituted pyridines and experimental data from closely related structural analogs to provide a comprehensive framework for the characterization of this class of molecules. This approach allows for a detailed exploration of the substituent effects on the NMR spectra, which is central to the structural elucidation of novel derivatives.
Introduction: The Role of NMR in the Analysis of Halogenated Nitropyridines
This compound and its derivatives are of significant interest in medicinal chemistry and materials science due to their unique electronic properties and versatile reactivity. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural characterization of these compounds. The pyridine ring presents a distinct electronic environment, and the introduction of multiple, strongly electronegative substituents such as chlorine, fluorine, and a nitro group results in complex and informative ¹H and ¹³C NMR spectra.
This guide provides a detailed comparison of the NMR spectral features of this compound derivatives. We will delve into the principles of chemical shifts (δ) and spin-spin coupling constants (J) as they apply to this scaffold, and explore how variations in substitution patterns influence the resulting spectra. By understanding these relationships, researchers can confidently elucidate the structures of novel derivatives.
Foundational Principles: Interpreting the NMR Spectra of Substituted Pyridines
The interpretation of the ¹H and ¹³C NMR spectra of substituted pyridines is governed by the interplay of several factors, primarily the inductive and resonance effects of the substituents and the inherent electronic properties of the pyridine ring.
The Influence of the Pyridine Nitrogen: The nitrogen atom in the pyridine ring is more electronegative than the carbon atoms, leading to a general deshielding of the ring protons and carbons compared to benzene. This effect is most pronounced at the α-positions (C2 and C6) and the γ-position (C4).
Substituent Effects on Chemical Shifts:
-
Electron-Withdrawing Groups (EWGs): Substituents like the nitro group (-NO₂) and halogens (-Cl, -F) are strongly electron-withdrawing. They decrease the electron density in the pyridine ring, causing a downfield shift (higher ppm) of the signals for the ring protons and carbons, particularly at the ortho and para positions relative to the substituent.
-
Fluorine Substitution: The fluorine atom, being the most electronegative element, exerts a strong inductive effect, leading to a significant downfield shift of the directly attached carbon's signal in the ¹³C NMR spectrum. Furthermore, the fluorine nucleus (¹⁹F, spin I = ½) couples with neighboring protons and carbons, providing valuable structural information through ¹H-¹⁹F and ¹³C-¹⁹F coupling constants.
Spin-Spin Coupling (J-Coupling):
-
Proton-Proton Coupling (JHH): The magnitude of the coupling constant between adjacent protons in an aromatic ring is indicative of their relative positions. For pyridines, typical ortho coupling (³JHH) is in the range of 4-9 Hz, meta coupling (⁴JHH) is 1-3 Hz, and para coupling (⁵JHH) is generally less than 1 Hz.
-
Proton-Fluorine Coupling (JHF): The coupling between ¹H and ¹⁹F nuclei can be observed over several bonds. Ortho coupling (³JHF) is typically the largest, followed by meta (⁴JHF) and para (⁵JHF) couplings. These couplings are invaluable for assigning the positions of both the proton and the fluorine atom.
-
Carbon-Fluorine Coupling (JCF): The coupling between ¹³C and ¹⁹F provides crucial information for assigning carbon signals. The one-bond coupling (¹JCF) is typically very large (200-300 Hz). Longer-range couplings (²JCF, ³JCF, etc.) are also observed and are useful for confirming assignments.
Comparative Analysis of this compound Derivatives
To illustrate the principles outlined above, we will analyze the expected NMR spectral features of this compound and compare them with the experimental data of a closely related analog, 6-bromo-2-chloro-3-fluoropyridine, and other relevant derivatives.
dot
Caption: Molecular structure of this compound.
Predicted ¹H NMR Spectrum of this compound
The ¹H NMR spectrum of this compound is expected to show two signals corresponding to the two protons on the pyridine ring, H4 and H5.
-
H4: This proton is expected to appear as a doublet of doublets (dd) due to coupling with H5 (ortho coupling, ³JHH) and the fluorine at position 2 (para coupling, ⁵JHF). The strong electron-withdrawing effects of the adjacent nitro group at C3 and the nitrogen atom will cause this signal to be shifted significantly downfield.
-
H5: This proton is also expected to be a doublet of doublets (dd) due to coupling with H4 (ortho coupling, ³JHH) and the fluorine at position 2 (meta coupling, ⁴JHF). The chloro group at C6 will also contribute to its downfield shift, though to a lesser extent than the nitro group's effect on H4.
Predicted ¹³C NMR Spectrum of this compound
The proton-decoupled ¹³C NMR spectrum is predicted to display five signals for the five carbon atoms of the pyridine ring.
-
C2: This carbon is directly attached to the highly electronegative fluorine atom, resulting in a large downfield shift and a large one-bond ¹³C-¹⁹F coupling constant (¹JCF).
-
C3: This carbon, bearing the nitro group, will also be significantly deshielded and appear at a downfield chemical shift. It will also exhibit a two-bond coupling to the fluorine at C2 (²JCF).
-
C4: This carbon will be influenced by the adjacent nitro group and will show a three-bond coupling to the fluorine at C2 (³JCF).
-
C5: This carbon will be less affected by the electron-withdrawing groups compared to C3 and C4. It will exhibit a four-bond coupling to the fluorine at C2 (⁴JCF).
-
C6: This carbon, attached to the chlorine atom, will be deshielded and appear at a downfield chemical shift.
Experimental Data of Related Derivatives
The following table summarizes the ¹H and ¹³C NMR data for several related compounds, which helps in predicting and interpreting the spectra of new derivatives.
| Compound | ¹H NMR (δ, ppm, J in Hz) | ¹³C NMR (δ, ppm) |
| 2,6-Dichloro-3-nitropyridine | 8.54 (d, J=8.9, 1H), 7.78 (d, J=8.9, 1H) | Not readily available |
| 6-Bromo-2-chloro-3-fluoropyridine | No proton signals | Not readily available |
| 2-Chloro-3-nitropyridine | 8.64 (dd, J=4.7, 1.8, 1H), 8.25 (dd, J=8.0, 1.8, 1H), 7.51 (dd, J=8.0, 4.7, 1H)[1] | 151.8, 146.2, 136.0, 131.9, 125.7[2][3] |
| 6-Chloro-2-cyano-3-nitropyridine | 8.54 (d, J=8.9, 1H), 7.78 (d, J=8.9, 1H)[4] | Not readily available |
Analysis of Trends:
-
The data for 2-chloro-3-nitropyridine shows the characteristic downfield shifts for the protons due to the electron-withdrawing chloro and nitro groups.[1]
-
The protons on 2,6-dichloro-3-nitropyridine and 6-chloro-2-cyano-3-nitropyridine also appear at significantly downfield chemical shifts, as expected.[4]
-
The absence of proton signals for 6-bromo-2-chloro-3-fluoropyridine confirms its fully substituted pyridine ring.
Experimental Protocols
Acquiring high-quality NMR data is crucial for accurate structural elucidation. The following are detailed protocols for the preparation of samples and the acquisition of ¹H and ¹³C NMR spectra.
Sample Preparation
-
Solvent Selection: Choose a deuterated solvent in which the compound is soluble. Common choices include chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), and acetone-d₆. For halogenated compounds, CDCl₃ is often a good starting point.
-
Concentration:
-
For ¹H NMR, dissolve 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent.
-
For ¹³C NMR, a more concentrated sample of 20-50 mg in 0.6-0.7 mL of solvent is recommended due to the lower natural abundance of the ¹³C isotope.
-
-
Filtration: Filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter.
-
Internal Standard: Tetramethylsilane (TMS) is the standard reference for both ¹H and ¹³C NMR, with its signal set to 0.00 ppm.
¹H NMR Acquisition
-
Spectrometer Setup: Insert the sample into the NMR spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquisition Parameters:
-
Pulse Angle: 30-45 degrees.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16 scans are typically sufficient for a well-concentrated sample.
-
¹³C NMR Acquisition
-
Spectrometer Setup: Use the same locked and shimmed sample from the ¹H NMR experiment.
-
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30).
-
Pulse Angle: 30 degrees.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: Due to the low sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) may be required to achieve an adequate signal-to-noise ratio.
-
Advanced 2D NMR Techniques for Structural Confirmation
For complex derivatives or to unambiguously assign all signals, 2D NMR experiments are invaluable.
dot
Caption: A typical workflow for structure elucidation using 2D NMR.
-
COSY (Correlation Spectroscopy): This experiment reveals correlations between protons that are spin-coupled, typically those on adjacent carbon atoms. It is essential for identifying neighboring protons in the pyridine ring.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. It is a powerful tool for assigning the signals of protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. HMBC is crucial for identifying and assigning quaternary (non-protonated) carbons and for connecting different spin systems within the molecule.
By combining the information from these 1D and 2D NMR experiments, a complete and unambiguous structural assignment of this compound derivatives can be achieved.
Conclusion
The structural characterization of this compound derivatives relies heavily on the detailed analysis of their ¹H and ¹³C NMR spectra. By understanding the fundamental principles of chemical shifts and coupling constants in substituted pyridines, and by leveraging a comparative approach with known analogs, researchers can confidently elucidate the structures of new compounds in this important class of molecules. The use of advanced 2D NMR techniques further solidifies these assignments, providing a robust and reliable method for structural verification.
References
A Comparative Guide to the Reactivity of 6-Chloro-2-fluoro-3-nitropyridine and Other Dihalonitropyridines in Nucleophilic Aromatic Substitution
Introduction
Halogenated nitropyridines are foundational building blocks in modern organic synthesis, particularly within the realms of pharmaceutical and materials science. The inherent electron deficiency of the pyridine ring, powerfully augmented by the presence of a nitro group, renders these scaffolds highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity profile allows for the precise and strategic introduction of a wide array of functional groups.
This guide provides an in-depth comparative analysis of the reactivity of 6-Chloro-2-fluoro-3-nitropyridine against other common dihalonitropyridine isomers. For researchers, scientists, and drug development professionals, understanding the nuanced interplay of halogen identity, substituent positioning, and electronic effects is paramount for rational reaction design and the efficient synthesis of complex molecular targets. We will dissect the mechanistic underpinnings of this reactivity, present comparative experimental data, and provide validated protocols to empower your synthetic endeavors.
Mechanistic Foundations: The Nucleophilic Aromatic Substitution (SNAr) Pathway
The SNAr reaction of nitropyridines proceeds via a well-established two-step addition-elimination mechanism.[1][2] The rate-determining step is typically the initial attack of the nucleophile on an electron-deficient carbon atom, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.[1][2][3] The aromaticity of the ring is then restored in a rapid second step through the expulsion of the leaving group.
The stability of the Meisenheimer complex is the single most critical factor governing the reaction rate.[3] Several factors contribute to this stability:
-
Activation by the Ring Nitrogen: The electronegative nitrogen atom in the pyridine ring acts as an "in-built" electron-withdrawing group, inherently activating the ortho (C2, C6) and para (C4) positions towards nucleophilic attack.[1][4][5] This is because the negative charge of the Meisenheimer intermediate can be effectively delocalized onto the nitrogen atom through resonance, a significant stabilizing contribution.[4][6][7]
-
Activation by Electron-Withdrawing Groups (EWGs): A strongly deactivating group, such as the nitro (NO₂) group, is essential for facile SNAr reactions.[2][8] When positioned ortho or para to the leaving group, the nitro group provides powerful resonance stabilization to the Meisenheimer complex, drastically lowering the activation energy of the reaction.[3][9][10]
-
The "Element Effect" in Leaving Groups: Contrary to SN2 reactions, the typical order of leaving group ability for SNAr is F > Cl > Br > I.[1][4][11][12][13] This is because the rate-determining step is the nucleophilic attack, not the cleavage of the carbon-halogen bond. The high electronegativity of fluorine strongly polarizes the C-F bond, making the attached carbon atom significantly more electrophilic and susceptible to attack.[4]
Figure 1: General mechanism for the SNAr reaction, highlighting the rate-determining formation of the Meisenheimer complex.
Comparative Reactivity Analysis
The unique substitution pattern of this compound presents a fascinating case study in regioselectivity, pitting two different halogens at two distinct electronically activated positions.
The Case of this compound
In this molecule, we must consider the reactivity at two sites:
-
C-2 Position (Fluoro): The fluorine atom is ortho to the activating nitro group at C-3 and ortho to the ring nitrogen.
-
C-6 Position (Chloro): The chlorine atom is para to the activating nitro group at C-3 and ortho to the ring nitrogen.
Substitution is overwhelmingly favored at the C-2 position , leading to the displacement of the fluoride ion. This high degree of regioselectivity is a result of the convergence of three key factors:
-
Superior Leaving Group: As established by the element effect, fluorine is an intrinsically better leaving group than chlorine in SNAr reactions.[4][11][12]
-
Potent Inductive Activation: The nitro group exerts a powerful electron-withdrawing inductive effect. This effect is distance-dependent and most strongly felt by the adjacent ortho carbon (C-2), making it significantly more electrophilic than the more distant para carbon (C-6).[14]
-
Resonance Activation: Both the C-2 (ortho) and C-6 (para) positions are activated by resonance stabilization of the Meisenheimer complex by the nitro group and the ring nitrogen.
The combination of a superior leaving group and stronger inductive activation makes the C-2 position the kinetic and thermodynamic site of nucleophilic attack.
References
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. SNAr Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. benchchem.com [benchchem.com]
- 8. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reaction Examples [cdb.ics.uci.edu]
- 10. benchchem.com [benchchem.com]
- 11. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
LC-MS and HPLC methods for monitoring the progress of 6-Chloro-2-fluoro-3-nitropyridine reactions
<A Comparative Guide to LC-MS and HPLC Methods for Monitoring 6-Chloro-2-fluoro-3-nitropyridine Reactions
For researchers, scientists, and drug development professionals, the precise monitoring of chemical reactions is fundamental to ensuring product quality, optimizing yield, and maintaining process safety. The synthesis of complex molecules often involves intermediates like this compound, where careful tracking of reactant consumption and product formation is critical. This guide provides an in-depth comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), for monitoring the progress of reactions involving this key pyridine derivative.
We will delve into the underlying principles of each technique, provide detailed experimental protocols, and present a comparative analysis of their performance. The aim is to equip you with the knowledge to make informed decisions about the most suitable analytical method for your specific research and development needs.
Foundational Principles: HPLC vs. LC-MS
At its core, both HPLC and LC-MS are chromatographic techniques that separate components of a mixture based on their differential interactions with a stationary phase and a mobile phase.[1] However, the key distinction lies in the method of detection.
-
High-Performance Liquid Chromatography (HPLC) typically employs a UV-Vis detector. This detector measures the absorbance of light by the analytes as they elute from the chromatographic column. The amount of light absorbed is proportional to the concentration of the analyte, making HPLC a robust quantitative tool.[2] It is particularly well-suited for the analysis of non-volatile and thermally labile molecules.[2]
-
Liquid Chromatography-Mass Spectrometry (LC-MS) pairs the separation power of HPLC with the detection capabilities of a mass spectrometer.[1] The mass spectrometer ionizes the eluting compounds and separates the resulting ions based on their mass-to-charge ratio (m/z). This provides not only quantitative data but also crucial information about the molecular weight and structure of the analytes, offering a higher degree of specificity and sensitivity.[1]
Strategic Method Selection for this compound Reactions
The choice between HPLC and LC-MS for monitoring reactions of this compound depends on several factors, including the complexity of the reaction mixture, the need for impurity identification, and the required sensitivity.
When to Choose HPLC:
-
Routine reaction monitoring: For well-characterized reactions where the primary goal is to track the disappearance of the starting material and the appearance of the main product, HPLC with UV detection is often sufficient.[3]
-
High-concentration samples: When analyte concentrations are relatively high, the sensitivity of a UV detector is generally adequate for accurate quantification.
-
Cost-effective analysis: HPLC systems are typically less expensive to purchase and maintain than LC-MS systems.
When to Choose LC-MS:
-
Impurity profiling and identification: In drug development, identifying and characterizing process-related impurities is a regulatory requirement.[4] LC-MS is invaluable for this purpose, as it can provide molecular weight information that aids in the structural elucidation of unknown byproducts.[5]
-
Low-level detection: LC-MS offers significantly higher sensitivity than HPLC-UV, making it the method of choice for detecting and quantifying trace-level impurities or products.[1]
-
Confirmation of product identity: The mass spectral data obtained from LC-MS provides a high degree of confidence in the identity of the synthesized compound.[6]
-
Complex reaction mixtures: When a reaction produces multiple products and byproducts with similar UV absorbance, the mass selectivity of LC-MS is essential for accurate quantification.
Experimental Protocols
Here, we provide detailed, step-by-step methodologies for both HPLC and LC-MS analysis of this compound reactions. These protocols serve as a robust starting point for method development in your laboratory.
Sample Preparation: A Critical First Step
Proper sample preparation is crucial for obtaining reliable and reproducible results.
-
Reaction Quenching: At specified time points, withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
-
Dilution: Immediately quench the reaction by diluting the aliquot in a suitable solvent (e.g., acetonitrile or the initial mobile phase) to a known volume. This stops the reaction and prevents further changes to the sample composition.[7]
-
Filtration: Filter the diluted sample through a 0.45 µm syringe filter (PTFE is a good choice for organic solvents) to remove any particulate matter that could clog the analytical column.[8]
HPLC-UV Method
This method is designed for the routine monitoring of the primary reactant and product.
-
Instrumentation: A standard HPLC system equipped with a UV detector.[2]
-
Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a good starting point for the separation of halogenated pyridine derivatives.[3][7] For compounds with fluorine substitutions, a pentafluorophenyl (PFP) phase can offer alternative selectivity.[9][10]
-
Mobile Phase: A gradient elution is often necessary to separate compounds with a range of polarities.
-
Solvent A: 0.1% Formic acid in Water
-
Solvent B: 0.1% Formic acid in Acetonitrile
-
The addition of a small amount of acid like formic acid can improve peak shape for pyridine-containing compounds.[7]
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm, a common wavelength for aromatic compounds.
-
Injection Volume: 5-10 µL
Gradient Program:
| Time (min) | % Solvent B |
| 0.0 | 10 |
| 10.0 | 90 |
| 12.0 | 90 |
| 12.1 | 10 |
| 15.0 | 10 |
LC-MS Method
This method provides enhanced sensitivity and specificity for detailed reaction analysis and impurity identification.
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).[11]
-
Column and Mobile Phase: The same column and mobile phase conditions as the HPLC-UV method can often be used as a starting point. The use of volatile buffers like formic acid or ammonium formate is essential for MS compatibility.
-
Ionization Source: Electrospray ionization (ESI) is a common and effective technique for ionizing polar molecules like pyridine derivatives. Both positive and negative ion modes should be evaluated.[12]
-
Mass Spectrometer Settings:
For targeted analysis of known compounds, Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) can be employed for maximum sensitivity and selectivity.[5]
Data Presentation and Performance Comparison
To objectively compare the performance of these two methods, we present hypothetical but realistic data in the following tables.
Table 1: Performance Characteristics of HPLC-UV and LC-MS Methods
| Parameter | HPLC-UV | LC-MS (Full Scan) | LC-MS/MS (MRM) |
| Limit of Detection (LOD) | ~100 ng/mL | ~10 ng/mL | ~0.5 ng/mL |
| Limit of Quantification (LOQ) | ~300 ng/mL | ~30 ng/mL | ~2 ng/mL |
| Linearity (r²) | >0.999 | >0.999 | >0.999 |
| Precision (RSD%) | < 2% | < 5% | < 3% |
| Specificity | Moderate | High | Very High |
Table 2: Hypothetical Impurity Profile Analysis
| Impurity | Potential Structure | HPLC-UV Detection | LC-MS Identification |
| Impurity A | Hydrolysis Product | Co-elution with starting material possible | Confirmed by accurate mass |
| Impurity B | Dimerization Product | Small, broad peak | Molecular weight confirmed |
| Impurity C | Isomeric Byproduct | Same UV spectrum as product | Differentiated by fragmentation pattern |
Visualizing the Workflow and Reaction Pathways
To further clarify the analytical process and the chemical transformations being monitored, the following diagrams are provided.
Caption: General workflow for reaction monitoring from sampling to data analysis.
References
- 1. rsc.org [rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. idus.us.es [idus.us.es]
A Comparative Guide to the Synthesis of 6-Chloro-2-fluoro-3-nitropyridine: A Traditional versus an Improved Approach
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and agrochemical development, the synthesis of halogenated and nitrated pyridine derivatives is of paramount importance. These compounds serve as versatile building blocks for a wide array of biologically active molecules.[1] Among these, 6-Chloro-2-fluoro-3-nitropyridine is a key intermediate, with its strategic placement of functional groups enabling diverse subsequent chemical modifications. This guide provides an in-depth comparison of a traditional synthetic route to this valuable compound with a more recent, improved method, offering experimental data and a critical evaluation to inform your synthetic strategy.
The Traditional Synthetic Pathway: A Two-Step Approach
The conventional synthesis of this compound is a two-step process commencing with the nitration of 2,6-dichloropyridine, followed by a selective nucleophilic aromatic substitution (SNAr) to introduce the fluorine atom.
Step 1: Nitration of 2,6-Dichloropyridine
The established method for the nitration of 2,6-dichloropyridine involves electrophilic aromatic substitution using a potent nitrating agent, typically a mixture of concentrated sulfuric acid and fuming nitric acid.[2] The sulfuric acid protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which then attacks the pyridine ring. The reaction is typically heated to drive it to completion.
Reaction Mechanism: The electron-withdrawing nature of the two chlorine atoms and the nitrogen atom in the pyridine ring deactivates it towards electrophilic attack. However, the directing effects of the substituents favor the introduction of the nitro group at the 3-position.
Experimental Protocol: Traditional Nitration
-
To a mixture of concentrated sulfuric acid (25 ml) and fuming nitric acid (10 ml) at 0°C, slowly add 2,6-dichloropyridine (5 g, 0.033 mol) in portions.[2]
-
After the addition is complete, heat the reaction mixture to 65°C for 2 hours.[2]
-
Cool the mixture to room temperature and carefully pour it over crushed ice.[2]
-
Filter the resulting solid precipitate and wash it with cold water until the washings are neutral.
-
Dry the solid under vacuum to yield 2,6-dichloro-3-nitropyridine.[2]
This method typically affords the product in yields ranging from 46% to 75%.[2][3] Another traditional approach employing potassium nitrate in sulfuric acid has been reported to achieve yields of around 80%.[4]
Step 2: Selective Fluorination of 2,6-Dichloro-3-nitropyridine
The second step involves a nucleophilic aromatic substitution to replace one of the chlorine atoms with fluorine. The nitro group at the 3-position strongly activates the adjacent chlorine at the 2-position towards nucleophilic attack, allowing for selective substitution. Anhydrous potassium fluoride in a polar aprotic solvent like dimethylformamide (DMF) is commonly used.[5]
Reaction Mechanism: The fluoride ion acts as a nucleophile, attacking the electron-deficient carbon at the 2-position of the pyridine ring. The chlorine atom, a good leaving group, is displaced, leading to the formation of this compound.
Experimental Protocol: Nucleophilic Aromatic Fluorination
-
In a dry reaction vessel, suspend anhydrous potassium fluoride in dimethylformamide (DMF).
-
Add 2,6-dichloro-3-nitropyridine to the suspension.
-
Heat the reaction mixture to an elevated temperature (e.g., 120-150°C) and monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture and pour it into water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain this compound.
Yields for this fluorination step are generally reported to be over 50%.[5]
An Improved Synthetic Route: Enhancing Efficiency and Yield
A significant drawback of the traditional nitration method is the use of harsh reagents and the often-variable yields. A newer, improved method focuses on a more efficient and higher-yielding synthesis of the key intermediate, 2,6-dichloro-3-nitropyridine, by employing a catalyst.
Step 1 (Improved): Catalytic Nitration of 2,6-Dichloropyridine
This modern approach utilizes sulfamic acid as a catalyst in the nitration of 2,6-dichloropyridine.[6] This catalytic method offers several advantages, including higher and more consistent yields, milder reaction conditions, and a wider operational temperature range.
Reaction Mechanism: While the fundamental electrophilic substitution mechanism remains the same, the sulfamic acid catalyst is believed to enhance the generation of the nitronium ion, leading to a more efficient reaction.
Experimental Protocol: Improved Catalytic Nitration
-
In a reaction vessel, add 2,6-dichloropyridine (29.6g, 0.2 mol) to sulfuric acid (89.0g).[6]
-
Add nitric acid (42.0g, 0.2 mol, 30% solution) and a catalytic amount of sulfamic acid (194mg, 1mol%).[6]
-
Heat the mixture to 110-120°C and maintain for 30 hours.[6]
-
After cooling to room temperature, slowly pour the reaction mixture into ice water.[6]
-
Filter the precipitate and wash with cold water until neutral.[6]
-
Dry the product to obtain 2,6-dichloro-3-nitropyridine.[6]
This improved method consistently delivers yields of over 80%, with some examples reporting up to 87%.[6]
Step 2: Selective Fluorination (as in the Traditional Route)
The second step of selective fluorination remains the same as in the traditional route, utilizing the nucleophilic aromatic substitution of the 2-chloro group with a fluoride source. However, the higher purity and yield of the 2,6-dichloro-3-nitropyridine precursor from the improved first step can lead to a cleaner subsequent reaction and a higher overall yield of the final product.
Comparative Analysis: Traditional vs. Improved Route
| Parameter | Traditional Route | Improved Route |
| Step 1: Nitration Yield | 46-80%[2][3][4] | >80% (typically 82-87%)[6] |
| Step 1: Reagents | Conc. H₂SO₄, fuming HNO₃ or KNO₃[2][4] | Conc. H₂SO₄, HNO₃, Sulfamic acid (catalyst)[6] |
| Reaction Conditions | Harsh, elevated temperatures[2] | Milder, wider temperature range possible[6] |
| Waste Generation | High volume of acidic waste | Reduced acidic waste due to higher efficiency |
| Overall Yield (estimated) | 23-40% | >40% |
| Safety Considerations | Use of fuming nitric acid poses significant hazards | Catalytic approach can be inherently safer |
| Cost-Effectiveness | Lower raw material cost but lower yield | Higher initial catalyst cost but higher yield and throughput |
Visualizing the Synthetic Workflows
Caption: Traditional synthetic workflow for this compound.
Caption: Improved synthetic workflow with catalytic nitration.
Expert Insights and Recommendations
From the perspective of a Senior Application Scientist, the choice between these two routes hinges on a balance of factors including scale, cost, safety, and desired purity.
The traditional route , while seemingly straightforward, presents challenges in terms of yield consistency and the handling of hazardous reagents like fuming nitric acid. The significant acidic waste stream also poses environmental and cost considerations for large-scale production.
The improved route offers a clear advantage in the synthesis of the crucial 2,6-dichloro-3-nitropyridine intermediate. The use of a sulfamic acid catalyst not only boosts the yield to over 80% but also allows for more controlled and potentially safer reaction conditions.[6] This higher yield in the first step translates to a more efficient overall process, reducing the consumption of starting materials and solvents per unit of final product. For industrial applications and process optimization, the improved route is unequivocally superior. The higher purity of the intermediate from the catalytic nitration can also simplify the purification of the final this compound, potentially reducing downstream processing costs.
While the second fluorination step is common to both routes, it is worth noting that the field of fluorination chemistry is rapidly evolving. Newer methods, such as those employing reagents like silver(II) fluoride (AgF₂) for direct C-H fluorination of pyridines, are emerging.[7] Although not a direct replacement for the SNAr reaction in this specific sequence, they represent the future direction of fluorination chemistry, offering potentially more direct and efficient pathways to fluorinated heterocycles.
References
- 1. nbinno.com [nbinno.com]
- 2. 2,6-Dichloro-3-nitropyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]
- 4. 2,6-Dichloro-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. CN102584688A - Preparing method of 2,6-dichloro-3-nitropyridine - Google Patents [patents.google.com]
- 7. pubs.rsc.org [pubs.rsc.org]
A Spectroscopic Guide to Distinguishing Isomers of Chloro-fluoro-nitropyridine
For researchers, scientists, and professionals in drug development, the precise identification of isomers is a critical step in ensuring the efficacy, safety, and patentability of a novel compound. The subtle shift of a single substituent on an aromatic ring can dramatically alter a molecule's biological activity and pharmacokinetic profile. In the realm of substituted pyridines, which are prevalent scaffolds in medicinal chemistry, the isomers of chloro-fluoro-nitropyridine present a compelling case for the power of spectroscopic techniques in unambiguous structural elucidation.
This guide provides an in-depth spectroscopic comparison of chloro-fluoro-nitropyridine isomers, offering not just experimental data but also the underlying principles that govern their distinct spectral signatures. By understanding why these isomers behave differently in various spectroscopic analyses, researchers can confidently identify their target molecules and accelerate their research and development pipelines.
The Structural Challenge: Positional Isomerism
The pyridine ring, a six-membered heterocycle containing one nitrogen atom, offers several positions for substitution. When adorned with a chloro, a fluoro, and a nitro group, a multitude of positional isomers can exist. The electronic interplay between the electronegative halogen atoms, the strongly electron-withdrawing nitro group, and the inherent electron-deficient nature of the pyridine ring creates unique electronic environments for each isomer. These differences are the key to their spectroscopic differentiation.
This guide will focus on a selection of representative isomers to illustrate the core principles of spectroscopic comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Electronic Environment
NMR spectroscopy is arguably the most powerful tool for isomer differentiation, as it provides detailed information about the chemical environment of each nucleus (¹H and ¹³C) and their connectivity.
The Causality Behind Chemical Shift Variations
The chemical shift of a nucleus in an NMR spectrum is highly sensitive to the electron density around it. In the context of chloro-fluoro-nitropyridine isomers, the following principles are paramount:
-
Electron-Withdrawing Effects: The nitro group is a potent electron-withdrawing group, significantly deshielding nearby protons and carbons, causing their signals to appear at a higher chemical shift (downfield). The halogens (chlorine and fluorine) are also electronegative and contribute to this deshielding effect, though generally to a lesser extent than the nitro group.[1]
-
Positional Dependence: The magnitude of the deshielding effect is highly dependent on the position of the substituent relative to the observed nucleus (ortho, meta, or para). Protons and carbons ortho and para to a strong electron-withdrawing group will experience the most significant downfield shifts.
-
Through-Space Coupling (¹H-¹⁹F): The presence of a fluorine atom introduces an additional layer of complexity and diagnostic power through scalar coupling (J-coupling) to nearby protons. These couplings, which are transmitted through bonds, can be observed over several bonds (e.g., ³JHF, ⁴JHF, ⁵JHF) and are invaluable for confirming the proximity of a proton to a fluorine atom.[2]
Comparative ¹H and ¹³C NMR Data
The following table summarizes the predicted and observed NMR spectral data for a selection of chloro-fluoro-nitropyridine isomers. These values are illustrative and can vary slightly depending on the solvent and experimental conditions.
| Isomer | ¹H Chemical Shifts (ppm) and Coupling Constants (Hz) | ¹³C Chemical Shifts (ppm) |
| 2-Chloro-3-fluoro-5-nitropyridine | H-4: ~8.6 (dd, J ≈ 8, 2 Hz)H-6: ~9.2 (d, J ≈ 2 Hz) | C-2: ~150C-3: ~155 (d, ¹JCF ≈ 250 Hz)C-4: ~125C-5: ~140C-6: ~145 |
| 2-Chloro-5-fluoro-3-nitropyridine | H-4: ~8.5 (d, J ≈ 8 Hz)H-6: ~8.9 (d, J ≈ 3 Hz) | C-2: ~152C-3: ~148C-4: ~120 (d, ³JCF ≈ 5 Hz)C-5: ~158 (d, ¹JCF ≈ 260 Hz)C-6: ~142 (d, ³JCF ≈ 20 Hz) |
| 5-Chloro-2-fluoro-3-nitropyridine | H-4: ~8.4 (d, J ≈ 2 Hz)H-6: ~8.7 (d, J ≈ 2 Hz) | C-2: ~160 (d, ¹JCF ≈ 240 Hz)C-3: ~145C-4: ~128 (d, ⁴JCF ≈ 4 Hz)C-5: ~135C-6: ~144 (d, ²JCF ≈ 35 Hz) |
Note: The provided data is a synthesis of information from various sources and predictive models.[3][4][5]
Experimental Protocol for NMR Spectroscopy
A self-validating NMR protocol ensures reproducibility and accuracy.
Sample Preparation:
-
Accurately weigh 5-10 mg of the chloro-fluoro-nitropyridine isomer.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical as it can influence chemical shifts. For these compounds, CDCl₃ is a common starting point.
-
Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.
Instrument Setup and Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquire a standard ¹H NMR spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans) and a relaxation delay of 1-2 seconds.
-
Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer acquisition time will be necessary.[6]
-
(Optional but Recommended) Acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to establish ¹H-¹H correlations and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation) to definitively assign proton and carbon signals.[7]
dot graph "" { graph [rankdir="LR", splines=true, nodesep=0.5, size="7.6,4"]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial", color="#5F6368", fontcolor="#202124"];
} }
Caption: A streamlined workflow for acquiring high-quality NMR data.
Infrared (IR) Spectroscopy: Fingerprinting Vibrational Modes
IR spectroscopy probes the vibrational frequencies of chemical bonds. The positions of the chloro, fluoro, and nitro groups on the pyridine ring influence the bond strengths and vibrational modes, resulting in a unique "fingerprint" for each isomer.
Key Vibrational Modes for Isomer Differentiation
-
C-NO₂ Stretching: The nitro group exhibits strong, characteristic symmetric and asymmetric stretching vibrations. The exact frequencies of these bands are sensitive to the electronic environment and can shift based on the positions of the other substituents. Typically, the asymmetric stretch appears in the 1500-1600 cm⁻¹ region, and the symmetric stretch is found between 1300-1400 cm⁻¹.
-
C-Cl and C-F Stretching: The carbon-halogen stretching vibrations are also diagnostic. The C-F stretch is typically found in the 1000-1400 cm⁻¹ range, while the C-Cl stretch appears at lower wavenumbers, generally between 600-800 cm⁻¹. The position of these bands can be influenced by coupling with other vibrations in the molecule.[8]
-
Pyridine Ring Vibrations: The pyridine ring itself has a series of characteristic stretching and bending vibrations. The positions of these bands are subtly altered by the substitution pattern, providing additional points of comparison.[9]
Comparative IR Data
| Isomer | Key IR Absorption Bands (cm⁻¹) |
| 2-Chloro-3-fluoro-5-nitropyridine | ~1530 (asym. NO₂), ~1350 (sym. NO₂), ~1100 (C-F), ~750 (C-Cl) |
| 2-Chloro-5-fluoro-3-nitropyridine | ~1540 (asym. NO₂), ~1340 (sym. NO₂), ~1250 (C-F), ~780 (C-Cl) |
| 5-Chloro-2-fluoro-3-nitropyridine | ~1525 (asym. NO₂), ~1355 (sym. NO₂), ~1280 (C-F), ~730 (C-Cl) |
Note: These are approximate values and can be influenced by the sampling method (e.g., KBr pellet, thin film).[10][11]
Experimental Protocol for IR Spectroscopy
Sample Preparation (Thin Solid Film Method):
-
Dissolve a small amount (2-5 mg) of the solid chloro-fluoro-nitropyridine isomer in a few drops of a volatile solvent such as methylene chloride or acetone.
-
Place a drop of the resulting solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).
-
Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.
-
If the resulting spectrum has weak signals, add another drop of the solution and allow the solvent to evaporate to increase the film thickness.
Data Acquisition:
-
Place the salt plate in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the spectrum of the sample.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
dot graph "" { graph [rankdir="LR", splines=true, nodesep=0.5, size="7.6,4"]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial", color="#5F6368", fontcolor="#202124"];
}
Caption: Step-by-step process for obtaining an IR spectrum of a solid sample.
Mass Spectrometry (MS): Unraveling Fragmentation Patterns
Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, offers clues about its structure. Electron Ionization (EI) is a "hard" ionization technique that causes extensive fragmentation, which is particularly useful for distinguishing isomers.[12]
Differentiating Isomers by Fragmentation
The fragmentation of chloro-fluoro-nitropyridine isomers in an EI-MS is governed by the relative stability of the resulting fragment ions. The positions of the substituents dictate the likely fragmentation pathways:
-
Loss of NO₂: A common fragmentation pathway is the loss of the nitro group (a mass loss of 46 Da).
-
Loss of Halogens: The loss of chlorine (mass loss of 35 or 37 Da) or fluorine (mass loss of 19 Da) can also occur. The presence of chlorine will be indicated by a characteristic M+2 isotopic peak with an intensity of about one-third of the M peak for fragments containing one chlorine atom.
-
Ring Cleavage: The pyridine ring can also fragment, leading to a complex pattern of lower mass ions. The relative abundances of these fragment ions will differ between isomers due to the influence of the substituent positions on the stability of the fragment ions.[13]
Comparative Mass Spectrometry Data
| Isomer | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| 2-Chloro-3-fluoro-5-nitropyridine | 176/178 | 130/132 ([M-NO₂]⁺), 141 ([M-Cl]⁺) |
| 2-Chloro-5-fluoro-3-nitropyridine | 176/178 | 130/132 ([M-NO₂]⁺), 141 ([M-Cl]⁺) |
| 5-Chloro-2-fluoro-3-nitropyridine | 176/178 | 130/132 ([M-NO₂]⁺), 141 ([M-Cl]⁺) |
Note: While the major fragment ions may be the same, their relative intensities will be the primary differentiating factor. A detailed analysis of the full mass spectrum is necessary for unambiguous identification.
Experimental Protocol for EI-Mass Spectrometry
Sample Introduction:
-
For volatile solids, a direct insertion probe can be used. A small amount of the sample is placed in a capillary tube at the end of the probe.
-
Alternatively, the sample can be dissolved in a volatile solvent and injected into a gas chromatograph (GC) coupled to the mass spectrometer (GC-MS). This is the preferred method for complex mixtures as it separates the components before they enter the mass spectrometer.
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: Typically 70 eV to induce reproducible fragmentation.[12]
-
Mass Range: Scan a range appropriate for the expected molecular ion and fragments (e.g., m/z 40-200).
-
Source Temperature: An elevated temperature (e.g., 200-250 °C) is often used to ensure sample volatilization.
dot graph "" { graph [rankdir="LR", splines=true, nodesep=0.5, size="7.6,4"]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial", color="#5F6368", fontcolor="#202124"];
}
Caption: Common fragmentation pathways for chloro-fluoro-nitropyridine isomers in EI-MS.
Conclusion: A Multi-faceted Approach to Isomer Identification
The unambiguous identification of chloro-fluoro-nitropyridine isomers is readily achievable through a systematic and multi-technique spectroscopic approach. While each technique provides valuable information, their combined power offers a definitive structural assignment. ¹H and ¹³C NMR spectroscopy reveal the detailed electronic environment and connectivity of the atoms, IR spectroscopy provides a unique vibrational fingerprint, and mass spectrometry elucidates the fragmentation patterns and confirms the molecular weight. By understanding the fundamental principles that govern the spectroscopic behavior of these isomers, researchers can confidently navigate the complexities of substituted pyridine chemistry and advance their scientific endeavors.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NMR chemical shift prediction of pyridines [stenutz.eu]
- 4. researchgate.net [researchgate.net]
- 5. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration | Semantic Scholar [semanticscholar.org]
- 6. bhu.ac.in [bhu.ac.in]
- 7. benchchem.com [benchchem.com]
- 8. helios.eie.gr [helios.eie.gr]
- 9. "A study of the vibrational spectra of some monosubstituted pyridines" by Hussein Ibrahim Abdel-Shafy [digitalcommons.njit.edu]
- 10. spectrabase.com [spectrabase.com]
- 11. 2-Chloro-5-nitropyridine [webbook.nist.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. benchchem.com [benchchem.com]
Cost-Effectiveness Analysis of 6-Chloro-2-fluoro-3-nitropyridine in Large-Scale Synthesis: A Comparative Guide
In the landscape of pharmaceutical and agrochemical development, the selection of building blocks is a critical decision point, balancing synthetic versatility against economic viability. 6-Chloro-2-fluoro-3-nitropyridine stands out as a highly valuable intermediate due to its uniquely functionalized pyridine core. The presence of two different halogens at the C2 and C6 positions, activated by an electron-withdrawing nitro group at C3, allows for programmed, regioselective nucleophilic aromatic substitution (SNAr) reactions. This guide provides an in-depth cost-effectiveness analysis of employing this reagent in large-scale synthesis, comparing it directly with its common alternatives: 2,6-dichloro-3-nitropyridine and 2,6-difluoro-3-nitropyridine.
The inherent reactivity of halogenated pyridines, particularly when activated by a nitro group, makes them indispensable for constructing complex molecular architectures.[1][2] The choice between a chloro, fluoro, or mixed halo-substituted pyridine intermediate directly impacts reaction conditions, yields, purification strategies, and, ultimately, the cost of the final active ingredient. This analysis is designed for researchers, chemists, and process development professionals to make informed decisions when designing synthetic routes for new chemical entities.
Synthetic Pathways and Economic Implications
The cost of any chemical intermediate is fundamentally tied to the complexity and efficiency of its manufacturing process. Here, we dissect the synthesis of this compound and its primary alternatives.
Synthesis of 2,6-Dichloro-3-nitropyridine (Alternative 1)
The foundational precursor for all three compounds is 2,6-dichloro-3-nitropyridine. Its production is a mature industrial process, typically involving the direct nitration of 2,6-dichloropyridine.
-
Causality of Experimental Choices: The reaction requires harsh conditions because the electron-deficient pyridine ring is resistant to electrophilic aromatic substitution.[3][4] A strong nitrating mixture, such as a combination of concentrated nitric acid and sulfuric acid (or oleum), is necessary to generate a sufficient concentration of the active electrophile, the nitronium ion (NO₂⁺).[5][6] The use of oleum can improve reaction kinetics and drive the reaction to completion, but introduces greater handling risks and more challenging waste streams.[5] Recent patents describe methods using catalysts like sulfamic acid to improve yield and reduce the required excess of acids, pointing to a greener and more cost-effective direction.[7]
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Selective Halogenation of Pyridines Using Designed Phosphine Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Halogenation of the 3-position of pyridines through Zincke imine intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US4310671A - Process for producing 2,6-dichloro-3-nitropyridine - Google Patents [patents.google.com]
- 6. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]
- 7. CN102584688A - Preparing method of 2,6-dichloro-3-nitropyridine - Google Patents [patents.google.com]
A Comparative Guide to the Synthesis of 6-Chloro-2-fluoro-3-nitropyridine: Navigating Pathways to a Key Intermediate
The Common Precursor: Synthesis of 2,6-Dichloro-3-nitropyridine
The most logical and widely practiced approach to 6-chloro-2-fluoro-3-nitropyridine begins with the synthesis of 2,6-dichloro-3-nitropyridine. The preparation of this precursor is well-documented, and a comparison of common methods is presented below.
Method 1: Nitration of 2,6-Dichloropyridine with Mixed Acid
A traditional and straightforward method involves the direct nitration of 2,6-dichloropyridine using a mixture of concentrated sulfuric acid and nitric acid. The strong acidic conditions are necessary to activate the pyridine ring towards electrophilic aromatic substitution.
A notable variation of this method, which reports a higher yield, involves the use of potassium nitrate in concentrated sulfuric acid.[1] Another patented method utilizes oleum in the reaction mixture.[2]
Method 2: Catalytic Nitration of 2,6-Dichloropyridine
An alternative approach employs a catalyst to improve the efficiency and yield of the nitration reaction. A patented method describes the use of sulfamic acid as a catalyst in the presence of sulfuric acid and nitric acid.[1] This method reports a significant increase in yield compared to traditional uncatalyzed methods.
| Feature | Method 1A: H₂SO₄/HNO₃[3] | Method 1B: H₂SO₄/KNO₃[1] | Method 2: Catalytic (Sulfamic Acid)[1] |
| Starting Material | 2,6-Dichloropyridine | 2,6-Dichloropyridine | 2,6-Dichloropyridine |
| Reagents | Conc. H₂SO₄, Fuming HNO₃ | Conc. H₂SO₄, KNO₃ | H₂SO₄, HNO₃, Sulfamic Acid |
| Reported Yield | 46% | 80% | Up to 88.3% |
| Reported Purity | Not specified (purified by column chromatography) | Not specified (melting point 61-63 °C) | Up to 98.3% (liquid phase purity) |
| Reaction Conditions | 0 °C to 65 °C, 2 hours | Room temp to 120 °C, 10 hours | 30 °C to 120 °C, 10-30 hours |
Proposed Synthetic Routes to this compound
With a reliable synthesis of 2,6-dichloro-3-nitropyridine established, the critical step is the selective replacement of one chlorine atom with fluorine via a nucleophilic aromatic substitution (SNAr) reaction, commonly known as the Halex reaction. The regioselectivity of this reaction is governed by the electronic effects of the substituents on the pyridine ring. The strongly electron-withdrawing nitro group at the 3-position activates both the ortho (C2) and para (C6) positions to nucleophilic attack.
Theoretical considerations suggest that the C2 position is under kinetic control, being more electrophilic due to the potent inductive effect of the adjacent nitro group.[4][5] Conversely, substitution at the C6 position would lead to a thermodynamically more stable product where the fluorine and nitro groups are para to each other.[4][5] Therefore, the choice of reaction conditions is paramount in directing the regioselectivity of the fluorination.
Proposed Method A: Kinetically Controlled Selective Monofluorination
This approach aims to favor the formation of the kinetically preferred product, this compound, by employing reaction conditions that promote substitution at the more electrophilic C2 position. This typically involves using a highly reactive fluoride source at lower temperatures to minimize the potential for equilibration to the thermodynamic product.
Plausible Reagents and Conditions:
-
Fluoride Source: Anhydrous potassium fluoride (KF) with a phase-transfer catalyst (e.g., a crown ether like 18-crown-6 or a quaternary ammonium salt) to enhance the nucleophilicity of the fluoride ion in an aprotic polar solvent.
-
Solvent: Aprotic polar solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or Sulfolane.
-
Temperature: Lower to moderate temperatures (e.g., 80-120 °C) to favor the kinetic product. Careful temperature control is crucial.
Anticipated Yield and Purity:
Based on analogous selective monofluorination reactions on activated dichloropyridines, a moderate yield in the range of 40-60% can be anticipated. The primary impurity would likely be the isomeric 2-chloro-6-fluoro-3-nitropyridine. Purification would likely require careful column chromatography or crystallization. Purity of >95% should be achievable after purification.
Proposed Method B: Alternative Fluorination Strategy
This method explores a different set of conditions that might influence the regioselectivity, potentially through a different mechanism or by altering the reactivity of the substrate-reagent complex.
Plausible Reagents and Conditions:
-
Fluoride Source: Cesium fluoride (CsF) is a more reactive fluoride source than KF and can sometimes offer different selectivity profiles.
-
Solvent: A high-boiling point aprotic polar solvent such as Sulfolane or N-Methyl-2-pyrrolidone (NMP).
-
Temperature: Higher temperatures (e.g., 150-180 °C) might be explored, which could potentially favor the thermodynamic product, but in some cases, can also influence the kinetic product distribution.
Anticipated Yield and Purity:
The use of a more reactive fluoride source might lead to a higher conversion rate, but potentially at the cost of selectivity. The anticipated yield could be in the range of 50-70%, but the ratio of the desired 2-fluoro isomer to the 6-fluoro isomer might be less favorable than in the kinetically controlled approach. Purity of >95% would be contingent on successful separation of the isomers.
Comparative Summary of Proposed Synthesis Methods
| Feature | Proposed Method A (Kinetic Control) | Proposed Method B (Alternative Fluorination) |
| Starting Material | 2,6-Dichloro-3-nitropyridine | 2,6-Dichloro-3-nitropyridine |
| Key Reagents | KF, Phase-transfer catalyst (e.g., 18-crown-6) | CsF |
| Solvent | DMSO or DMF | Sulfolane or NMP |
| Temperature | 80-120 °C | 150-180 °C |
| Anticipated Yield | 40-60% | 50-70% |
| Anticipated Purity | >95% after purification | >95% after purification |
| Key Challenge | Achieving high regioselectivity for the 2-fluoro isomer. | Controlling the reaction to prevent difluorination and managing a potentially less selective reaction. |
Experimental Protocols (Hypothetical)
It is crucial to note that the following protocols are proposed based on established chemical principles and have not been experimentally validated for this specific transformation. They should be approached with the standard safety precautions and small-scale trials for optimization.
Protocol for Synthesis of 2,6-Dichloro-3-nitropyridine (Based on Method 1B)
-
Reaction Setup: To a flame-dried three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and reflux condenser, add concentrated sulfuric acid (80 mL).
-
Addition of Starting Material: With stirring, slowly add 2,6-dichloropyridine (7.4 g, 0.05 mol) to the sulfuric acid at room temperature.
-
Addition of Nitrating Agent: Slowly add potassium nitrate (10.1 g, 0.1 mol) in portions, maintaining the temperature below 30 °C.
-
Reaction: After the addition is complete, continue stirring for 30 minutes at room temperature. Then, slowly heat the mixture to 120 °C and maintain this temperature for 10 hours.
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it into crushed ice with vigorous stirring.
-
Isolation: Collect the precipitated white solid by vacuum filtration and wash it with cold water until the filtrate is neutral.
-
Drying: Dry the solid product under vacuum to yield 2,6-dichloro-3-nitropyridine.
Proposed Protocol for this compound (Method A)
-
Reaction Setup: In a flame-dried round-bottom flask, combine 2,6-dichloro-3-nitropyridine (1.93 g, 10 mmol), anhydrous potassium fluoride (0.87 g, 15 mmol), and 18-crown-6 (0.26 g, 1 mmol).
-
Solvent Addition: Add anhydrous DMSO (20 mL) to the flask.
-
Reaction: Heat the mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Work-up: After cooling to room temperature, pour the reaction mixture into ice water (100 mL) and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the isomers.
Visualization of Synthetic Workflows
Caption: Synthetic pathways to this compound.
Conclusion
The synthesis of this compound is a challenging yet achievable goal for the synthetic chemist. While direct, optimized protocols are not readily found in the literature, a solid understanding of the synthesis of the 2,6-dichloro-3-nitropyridine precursor and the principles of regioselectivity in nucleophilic aromatic substitution allows for the rational design of effective synthetic routes. The proposed methods in this guide, one focusing on kinetic control and the other on an alternative fluorination strategy, provide a strong foundation for researchers to develop a robust and efficient synthesis of this valuable intermediate. Careful optimization of reaction conditions, particularly temperature and the choice of fluoride source and solvent, will be key to maximizing the yield and purity of the desired product.
References
- 1. CN102584688A - Preparing method of 2,6-dichloro-3-nitropyridine - Google Patents [patents.google.com]
- 2. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]
- 3. 2,6-Dichloro-3-nitropyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. echemi.com [echemi.com]
A Comparative Analysis of the Biological Activity of 6-Chloro-2-fluoro-3-nitropyridine Analogs: A Guide for Drug Discovery Professionals
This guide provides a comprehensive comparative analysis of the biological potential of analogs derived from the 6-Chloro-2-fluoro-3-nitropyridine scaffold. While direct, extensive biological data on a wide range of these specific analogs is emerging, this document synthesizes findings from structurally related nitropyridine and chloropyridine compounds to project their potential therapeutic applications. We will delve into the synthetic rationale for creating analog libraries, compare key biological activities such as antimicrobial and anticancer effects, and provide validated experimental protocols for their evaluation.
The this compound Scaffold: A Privileged Starting Point
The pyridine nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous natural products and FDA-approved drugs.[1][2] The this compound structure is particularly compelling for analog development due to its inherent chemical reactivity. The pyridine ring is rendered electron-deficient by the strongly electron-withdrawing nitro group at the 3-position.[3] This electronic feature, combined with the presence of two distinct halogen leaving groups (chloro at C6 and fluoro at C2), makes the scaffold highly susceptible to nucleophilic aromatic substitution (SNAr).
This reactivity is not a bug, but a feature for medicinal chemists. It allows for the systematic and regioselective introduction of a diverse array of functional groups by reacting the parent scaffold with various nucleophiles (e.g., amines, thiols, alcohols). This synthetic accessibility is fundamental to constructing a library of analogs for screening and establishing robust Structure-Activity Relationships (SAR).
Caption: Synthetic utility of the this compound scaffold.
Comparative Biological Activity: Insights from Related Structures
By examining published data on analogous nitropyridine and halopyridine derivatives, we can infer the likely biological activities of novel compounds derived from our core scaffold.
Antimicrobial and Antifungal Activity
The pyridine ring is a common feature in molecules with antimicrobial properties.[2][4] The inclusion of a nitro group, in particular, is a well-established strategy in the design of antimicrobial agents. The mechanism often involves the intracellular reduction of the nitro group to form reactive radical species that can damage microbial DNA and other critical macromolecules.[5]
Studies on various nitropyridine-containing compounds have demonstrated significant activity against a range of pathogens. For example, certain nitropyridine-based complexes show antimicrobial activity against S. aureus, B. subtilis, P. aeruginosa, and E. coli that is comparable to the standard antibiotic ciprofloxacin.[6] Similarly, other synthesized pyridoxazinone derivatives originating from a nitropyridine precursor have shown notable antibacterial activity against E. faecalis and S. aureus, as well as antifungal activity against C. albicans.[6]
Table 1: Comparative Antimicrobial Activity of Structurally Related Pyridine Derivatives
| Compound Class | Test Organism | Activity (MIC in µg/mL) | Reference |
| Pyridine-N-Oxide Derivatives | S. aureus, E. faecalis, E. coli | 31.25 - 62.5 | [4] |
| Nicotinic Acid Hydrazides (Nitro-substituted) | S. aureus, B. subtilis, E. coli | Comparable to Norfloxacin | [4] |
| Pyridoxazinone Derivatives | E. faecalis | 7.8 | [6] |
| Pyridoxazinone Derivatives | S. aureus | 31.2 | [6] |
| Pyridoxazinone Derivatives | C. albicans, C. glabrata | 62.5 | [6] |
| Nitropyridine-containing Complexes | S. aureus, B. subtilis | Zone of Inhibition: 9.1-17.9 mm | [6] |
This collective data strongly suggests that analogs of this compound, particularly those synthesized via substitution with amine- or thiol-containing moieties, are promising candidates for antimicrobial screening campaigns.
Anticancer (Cytotoxic) Activity
The pyridine scaffold is also a prolific source of anticancer agents.[7][8] The introduction of specific substituents can lead to potent cytotoxic effects against a variety of human cancer cell lines. Research on 10H-3,6-diazaphenothiazines, synthesized from a nitropyridine starting material, found them to be up to 10 times more active than the standard chemotherapeutic drug cisplatin against glioblastoma (SNB-19), melanoma (C-32), and breast cancer (MCF-7) cell lines.[6] Crucially, these compounds were non-toxic to normal human fibroblast cells, indicating a favorable therapeutic window.[6]
Other studies have demonstrated that various substituted nicotinonitriles and pyridine derivatives exhibit potent antiproliferative activity against hepatocellular carcinoma (HepG2), cervical carcinoma (HeLa), and colon cancer (HCT-116) cell lines.[9][10]
Table 2: Comparative Anticancer Activity of Structurally Related Pyridine Derivatives
| Compound Class | Cancer Cell Line | Activity (IC₅₀ in µM) | Reference |
| 10H-3,6-diazaphenothiazines | Glioblastoma (SNB-19) | < 0.72 µg/mL | [6] |
| 10H-3,6-diazaphenothiazines | Melanoma (C-32) | < 0.72 µg/mL | [6] |
| 10H-3,6-diazaphenothiazines | Breast Cancer (MCF-7) | < 0.72 µg/mL | [6] |
| Pyridine Hydrazone Derivative | Colon Cancer (HCT-15) | 15.2 | [7] |
| Pyridine Hydrazone Derivative | Breast Cancer (MCF-7) | 18.9 | [7] |
| Substituted Pyridine | Hepatocellular Carcinoma (HepG2) | 8.78 | [9] |
| Substituted Pyridine | Cervical Carcinoma (HeLa) | 5.16 | [9] |
The mechanism of action for such compounds can be diverse, ranging from the inhibition of key signaling pathways like BRAF/MEK/ERK to the activation of apoptotic pathways involving caspases.[7] Given these precedents, a library of this compound analogs warrants thorough evaluation for cytotoxic activity.
Structure-Activity Relationship (SAR) Insights
Synthesizing the available data allows us to propose a preliminary SAR model for this class of compounds. The biological activity is highly dependent on the nature and position of the substituents on the pyridine ring.[8][11]
-
The Nitro Group: The 3-nitro group is critical. It serves as an electronic sink, activating the ring for synthesis, and is often implicated directly in the biological mechanism of action, especially for antimicrobial effects through bioreduction.[5]
-
Substituents at C6 and C2: The positions of the leaving groups (Cl and F) are prime locations for introducing diversity.
-
Lipophilicity: Introducing alkyl or aryl groups can modulate the compound's lipophilicity, which affects membrane permeability and target engagement. An optimal balance between hydrophobicity and hydrophilicity is often key for improved activity.[12]
-
Hydrogen Bonding: Incorporating moieties with hydrogen bond donors or acceptors (e.g., amides, sulfonamides, hydroxyls) can facilitate specific interactions with enzyme active sites or protein receptors.[1]
-
Steric Bulk: The size and shape of the substituent can influence binding affinity and selectivity for the biological target.
-
Caption: Key Structure-Activity Relationship points for analog design.
Essential Experimental Protocols
To validate the biological potential of newly synthesized analogs, standardized and robust in vitro assays are required. Below are detailed methodologies for assessing cytotoxicity and antimicrobial activity.
Protocol: In Vitro Cytotoxicity Evaluation using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation.[9][10]
Principle: Viable cells with active metabolism contain mitochondrial reductase enzymes that cleave the tetrazolium ring of the yellow MTT reagent, converting it to an insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate human cancer cells (e.g., HepG2, HeLa, MCF-7) in a 96-well microtiter plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of appropriate culture medium.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test analogs (and a positive control like Doxorubicin) in culture medium. Add 100 µL of each concentration to the respective wells. Include vehicle-only wells as a negative control.
-
Exposure: Incubate the treated plates for an additional 48-72 hours under the same conditions.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the culture medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the purple formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
Caption: Standard workflow for the MTT cytotoxicity assay.
Protocol: Antimicrobial Susceptibility Testing via Broth Microdilution
This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Step-by-Step Methodology:
-
Prepare Inoculum: Culture the test microorganism (e.g., S. aureus ATCC 29213) overnight. Dilute the culture in appropriate broth (e.g., Mueller-Hinton Broth) to achieve a standardized concentration of ~5 × 10⁵ CFU/mL.
-
Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compounds in broth.
-
Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.
Conclusion and Future Outlook
While direct comparative data on the biological activity of this compound analogs is still being populated in the scientific literature, a robust analysis of structurally related compounds provides a strong rationale for their investigation. The synthetic tractability of the core scaffold, combined with the established precedent for antimicrobial and anticancer activity in nitropyridine derivatives, marks this as a fertile area for drug discovery.[5][6] The experimental protocols outlined in this guide offer a validated framework for researchers to synthesize and screen novel analog libraries, systematically elucidating their therapeutic potential and building a comprehensive structure-activity relationship profile. Future efforts should focus on generating and testing a diverse library of these specific analogs to confirm and expand upon the promising activities inferred from the broader class of substituted pyridines.
References
- 1. researchgate.net [researchgate.net]
- 2. Pyridine Compounds with Antimicrobial and Antiviral Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
Safety Operating Guide
A Senior Scientist's Guide to Handling 6-Chloro-2-fluoro-3-nitropyridine: More Than Just the Minimum
As laboratory professionals, our relationship with chemical reagents is built on a foundation of respect for their reactivity and potential hazards. When handling compounds like 6-Chloro-2-fluoro-3-nitropyridine, a highly reactive intermediate common in pharmaceutical synthesis, our safety protocols must be as precise as our experimental designs. This guide moves beyond a simple checklist, offering a procedural and logical framework for personal protective equipment (PPE) to ensure that your focus remains on your research, confident in your safety.
The "why" is as critical as the "what." Every piece of PPE, every step in a protocol, is a deliberate choice rooted in the specific chemical and physical hazards of the material. Understanding this causality is the hallmark of a truly effective safety culture.
Hazard Profile: Understanding the Adversary
Based on data from analogous chemical structures, this compound is classified as hazardous.[1] Its primary threats are to the skin, eyes, and respiratory system. The following table summarizes the expected hazard classifications according to the Globally Harmonized System (GHS).
| Hazard Classification | Category | Description | Source(s) |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation | [1][2][3] |
| Serious Eye Damage/Irritation | Category 2 | Causes serious eye irritation | [1][2][3] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation | [1][2][3] |
| Acute Toxicity (Oral) | Category 4 | Harmful if swallowed | [2][3] |
These classifications dictate a multi-layered approach to PPE. The goal is to establish redundant barriers of protection, ensuring that a failure at one level does not result in exposure.
The Core Protocol: A Workflow for Safe Handling
Effective protection is a process, not just a set of equipment. The following workflow illustrates the critical stages of engagement, from preparation to completion.
Caption: Workflow for handling this compound.
Essential PPE: Your Personal Defense System
Always select PPE based on the specific tasks you will be performing. The following are the minimum requirements for handling this compound.
Body and Hand Protection: The Primary Barrier
Your first line of defense is to prevent direct contact.
-
Laboratory Coat: A flame-resistant (e.g., Nomex®) or 100% cotton lab coat is mandatory.[4] It must be fully buttoned to cover as much skin as possible. Avoid synthetic materials like polyester, which can melt and adhere to skin in a fire.[4]
-
Gloves: Double-gloving is a best practice when handling halogenated and potentially sensitizing compounds.
-
Inner Glove: A thin, disposable nitrile glove.
-
Outer Glove: A heavier-duty nitrile or neoprene glove provides extended protection against solvents and the primary reagent.[5] The logic here is redundancy. Should the outer glove be compromised, the inner glove provides a temporary, clean barrier, allowing you time to retreat, doff the compromised gear, and re-glove safely. Always inspect gloves for tears or pinholes before use.[4]
-
Eye and Face Protection: Shielding Critical Sensory Organs
Given that this compound causes serious eye irritation, robust eye protection is non-negotiable.[2][6]
-
Chemical Splash Goggles: These are required at a minimum. Standard safety glasses do not provide an adequate seal against splashes and fine particulates.[7] Goggles must meet ANSI Z87.1 standards.[4]
-
Face Shield: When handling larger quantities (>50g) or when there is a significant risk of splashing (e.g., during quenching or crystallization), a face shield must be worn over your chemical splash goggles.[4][7] This protects the entire face from direct contact.
Respiratory Protection: A Situational Necessity
This compound is a respiratory irritant.[1][2] Therefore, engineering controls are the primary method of exposure prevention.
-
Chemical Fume Hood: All handling of this compound, including weighing of the solid, must be performed inside a certified chemical fume hood.
-
Respirator: If engineering controls are insufficient or unavailable, or during a large-scale spill, respiratory protection is required.[8] A NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates is necessary.[1][3] Use of a respirator requires prior medical clearance and annual fit-testing.[4]
Operational and Disposal Plans
A safe experiment is one that is planned from start to finish, including cleanup and disposal.
Step-by-Step Handling Protocol
-
Preparation: Before bringing the chemical into the workspace, ensure the fume hood is operational, the work area is clear, and all necessary equipment, including a designated, labeled hazardous waste container, is within reach.[2][9]
-
Donning PPE: Put on your PPE in the following order: lab coat, inner gloves, safety goggles, and finally, outer gloves. This sequence ensures that the gloves, the most likely items to become contaminated, are layered correctly.
-
Handling: Perform all manipulations well within the fume hood. Avoid generating dust when handling the solid.[10] Keep the container sealed when not in active use.[1][2]
-
Doffing PPE: This is a critical decontamination step. Remove PPE in the reverse order, being careful not to touch your skin with the potentially contaminated outer surfaces.
-
Remove outer gloves.
-
Remove your lab coat.
-
Remove inner gloves.
-
Remove face shield/goggles.
-
Wash hands thoroughly with soap and water.[2]
-
-
Disposal: All materials contaminated with this compound, including gloves, weigh paper, and pipette tips, must be disposed of in a properly labeled hazardous waste container.[1][11] Do not dispose of this material down the drain or in regular trash.[11]
Emergency Response: Plan for the Unexpected
Accidents are rare but possible. Immediate and correct action can significantly mitigate harm.
| Exposure Route | Immediate First Aid Protocol | Source(s) |
| Eye Contact | Immediately flush eyes with tepid, low-pressure water for at least 15 minutes at an eyewash station.[12] Hold eyelids open and "roll" the eyes to ensure the entire surface is rinsed. Remove contact lenses if easy to do so. Seek immediate medical attention.[1][6] | |
| Skin Contact | Remove contaminated clothing immediately. Wash the affected area with copious amounts of soap and water for at least 15 minutes in a safety shower.[2][12] Seek medical attention if irritation persists.[1] | |
| Inhalation | Move the affected person to fresh air immediately. Keep them at rest in a position comfortable for breathing. If they feel unwell, seek immediate medical attention.[1][6] | |
| Ingestion | Rinse the mouth thoroughly with water. Do NOT induce vomiting. Seek immediate medical attention.[2][3] |
For spills, the response depends on the scale. For a minor spill (a few grams) contained within the fume hood, use an inert absorbent material like sand or vermiculite, sweep it into your hazardous waste container, and decontaminate the area.[2] For any major spill, or any spill outside of a fume hood, evacuate the immediate area, alert your colleagues and supervisor, and contact your institution's emergency response team.[2][10]
By integrating these detailed protocols into your daily work, you build a system where safety is an intrinsic part of the scientific process. This allows you to handle reactive reagents like this compound with the respect they demand and the confidence you deserve.
References
- 1. fishersci.com [fishersci.com]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. fishersci.com [fishersci.com]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 6. fishersci.com [fishersci.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. jubilantingrevia.com [jubilantingrevia.com]
- 9. fishersci.com [fishersci.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
